Product packaging for Sulprofos(Cat. No.:CAS No. 35400-43-2)

Sulprofos

Cat. No.: B166734
CAS No.: 35400-43-2
M. Wt: 322.5 g/mol
InChI Key: JXHJNEJVUNHLKO-UHFFFAOYSA-N
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Description

Sulprofos is an organophosphorus compound that was historically used as a non-systemic insecticide and acaricide for agricultural purposes, effective against a range of pests including whiteflies, aphids, and spider mites on crops such as cotton, soybeans, and tobacco . Its primary mode of action is the inhibition of acetylcholinesterase (AChE), a key enzyme in the nervous system, leading to the accumulation of acetylcholine and ultimately to insect paralysis and death . Classified as an organophosphate and belonging to the Insecticide Resistance Action Committee (IRAC) MoA class 1B, its main research value lies in the study of AChE inhibitors and the mechanisms of resistance that have been documented in pest species such as Aphis gossypii and Bemisia tabaci . Although its agricultural use is now considered obsolete in many regions, including being not approved under EC Regulation 1107/2009 and withdrawn from the US market, it remains a compound of interest for toxicological and environmental fate studies . Research applications include investigating the long-term environmental impact of persistent organophosphates, as this compound has a typical soil degradation half-life (DT₅₀) of 143 days and a high bio-concentration factor, indicating a potential for long-lasting effects in aquatic ecosystems . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19O2PS3 B166734 Sulprofos CAS No. 35400-43-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethoxy-(4-methylsulfanylphenoxy)-propylsulfanyl-sulfanylidene-λ5-phosphane
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InChI

InChI=1S/C12H19O2PS3/c1-4-10-18-15(16,13-5-2)14-11-6-8-12(17-3)9-7-11/h6-9H,4-5,10H2,1-3H3
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InChI Key

JXHJNEJVUNHLKO-UHFFFAOYSA-N
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Canonical SMILES

CCCSP(=S)(OCC)OC1=CC=C(C=C1)SC
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Molecular Formula

C12H19O2PS3
Record name SULPROFOS
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DSSTOX Substance ID

DTXSID8032675
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Molecular Weight

322.5 g/mol
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Physical Description

Sulprofos is a tan-colored liquid with a sulfide-like odor. (NIOSH, 2022), Tan-colored liquid with a sulfide-like odor; [NIOSH], COLOURLESS-TO-BROWN OILY LIQUID WITH CHARACTERISTIC ODOUR., Tan-colored liquid with a sulfide-like odor.
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Boiling Point

155-158 °C at 0.1 mm Hg, 155 °C
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Solubility

Low (NIOSH, 2023), Sol in organic solvents., In water, 0.31 mg/l at 20 °C, Solubility in water, mg/l at 20 °C: 0.31 (very poor), Low
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Density

1.2 (NIOSH, 2023) - Denser than water; will sink, 1.20 at 20 °C/20 °C, 1.2 g/cm³, 1.20
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Vapor Pressure

less than 8 mmHg (NIOSH, 2023), 0.0000012 [mmHg], 0.084 mPa (6.3X10-7 mm Hg) at 20 °C; 0.16 mPa (1.2X10-6 mm Hg) at 25 °C, Vapor pressure, Pa at 20 °C:, <8 mmHg
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Color/Form

Colorless oil; tan liquid /technical grade/

CAS No.

35400-43-2
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Melting Point

-15 °C /technical grade/, -15 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Sulprofos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulprofos is an organothiophosphate insecticide.[1] Characterized as a tan-colored liquid with a distinct sulfide-like odor, it has been utilized in agriculture to control various insect pests.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, metabolic fate, and relevant experimental protocols for this compound. All quantitative data are summarized in structured tables for ease of reference and comparison.

Chemical Structure and Identity

This compound, with the IUPAC name ethoxy-(4-methylsulfanylphenoxy)-propylsulfanyl-sulfanylidene-λ5-phosphane, is a chiral molecule due to a stereogenic center at the phosphorus atom and exists as a racemic mixture.[2][3]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name ethoxy-(4-methylsulfanylphenoxy)-propylsulfanyl-sulfanylidene-λ5-phosphane[2]
CAS Number 35400-43-2[2]
Molecular Formula C12H19O2PS3[2]
Molecular Weight 322.45 g/mol [4]
SMILES CCCSP(=S)(OCC)OC1=CC=C(C=C1)SC[2]
InChIKey JXHJNEJVUNHLKO-UHFFFAOYSA-N[2]
Synonyms Bolstar, Helothion, Mercaprofos, BAY-NTN 9306[2][5]

Physicochemical Properties

The physical and chemical properties of this compound are critical for understanding its environmental fate, transport, and biological interactions.

Table 2: Physicochemical Properties of this compound

PropertyValue
Physical State Tan-colored liquid[2]
Odor Sulfide-like[2]
Boiling Point 155-158 °C at 0.1 mmHg[5]
Density 1.20 g/cm³ at 20 °C[6]
Vapor Pressure < 8 mmHg[7]
Water Solubility 0.31 mg/L at 20 °C[3]
LogP (Octanol-Water Partition Coefficient) 5.48[6]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of action for this compound, like other organophosphate insecticides, is the inhibition of the enzyme acetylcholinesterase (AChE).[1][3] AChE is crucial for the proper functioning of the nervous system, where it hydrolyzes the neurotransmitter acetylcholine (ACh). Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in continuous nerve stimulation, paralysis, and ultimately death of the insect.

The process begins with the metabolic activation of this compound to its oxygen analog (oxon), which is a more potent inhibitor of AChE. The phosphorus atom of the oxon metabolite forms a covalent bond with the serine hydroxyl group in the active site of AChE, rendering the enzyme inactive.

AChE_Inhibition This compound This compound (Thion) Sulprofos_Oxon This compound Oxon (Active Metabolite) This compound->Sulprofos_Oxon Metabolic Activation AChE Acetylcholinesterase (AChE) Sulprofos_Oxon->AChE Inhibition Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Inhibited_AChE Inhibited AChE AChE->Inhibited_AChE ACh Acetylcholine (ACh) ACh->AChE Substrate Nerve_Impulse Continuous Nerve Impulse ACh->Nerve_Impulse Accumulation

Figure 1: Signaling pathway of Acetylcholinesterase inhibition by this compound.

Metabolic Fate

Upon entering a biological system, this compound undergoes a series of metabolic transformations. The primary metabolic pathways involve oxidation and hydrolysis. Oxidation of the thioether sulfur to its sulfoxide and sulfone derivatives is a major route.[6] Additionally, oxidative desulfuration of the thiono sulfur to an oxygen atom (forming the oxon) is a critical bioactivation step. The resulting metabolites can then be hydrolyzed at the phosphorus-O-phenyl ester bond, yielding phenolic compounds that are subsequently conjugated and excreted, primarily in the urine.[6]

Sulprofos_Metabolism This compound This compound Sulprofos_Sulfoxide This compound Sulfoxide This compound->Sulprofos_Sulfoxide Oxidation Sulprofos_Oxon This compound Oxon This compound->Sulprofos_Oxon Oxidative Desulfuration Sulprofos_Sulfone This compound Sulfone Sulprofos_Sulfoxide->Sulprofos_Sulfone Oxidation Phenolic_Metabolites Phenol, Phenol Sulfoxide, Phenol Sulfone Sulprofos_Sulfoxide->Phenolic_Metabolites Hydrolysis Sulprofos_Sulfone->Phenolic_Metabolites Hydrolysis Sulprofos_Oxon->Phenolic_Metabolites Hydrolysis Conjugates Conjugated Metabolites Phenolic_Metabolites->Conjugates Conjugation Excretion Urinary Excretion Conjugates->Excretion

Figure 2: Metabolic pathway of this compound.

Experimental Protocols

Analysis of this compound by Gas Chromatography (EPA Method 8141B)

This method provides a procedure for the determination of organophosphorus compounds, including this compound, in water, soil, and waste samples using gas chromatography (GC) with a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD).[6][8]

I. Sample Preparation (Solid Phase Extraction - SPE)

  • Sample pH Adjustment: Ensure the water sample is at a neutral pH to prevent hydrolysis of this compound.

  • Cartridge Conditioning:

    • Wash the SPE cartridge with 5 mL of dichloromethane (DCM).

    • Condition the cartridge with two 5 mL aliquots of methanol.

    • Equilibrate the cartridge with two 5 mL aliquots of deionized water.[2]

  • Sample Loading: Pass the water sample (e.g., 1 L) through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.

  • Cartridge Drying: Dry the cartridge under full vacuum for 10 minutes.

  • Elution:

    • Rinse the sample bottle with 5 mL of acetone and pass it through the cartridge.

    • Repeat with 10 mL of DCM.

    • Add another 5 mL of DCM directly to the cartridge and elute.[2]

  • Concentration and Solvent Exchange:

    • Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen at 40 °C.

    • Add 3 mL of n-hexane and continue concentrating to about 2 mL.

    • Adjust the final volume to 2 mL with n-hexane.[2]

II. Gas Chromatography Analysis

  • GC System: A gas chromatograph equipped with a capillary column (e.g., Rxi®-5sil MS, 30m x 0.25mm, 0.25µm) and an FPD or NPD.[2]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[2]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 300 °C.

    • Hold: 2 minutes at 300 °C.[2]

  • Injection: Inject an aliquot of the prepared sample extract into the GC.

  • Detection and Quantification: Identify and quantify this compound based on its retention time and detector response compared to a calibration curve prepared from certified reference standards.

GC_Workflow cluster_prep Sample Preparation (SPE) cluster_analysis GC Analysis Sample Water Sample Conditioning Cartridge Conditioning Sample->Conditioning Loading Sample Loading Conditioning->Loading Drying Cartridge Drying Loading->Drying Elution Elution Drying->Elution Concentration Concentration & Solvent Exchange Elution->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FPD/NPD) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Figure 3: Experimental workflow for this compound analysis by GC.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE and its inhibition by compounds like this compound. The assay is based on the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically at 412 nm.

I. Reagent Preparation

  • Phosphate Buffer: 0.1 M, pH 8.0.

  • AChE Solution: Prepare a stock solution of acetylcholinesterase in phosphate buffer. The final concentration should be optimized for a linear reaction rate.

  • DTNB Solution: 10 mM in phosphate buffer.

  • Acetylthiocholine (ATCI) Solution: 10 mM in phosphate buffer (prepare fresh daily).

  • This compound (Inhibitor) Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions. The active oxon form may need to be generated in vitro by chemical oxidation (e.g., with N-bromosuccinimide) for direct inhibition studies.

II. Assay Procedure (96-well plate format)

  • Enzyme and Inhibitor Pre-incubation:

    • Add 50 µL of phosphate buffer to each well.

    • Add 25 µL of the AChE solution to each well.

    • Add 25 µL of the this compound solution at various concentrations to the sample wells. For control wells (100% enzyme activity), add 25 µL of the solvent.

    • Incubate the plate for a predetermined time (e.g., 15 minutes) at a controlled temperature (e.g., 25 °C or 37 °C).[9]

  • Reaction Initiation: Add 50 µL of the DTNB solution to each well.

  • Substrate Addition: Add 50 µL of the ATCI solution to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each this compound concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Toxicity Data

Table 3: Acute Toxicity of this compound in Rats

RouteSexLD50
Oral Male304 mg/kg[6]
Oral Female176 mg/kg[6]
Percutaneous Male5,491 mg/kg[6]
Percutaneous Female1,064 mg/kg[6]

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, mechanism of action, and analytical methodologies for this compound. The presented data, organized into clear tables and diagrams, offers a valuable resource for researchers, scientists, and professionals in drug development and environmental science. The detailed experimental protocols serve as a foundation for further investigation into the properties and effects of this organothiophosphate insecticide.

References

Sulprofos: An In-Depth Technical Guide to its Mechanism of Action as an Acetylcholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulprofos, an organothiophosphate insecticide, exerts its neurotoxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals.[1][2] This technical guide provides a comprehensive overview of the molecular mechanism underlying this compound's action as an AChE inhibitor. It details the principles of organophosphate-mediated enzyme inhibition, presents a framework for the quantitative assessment of this inhibition, and outlines the experimental protocols necessary for such evaluations. The information is intended to support research and development efforts in toxicology, neuropharmacology, and insecticide development.

Introduction to Acetylcholinesterase and its Inhibition

Acetylcholinesterase (AChE) is a serine hydrolase that plays a pivotal role in cholinergic neurotransmission. Its primary function is the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid in the synaptic cleft. This enzymatic degradation terminates the nerve impulse, allowing for the precise control of muscle contraction, gland secretion, and various cognitive processes.

Inhibition of AChE leads to an accumulation of acetylcholine in the synapse, resulting in hyperstimulation of cholinergic receptors and subsequent disruption of normal nerve function. Organophosphate compounds, including this compound, are potent, irreversible inhibitors of AChE, which accounts for their efficacy as insecticides and their toxicity to non-target organisms.

Core Mechanism of Action: Irreversible Inhibition by Phosphorylation

The fundamental mechanism by which this compound and other organophosphates inhibit acetylcholinesterase is through the covalent modification of the enzyme's active site. This process, known as phosphorylation, renders the enzyme catalytically inactive.

The active site of AChE contains a catalytic triad of amino acid residues, including a critical serine residue (Ser-203). The hydroxyl group of this serine is highly nucleophilic and is responsible for attacking the acetyl group of acetylcholine during normal hydrolysis.

This compound, as an organothiophosphate, acts as a substrate mimic. The phosphorus atom of this compound is electrophilic and is attacked by the nucleophilic serine residue in the AChE active site. This results in the formation of a stable, covalent phosphoserine bond. The leaving group of the this compound molecule is displaced, and the enzyme becomes "phosphorylated."

This phosphorylated enzyme is extremely stable and does not readily undergo hydrolysis, effectively leading to irreversible inhibition. The accumulation of acetylcholine in the synaptic cleft due to the inactivation of AChE leads to a state of cholinergic crisis, characterized by symptoms such as tremors, convulsions, paralysis, and ultimately, death due to respiratory failure.

Acetylcholinesterase_Inhibition_by_this compound cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE_active Active Acetylcholinesterase (AChE) ACh->AChE_active Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding AChE_inhibited Inhibited AChE (Phosphorylated) Choline_Acetate Choline + Acetate AChE_active->Choline_Acetate This compound This compound This compound->AChE_active Phosphorylation (Irreversible Inhibition) Hyperstimulation Continuous Stimulation (Cholinergic Crisis) Receptor->Hyperstimulation Excess ACh

Figure 1: Signaling pathway of acetylcholinesterase inhibition by this compound.

Quantitative Assessment of Acetylcholinesterase Inhibition

The potency of an acetylcholinesterase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

Organophosphate InsecticideIC50 (µM) for human RBC-AChE
Chlorpyrifos0.12
Monocrotophos0.25
Profenofos0.35
Acephate4.0

Table 1: Example IC50 values for various organophosphate pesticides against human red blood cell acetylcholinesterase (RBC-AChE). Data is illustrative of the type of quantitative information determined for AChE inhibitors.[3]

Experimental Protocols for Determining IC50

The determination of the IC50 value for an acetylcholinesterase inhibitor like this compound is typically performed using an in vitro enzymatic assay. The most common method is the spectrophotometric assay developed by Ellman and colleagues.

Principle of the Ellman's Assay

The Ellman's assay measures the activity of AChE by detecting the production of thiocholine, a product of the enzymatic hydrolysis of the substrate acetylthiocholine (ATC). Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color change is directly proportional to the activity of the enzyme. When an inhibitor is present, the rate of the reaction decreases.

Materials and Reagents
  • Enzyme: Purified acetylcholinesterase (e.g., from electric eel or human recombinant)

  • Substrate: Acetylthiocholine iodide (ATCI)

  • Chromogen: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Buffer: Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Inhibitor: this compound (or other test compound) dissolved in a suitable solvent (e.g., DMSO)

  • Instrumentation: UV-Vis spectrophotometer or microplate reader

Experimental Workflow

The following is a generalized protocol for determining the IC50 of an organophosphate inhibitor.

Experimental_Workflow_IC50 start Start prep_reagents Prepare Reagents: - AChE solution - ATCI solution - DTNB solution - Buffer - Serial dilutions of this compound start->prep_reagents plate_setup Set up 96-well plate: - Blank (Buffer, DTNB, ATCI) - Control (Buffer, DTNB, AChE, ATCI) - Test wells (Buffer, DTNB, AChE,  this compound, ATCI) prep_reagents->plate_setup preincubation Pre-incubate AChE with this compound (e.g., 15 minutes at 25°C) plate_setup->preincubation initiate_reaction Initiate reaction by adding ATCI preincubation->initiate_reaction measure_absorbance Measure absorbance at 412 nm kinetically over time (e.g., 10 min) initiate_reaction->measure_absorbance calculate_rates Calculate reaction rates (V) measure_absorbance->calculate_rates calculate_inhibition Calculate % Inhibition for each This compound concentration calculate_rates->calculate_inhibition plot_data Plot % Inhibition vs. log[this compound] calculate_inhibition->plot_data determine_ic50 Determine IC50 from the dose-response curve plot_data->determine_ic50 end End determine_ic50->end

Figure 2: Experimental workflow for IC50 determination of an AChE inhibitor.

Detailed Procedure
  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare stock solutions of ATCI and DTNB in phosphate buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 100% DMSO) and create a series of dilutions in the assay buffer. Ensure the final solvent concentration in the assay is low (e.g., <1%) to avoid affecting enzyme activity.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add buffer, DTNB, and ATCI (no enzyme).

    • Control wells (100% enzyme activity): Add buffer, DTNB, AChE, and the solvent used for the inhibitor.

    • Test wells: Add buffer, DTNB, AChE, and the various dilutions of this compound.

  • Pre-incubation:

    • Pre-incubate the plate containing the enzyme and inhibitor (or solvent for the control) for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C). This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the ATCI substrate to all wells.

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over a set period (e.g., 10 minutes) at regular intervals (e.g., every 30 seconds).

  • Data Analysis:

    • Calculate the rate of reaction (velocity) for each well from the linear portion of the absorbance versus time plot.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 where V_inhibitor is the reaction rate in the presence of the inhibitor and V_control is the reaction rate in the absence of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. The IC50 is the concentration of the inhibitor that produces 50% inhibition.

Conclusion

This compound is an effective acetylcholinesterase inhibitor that functions through the irreversible phosphorylation of the enzyme's active site serine residue. This mechanism leads to the accumulation of acetylcholine and subsequent neurotoxicity. The potency of this compound as an AChE inhibitor can be quantitatively determined using in vitro methods such as the Ellman's assay to establish its IC50 value. A thorough understanding of this mechanism of action is crucial for the development of more selective and safer insecticides, as well as for the assessment of the toxicological risks posed by such compounds to non-target species, including humans. Further research to determine the specific kinetic constants of this compound's interaction with AChE from various species would provide a more complete picture of its inhibitory profile.

References

Synthesis of Sulprofos and its Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathways for Sulprofos, a significant organophosphate insecticide, and its analogues. The document outlines the core chemical reactions, experimental methodologies, and quantitative data to support research and development in this area.

Introduction to this compound and its Analogues

This compound, chemically known as O-Ethyl O-[4-(methylthio)phenyl] S-propyl phosphorodithioate, is a non-systemic insecticide and acaricide that functions as an acetylcholinesterase (AChE) inhibitor.[1][2] Its analogues, such as Profenofos, share a similar organophosphate backbone and exhibit a range of insecticidal activities. The synthesis of these compounds is of significant interest for developing new crop protection agents and for studying structure-activity relationships within this class of insecticides.

The general structure of this compound involves a central phosphorus atom double-bonded to a sulfur atom (thionophosphoryl) and single-bonded to an ethoxy group, a 4-(methylthio)phenoxy group, and a propylthio group. The synthesis of this compound and its analogues typically involves the formation of a phosphorothioate or phosphorodithioate core, followed by the introduction of specific aryl and alkyl substituents.[1]

General Synthesis Pathway for Organophosphates

The commercial production of many organophosphate pesticides, including this compound, often starts with phosphorus oxychloride (POCl₃) or phosphorus pentasulfide (P₂S₅).[1][3] The synthesis generally proceeds through the sequential reaction with alcohols and thiols to build the desired ester linkages around the central phosphorus atom.

A common method involves the alcoholysis of phosphorus oxychloride to form an organophosphorodichloridate, which can then be further reacted with other nucleophiles.[1] Alternatively, dithiophosphoric acids can be prepared and subsequently alkylated or arylated. For instance, diethyl dithiophosphoric acid can be synthesized by reacting phosphorus pentasulfide with ethanol.[3]

Synthesis of this compound

The synthesis of this compound can be conceptualized as a multi-step process involving the preparation of key intermediates followed by their condensation. A plausible synthetic route is outlined below, based on established organophosphorus chemistry principles.

Synthesis of Key Intermediates

1. O-Ethyl S-Propyl Dithiophosphoric Acid:

This intermediate can be prepared by reacting O-ethyl phosphorodichloridothioate with propanethiol. The initial O-ethyl phosphorodichloridothioate is synthesized from the reaction of ethanol with thiophosphoryl chloride.

2. 4-(Methylthio)phenol:

This intermediate is commercially available but can also be synthesized in the laboratory. One reported method involves the reaction of thiophenol with a methylating agent.

Final Condensation Step

The final step in the synthesis of this compound involves the reaction of an activated form of O-ethyl S-propyl dithiophosphoric acid (such as the corresponding phosphorochloridothioate) with 4-(methylthio)phenol in the presence of a base to neutralize the liberated HCl.

Diagram of the Postulated Synthesis Pathway for this compound:

Sulprofos_Synthesis cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 cluster_final_reaction Final Condensation Ethanol Ethanol O_Ethyl_Phosphorodichloridothioate O-Ethyl Phosphorodichloridothioate Ethanol->O_Ethyl_Phosphorodichloridothioate + PSCl3 Thiophosphoryl_Chloride Thiophosphoryl Chloride (PSCl3) O_Ethyl_S_Propyl_Dithiophosphoric_Acid_Chloride O-Ethyl S-Propyl Phosphorodithiochloridate O_Ethyl_Phosphorodichloridothioate->O_Ethyl_S_Propyl_Dithiophosphoric_Acid_Chloride + Propanethiol Propanethiol Propanethiol This compound This compound O_Ethyl_S_Propyl_Dithiophosphoric_Acid_Chloride->this compound + 4-(Methylthio)phenol + Base 4_Methylthiophenol 4-(Methylthio)phenol

Caption: Postulated synthesis pathway for this compound.

Synthesis of a this compound Analogue: Profenofos

Profenofos, O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate, is a closely related analogue of this compound. Its synthesis has been described in the patent literature and provides a concrete example of the synthetic strategies employed for this class of compounds.

Experimental Protocol for Profenofos Synthesis

A reported synthesis of Profenofos involves the following key steps:

  • Reaction of Phosphorus Oxychloride with Sodium Ethoxide and Sodium Propanethiolate: Phosphorus oxychloride is reacted with sodium ethoxide and sodium 1-propanethiolate to form an intermediate phosphorothioate.

  • Condensation with 4-bromo-2-chlorophenol: The resulting intermediate is then treated with 4-bromo-2-chlorophenol to yield Profenofos.

Diagram of the Profenofos Synthesis Pathway:

Profenofos_Synthesis Phosphorus_Oxychloride Phosphorus Oxychloride (POCl3) Intermediate O-Ethyl S-Propyl Phosphorochloridothioate (Intermediate) Phosphorus_Oxychloride->Intermediate + Sodium Ethoxide + Sodium 1-Propanethiolate Sodium_Ethoxide Sodium Ethoxide Sodium_Propanethiolate Sodium 1-Propanethiolate Profenofos Profenofos Intermediate->Profenofos + 4-Bromo-2-chlorophenol 4_Bromo_2_chlorophenol 4-Bromo-2-chlorophenol

Caption: Synthesis pathway for Profenofos.

Quantitative Data

ProductStarting MaterialsReaction TypeReported Yield (%)Purity (%)Reference
Diethyl dithiophosphoric acid Phosphorus pentasulfide, EthanolAddition98.299.9[4]
Profenofos Intermediate 2-chloro-4-bromophenol, O,O-diethyl thiophosphoryl chlorideCondensation9698Patent CN103588811A
Profenofos O,O-diethyl-O-(2-chloro-4-bromophenyl)-phosphorothioate, Trimethylamine, Propyl bromideRearrangement/Alkylation>96HighPatent CN102617636A

Experimental Protocols

The following are plausible, detailed experimental protocols for the synthesis of this compound based on general organophosphate synthesis methodologies. Note: These are illustrative protocols and should be adapted and optimized under appropriate laboratory safety conditions.

Synthesis of O-Ethyl S-Propyl Phosphorodithiochloridate (Intermediate 1)
  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is charged with thiophosphoryl chloride (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane).

  • Addition of Ethanol: The flask is cooled in an ice bath, and a solution of anhydrous ethanol (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.1 eq) in the same solvent is added dropwise from the dropping funnel.

  • Reaction: The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • Addition of Propanethiol: The mixture is cooled again to 0°C, and a solution of propanethiol (1.0 eq) and triethylamine (1.1 eq) in the solvent is added dropwise.

  • Workup: The reaction is stirred overnight at room temperature. The triethylamine hydrochloride salt is removed by filtration. The filtrate is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude O-ethyl S-propyl phosphorodithiochloridate can be purified by vacuum distillation.

Synthesis of this compound (Final Product)
  • Reaction Setup: A three-necked round-bottom flask is charged with 4-(methylthio)phenol (1.0 eq) and a base (e.g., potassium carbonate, 1.5 eq) in an anhydrous polar aprotic solvent (e.g., acetone or acetonitrile).

  • Addition of Intermediate: The mixture is stirred at room temperature, and a solution of O-ethyl S-propyl phosphorodithiochloridate (1.0 eq) in the same solvent is added dropwise.

  • Reaction: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: After cooling to room temperature, the inorganic salts are filtered off. The solvent is removed from the filtrate under reduced pressure. The residue is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude this compound is then purified by column chromatography on silica gel.

Conclusion

The synthesis of this compound and its analogues relies on well-established principles of organophosphorus chemistry. While specific, detailed protocols for this compound are not widely published, plausible synthetic routes can be designed based on the synthesis of related compounds like Profenofos and general methodologies for forming phosphorodithioate esters. This guide provides a framework for researchers to approach the synthesis of these important insecticides, emphasizing the key reactions and providing illustrative experimental procedures. Further research and process optimization are necessary to develop high-yielding and scalable synthetic routes.

References

Historical Use of Sulprofos in Agriculture: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulprofos is an organothiophosphate insecticide and acaricide that was historically used in agriculture, primarily for the control of lepidopteran pests in cotton.[1] As with other organophosphates, its mode of action is the inhibition of the enzyme acetylcholinesterase (AChE), a critical component of the nervous system in both insects and mammals.[1][2] Due to concerns regarding its toxicological profile and environmental impact, the use of this compound has been discontinued, with all registrations voluntarily canceled by the registrants in the United States.[1] The last tolerance for its use on cottonseed was canceled in 1999.[1] This guide provides a comprehensive technical overview of the historical use of this compound, its efficacy, toxicological properties, and the experimental methodologies used to characterize it.

Data Presentation

Efficacy of this compound Against Key Cotton Pests

This compound was primarily marketed for the control of major cotton pests, including the tobacco budworm (Heliothis virescens) and the cotton bollworm (Helicoverpa zea). The following table summarizes key efficacy data from laboratory and field studies.

Target PestLife StageBioassay TypeEfficacy MetricValueReference
Tobacco Budworm (Heliothis virescens)3rd Instar LarvaeTopical ApplicationLD500.34 µ g/insect (Susceptible Strain)--INVALID-LINK--
Tobacco Budworm (Heliothis virescens)3rd Instar LarvaeTopical ApplicationLD500.38 µ g/insect (Resistant Strain)--INVALID-LINK--
Cotton Bollworm (Helicoverpa zea)3rd Instar LarvaeTopical ApplicationLD500.24 µ g/insect --INVALID-LINK--
Heliothis spp. (field population)LarvaeField TrialApplication Rate0.56 - 1.12 kg/ha --INVALID-LINK--
Toxicological Profile of this compound

The toxicological properties of this compound have been evaluated in various animal models. The following table summarizes key acute toxicity data.

Test OrganismRoute of AdministrationToxicity MetricValueReference
Rat (male)OralLD50304 mg/kg[1]
Rat (female)OralLD50176 mg/kg[1]
Rat (male)DermalLD505,491 mg/kg[1]
Rat (female)DermalLD501,064 mg/kg[1]
Boll Weevil (Anthonomus grandis)Topical ApplicationLD502.4 µ g/insect --INVALID-LINK--
Lady Beetle (Hippodamia convergens)Topical ApplicationLD500.13 µ g/insect --INVALID-LINK--
Environmental Fate Characteristics of this compound

The environmental persistence and mobility of a pesticide are critical factors in its overall risk assessment.

ParameterValueMethodReference
Soil Organic Carbon-Water Partitioning Coefficient (Koc)12,000 - 13,500Batch Equilibrium[1]
Bioconcentration Factor (BCF)~3,300 (estimated)Regression-derived from log Kow[1]
Log Kow5.48Not Specified[1]

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The primary mode of action of this compound is the inhibition of acetylcholinesterase (AChE). A standard method for quantifying this inhibition is the colorimetric assay developed by Ellman.

Principle: This assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color change is proportional to the AChE activity. The inhibitory potential of a compound like this compound is determined by measuring the reduction in enzyme activity in its presence.

Materials:

  • Acetylcholinesterase (from electric eel or other suitable source)

  • Acetylthiocholine iodide (substrate)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader or spectrophotometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of AChE, acetylthiocholine, and DTNB in phosphate buffer.

  • Assay Setup: In a 96-well microplate, add phosphate buffer, DTNB solution, and the AChE solution to each well.

  • Inhibitor Addition: Add various concentrations of this compound (or a control solvent) to the wells and pre-incubate for a defined period to allow for the interaction between the inhibitor and the enzyme.

  • Initiation of Reaction: Add the acetylthiocholine substrate to each well to start the enzymatic reaction.

  • Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.

Soil Adsorption/Desorption Study (OECD Guideline 106)

The mobility of this compound in the environment is largely determined by its adsorption to soil particles. The OECD 106 guideline provides a standardized method for determining the adsorption/desorption characteristics of a chemical.

Principle: The batch equilibrium method involves mixing a solution of the test substance (this compound) of known concentration with a soil sample of known weight. The mixture is agitated for a sufficient time to reach equilibrium. The concentration of the test substance remaining in the aqueous phase is then measured. The amount adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations.

Materials:

  • Radiolabeled (e.g., ¹⁴C) or non-labeled this compound of analytical grade

  • Several types of soil with varying organic carbon content, pH, and texture

  • 0.01 M CaCl₂ solution (to mimic soil solution ionic strength)

  • Centrifuge

  • Shaker or rotator

  • Analytical instrumentation for quantifying this compound (e.g., HPLC, GC, or liquid scintillation counter for radiolabeled substance)

Procedure:

  • Preliminary Tests: Determine the optimal soil-to-solution ratio, equilibration time, and analytical method.

  • Adsorption Phase:

    • Prepare solutions of this compound in 0.01 M CaCl₂ at several concentrations.

    • Add a known volume of each solution to a known mass of soil in a centrifuge tube.

    • Agitate the samples at a constant temperature until equilibrium is reached.

    • Separate the solid and liquid phases by centrifugation.

    • Analyze the concentration of this compound in the supernatant.

  • Desorption Phase (Optional):

    • After the adsorption phase, remove a known amount of the supernatant and replace it with fresh 0.01 M CaCl₂ solution.

    • Agitate the samples again to reach a new equilibrium.

    • Analyze the concentration of this compound in the supernatant to determine the amount desorbed.

  • Data Analysis:

    • Calculate the amount of this compound adsorbed to the soil for each concentration.

    • Plot the amount adsorbed versus the equilibrium concentration in solution to generate an adsorption isotherm.

    • From the isotherm, calculate the Freundlich adsorption coefficient (Kf) and the soil organic carbon-water partitioning coefficient (Koc). The high Koc values reported for this compound indicate that it is expected to be immobile in soil.[1]

Bioconcentration Factor (BCF) Determination in Fish (OECD Guideline 305)

The potential for a chemical to accumulate in aquatic organisms is assessed by determining its bioconcentration factor (BCF).

Principle: Fish are exposed to a constant aqueous concentration of the test substance (this compound) under flow-through conditions. The concentration of the substance in the fish tissue and in the water is measured over time until a steady state is reached (uptake phase). The fish are then transferred to clean water, and the rate of elimination of the substance from their tissues is measured (depuration phase).

Materials:

  • A suitable fish species (e.g., rainbow trout, bluegill sunfish)

  • Flow-through aquarium system

  • Radiolabeled (e.g., ¹⁴C) this compound is preferred for ease of analysis.

  • Analytical instrumentation to measure this compound concentrations in water and fish tissue.

Procedure:

  • Acclimation: Acclimate the fish to the test conditions.

  • Uptake Phase:

    • Expose the fish to a constant, sublethal concentration of this compound in the water.

    • Periodically sample fish and water to determine the concentrations of this compound.

    • Continue until the concentration in the fish reaches a plateau (steady state).

  • Depuration Phase:

    • Transfer the fish to a clean, flowing water system.

    • Periodically sample the fish to measure the decrease in the concentration of this compound in their tissues over time.

  • Data Analysis:

    • The BCF can be calculated in two ways:

      • Steady-state BCF (BCFss): The ratio of the concentration of this compound in the fish (Cf) to the concentration in the water (Cw) at steady state (BCFss = Cf / Cw).

      • Kinetic BCF (BCFk): Calculated as the ratio of the uptake rate constant (k₁) to the depuration rate constant (k₂), which are derived from modeling the concentration changes during the uptake and depuration phases. The estimated BCF for this compound suggests a very high potential for bioconcentration in aquatic organisms.[1]

Mandatory Visualization

Acetylcholinesterase_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound Nerve_Impulse Nerve Impulse Acetylcholine_Release Acetylcholine (ACh) Release Nerve_Impulse->Acetylcholine_Release ACh ACh in Synaptic Cleft Acetylcholine_Release->ACh ACh_Receptor Postsynaptic ACh Receptor ACh->ACh_Receptor AChE Acetylcholinesterase (AChE) ACh->AChE Binds to ACh_Accumulation ACh Accumulation Signal_Transmission Signal Transmission ACh_Receptor->Signal_Transmission Hydrolysis ACh Hydrolysis AChE->Hydrolysis Inhibition Inhibition AChE->Inhibition Choline_Acetate Choline + Acetate Hydrolysis->Choline_Acetate This compound This compound (Organophosphate) This compound->AChE Irreversible Binding Continuous_Stimulation Continuous Receptor Stimulation ACh_Accumulation->Continuous_Stimulation Toxicity Neurotoxicity Continuous_Stimulation->Toxicity

Caption: Signaling pathway of acetylcholinesterase inhibition by this compound.

Experimental_Workflow_AChE cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (AChE, DTNB, Substrate) C Add AChE, DTNB, and Buffer to Microplate A->C B Prepare this compound Dilutions D Add this compound Dilutions Pre-incubate B->D C->D E Add Substrate to Initiate Reaction D->E F Measure Absorbance at 412 nm (Kinetic Read) E->F G Calculate Reaction Rates F->G H Determine % Inhibition G->H I Calculate IC50 Value H->I

Caption: Experimental workflow for an acetylcholinesterase inhibition assay.

Regulatory_Timeline cluster_registration Registration and Use cluster_review Regulatory Review cluster_cancellation Discontinuation A Initial Registration (e.g., Bolstar®) B Use in Cotton Agriculture (Control of Heliothis spp.) A->B C EPA Reregistration Program (FIFRA '88) B->C D Data Call-ins for this compound C->D E Development of Reregistration Eligibility Decision (RED) D->E F Voluntary Cancellation of Registrations by Registrants E->F G Last Tolerance for Cottonseed Cancelled (1999) F->G H Discontinued Use in the U.S. G->H

Caption: Logical flow of the regulatory history of this compound in the United States.

Regulatory History and Environmental Concerns

The United States Environmental Protection Agency (EPA) initiated a reregistration program for pesticides first registered before November 1, 1984, to ensure they meet contemporary scientific and regulatory standards.[1] this compound was subject to this review. During the development of the Reregistration Eligibility Decision (RED) for this compound, the registrants voluntarily chose to cancel all product registrations.[1] This action preceded a final reregistration decision by the EPA. The last tolerance for this compound on cottonseed was officially canceled in 1999.[1]

The decision to discontinue the use of this compound was likely influenced by a combination of factors common to many older organophosphate insecticides, including:

  • Human Health Risks: Concerns about potential neurotoxicity, particularly in occupational settings and for sensitive populations.

  • Ecological Risks: High toxicity to non-target organisms, including beneficial insects, aquatic invertebrates, and vertebrates. The high bioconcentration potential of this compound also raises concerns about its accumulation in the food chain.

  • Environmental Fate: While immobile in soil, its persistence and potential for long-range transport could be a concern.

The voluntary cancellation of registrations is a common outcome when the cost of generating the extensive data required for reregistration, coupled with potential market limitations due to increasing restrictions, makes the continued marketing of a product economically unviable for the registrant.

Conclusion

This compound was an effective organophosphate insecticide for the control of key pests in cotton. However, consistent with the broader regulatory trend for this class of chemistry, its use was discontinued due to a combination of toxicological and environmental concerns. The data and methodologies presented in this guide provide a technical foundation for understanding the properties of this compound and the scientific basis for its historical use and eventual withdrawal from the agricultural market. This information can be valuable for researchers in the fields of toxicology, environmental science, and the development of newer, safer pest control agents.

References

Sulprofos (CAS No. 35400-43-2): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulprofos, an organothiophosphate insecticide, is recognized for its potent acetylcholinesterase inhibitory activity. This technical guide provides an in-depth overview of this compound, focusing on its chemical and physical properties, toxicological profile, metabolic pathways, and mechanism of action. Quantitative data are presented in structured tables for ease of reference. Detailed experimental protocols for its analysis and acute toxicity assessment are provided, alongside diagrammatic representations of its metabolic fate and mode of action to facilitate a comprehensive understanding for research, scientific, and drug development applications.

Chemical and Physical Properties

This compound is a synthetic organothiophosphate compound.[1] It is characterized as a tan-colored liquid with a distinct sulfide-like odor.[1][2] A comprehensive summary of its chemical and physical properties is provided in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 35400-43-2[3][4][5]
Molecular Formula C₁₂H₁₉O₂PS₃[1][3][4]
Molecular Weight 322.45 g/mol [1][3][4]
IUPAC Name O-ethyl O-[4-(methylsulfanyl)phenyl] S-propyl phosphorodithioate[3]
Synonyms Bolstar, Helothion, Mercaprofos[1][4]
Appearance Tan-colored liquid[1][2]
Odor Sulfide-like/Mercaptan-like[1][6]
Density 1.20 g/cm³ at 20 °C[4][6]
Melting Point -15 °C[4][6]
Boiling Point 155-158 °C at 0.1 Torr[6]
Vapor Pressure 6.3 x 10⁻⁷ mm Hg[6]
Water Solubility 0.31 mg/L[4][6]
Log Kow (Octanol-Water Partition Coefficient) 5.48[6]
Henry's Law Constant 8.6 x 10⁻⁷ atm-cu m/mol at 25 °C (Estimated)[6]

Toxicology

The toxicity of this compound is primarily attributed to its inhibition of acetylcholinesterase.[1][3] It is classified as a highly hazardous pesticide.[3] Acute toxicity data, specifically LD50 values from studies on rats, are summarized in Table 2.

Table 2: Acute Toxicity of this compound in Rats

Route of AdministrationSexLD50 (mg/kg)Reference
OralMale304[6]
OralFemale176[6]
Percutaneous (Dermal)Male5,491[6]
Percutaneous (Dermal)Female1,064[6]

Mechanism of Action: Acetylcholinesterase Inhibition

This compound exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[1][3] AChE is crucial for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, this compound leads to an accumulation of acetylcholine, resulting in continuous nerve stimulation, which can lead to paralysis and death in insects.[7] The organophosphate group of this compound phosphorylates the serine hydroxyl group in the active site of AChE, forming a stable, inactive complex.

This compound Mechanism of Action cluster_synapse Synaptic Cleft cluster_inhibition Inhibition by this compound Acetylcholine Acetylcholine AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor Acetylcholine->Postsynaptic_Receptor Binds Acetylcholine->Postsynaptic_Receptor Accumulation leads to overstimulation Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inactive_AChE Inactive Phosphorylated AChE Nerve_Impulse Continuous Nerve Impulse Postsynaptic_Receptor->Nerve_Impulse Leads to This compound This compound This compound->AChE Inhibits

Mechanism of Acetylcholinesterase Inhibition by this compound.

Metabolic Pathways

The metabolism of this compound in mammals primarily involves oxidation and hydrolysis. The major metabolic routes are oxidation of the thioether group to form the sulfoxide and sulfone derivatives, and oxidative desulfuration of the phosphorothioate group to the more potent oxon analog.[4][8] These activated metabolites can then be detoxified by hydrolysis of the phosphate ester bond, followed by conjugation and excretion.[1][8]

This compound Metabolic Pathway cluster_oxidation Phase I: Oxidation cluster_hydrolysis Phase I: Hydrolysis cluster_conjugation Phase II: Conjugation This compound This compound Sulprofos_Sulfoxide This compound Sulfoxide This compound->Sulprofos_Sulfoxide Oxidation Sulprofos_Oxon This compound Oxon (Bioactivation) This compound->Sulprofos_Oxon Oxidative Desulfuration Phenolic_Metabolites Phenolic Metabolites This compound->Phenolic_Metabolites Hydrolysis Sulprofos_Sulfone This compound Sulfone Sulprofos_Sulfoxide->Sulprofos_Sulfone Oxidation Sulprofos_Oxon_Sulfoxide This compound Oxon Sulfoxide Sulprofos_Sulfoxide->Sulprofos_Oxon_Sulfoxide Oxidative Desulfuration Sulprofos_Sulfoxide->Phenolic_Metabolites Hydrolysis Sulprofos_Sulfone->Phenolic_Metabolites Hydrolysis Sulprofos_Oxon->Sulprofos_Oxon_Sulfoxide Oxidation Sulprofos_Oxon->Phenolic_Metabolites Hydrolysis Sulprofos_Oxon_Sulfone This compound Oxon Sulfone Sulprofos_Oxon_Sulfoxide->Sulprofos_Oxon_Sulfone Oxidation Sulprofos_Oxon_Sulfoxide->Phenolic_Metabolites Hydrolysis Sulprofos_Oxon_Sulfone->Phenolic_Metabolites Hydrolysis Conjugated_Phenols Conjugated Phenols Phenolic_Metabolites->Conjugated_Phenols Conjugation Excretion Excretion Conjugated_Phenols->Excretion

Metabolic Pathway of this compound in Mammals.

Experimental Protocols

Analytical Method: EPA-OSW 8141B for Organophosphorus Compounds

This method is suitable for the determination of this compound in water, soil, and waste samples using gas chromatography.[1][6]

Objective: To quantify the concentration of this compound in an environmental matrix.

Principle: The sample is extracted with an organic solvent. The extract is then concentrated and analyzed by gas chromatography (GC) with a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD).[1][6]

Apparatus:

  • Gas chromatograph with FPD or NPD

  • Capillary GC column

  • Concentrator apparatus

  • Standard laboratory glassware

Procedure:

  • Sample Extraction:

    • Aqueous Samples (Method 3510/3520/3535): Extract the water sample (e.g., 1 L) with methylene chloride at a neutral pH using a separatory funnel, continuous liquid-liquid extractor, or solid-phase extraction (SPE).[6]

    • Solid Samples (Method 3540/3550): Extract the soil or waste sample (e.g., 10-30 g) with an appropriate solvent using Soxhlet extraction or sonication.

  • Extract Concentration: Concentrate the extract to a small volume (e.g., 1 mL) using a Kuderna-Danish or other suitable concentrator.

  • Gas Chromatography Analysis:

    • Inject a small volume (e.g., 1-2 µL) of the concentrated extract into the GC.

    • The GC is operated under conditions that provide good resolution and sensitivity for this compound.

    • The FPD is selective for phosphorus and sulfur-containing compounds, while the NPD is selective for nitrogen and phosphorus-containing compounds.

  • Quantification: Identify and quantify this compound by comparing the retention time and peak area of the sample to that of a known standard.

EPA_Method_8141B_Workflow Sample_Collection Sample Collection (Water, Soil, Waste) Extraction Extraction (e.g., LLE, SPE, Soxhlet) Sample_Collection->Extraction Concentration Extract Concentration Extraction->Concentration GC_Analysis Gas Chromatography (GC) Analysis (with FPD or NPD) Concentration->GC_Analysis Data_Analysis Data Analysis (Quantification) GC_Analysis->Data_Analysis

Workflow for EPA Method 8141B.
Acute Oral Toxicity Study: OECD Test Guideline 423 (Acute Toxic Class Method)

This guideline describes a stepwise procedure for the determination of the acute oral toxicity of a substance.

Objective: To determine the LD50 of this compound and classify its acute oral toxicity.

Principle: A stepwise procedure is used where a small group of animals (typically 3) of a single sex is dosed at a defined level. The outcome (mortality or survival) determines the dose for the next step. This method uses a minimal number of animals.

Animals: Healthy, young adult rats of a single sex (usually females).

Procedure:

  • Preparation:

    • Animals are fasted overnight prior to dosing (food, but not water, is withheld).

    • The test substance is prepared in a suitable vehicle (e.g., water, corn oil).

  • Dosing:

    • The test substance is administered in a single dose by gavage.

    • The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Observation:

    • Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

    • Observations are made frequently on the day of dosing and at least daily thereafter.

  • Stepwise Procedure:

    • The outcome of the first step determines the next dose level. If mortality is observed, the dose for the next group is lowered. If no mortality occurs, the dose is increased.

    • The procedure continues until a stopping criterion is met (e.g., mortality is observed at a certain dose level, or no mortality is seen at the highest dose).

  • Data Analysis: The results are used to classify the substance into a toxicity category based on the observed mortality at different dose levels.

OECD_423_Workflow Start Start Select_Starting_Dose Select Starting Dose (e.g., 300 mg/kg) Start->Select_Starting_Dose Dose_Group_1 Dose Group of 3 Animals Select_Starting_Dose->Dose_Group_1 Observe_14_Days Observe for 14 Days (Mortality, Clinical Signs) Dose_Group_1->Observe_14_Days Outcome Outcome? Observe_14_Days->Outcome Lower_Dose Dose New Group at Lower Level Outcome->Lower_Dose Mortality Higher_Dose Dose New Group at Higher Level Outcome->Higher_Dose No Mortality Stop_Test Stop Test and Classify Toxicity Outcome->Stop_Test Stopping Criteria Met Lower_Dose->Dose_Group_1 Higher_Dose->Dose_Group_1

Workflow for OECD Test Guideline 423.

Conclusion

This compound is a potent organothiophosphate insecticide with a well-defined mechanism of action centered on the inhibition of acetylcholinesterase. Its toxicological profile and metabolic fate have been characterized, providing a basis for risk assessment and further research. The analytical and toxicological methods outlined in this guide offer standardized approaches for the detection and evaluation of this compound. This comprehensive overview serves as a valuable resource for professionals in research, and drug development engaged in the study of organophosphate compounds.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute an endorsement or recommendation for the use of this compound. All handling of this chemical should be performed by trained professionals in accordance with established safety protocols.

References

Sulprofos: A Comprehensive Technical Guide on its Physical and Chemical Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulprofos is an organothiophosphate insecticide and acetylcholinesterase inhibitor.[1] This technical guide provides an in-depth overview of its core physical and chemical characteristics, supported by detailed experimental protocols and visual diagrams to facilitate understanding and application in research and development settings.

Chemical Identity

IdentifierValue
IUPAC Name ethoxy-(4-methylsulfanylphenoxy)-propylsulfanyl-sulfanylidene-λ5-phosphane
CAS Number 35400-43-2
Molecular Formula C₁₂H₁₉O₂PS₃[1]
Molecular Weight 322.5 g/mol [1]
Chemical Structure (Image of the chemical structure of this compound would be placed here in a real document)

Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for understanding its environmental fate, behavior, and toxicological profile. These properties are summarized in the table below.

PropertyValueExperimental Protocol
Physical State Tan-colored liquid with a sulfide-like odor.[2]Visual and olfactory observation.
Melting Point -15 °C (technical grade)[2]Capillary Method
Boiling Point 155-158 °C at 0.1 mmHg[2]OECD Guideline 103
Density 1.20 g/cm³ at 20 °C[3]Gravimetric method
Vapor Pressure < 8 mmHgKnudsen Effusion Method
Water Solubility 0.31 mg/L at 20 °C[2]OECD Guideline 105 (Flask Method)
Octanol-Water Partition Coefficient (log Kow) 5.48[2]OECD Guideline 107 (Shake Flask Method)
Stability Hydrolyzes in basic conditions; stable in acidic or neutral conditions. Degrades in sunlight.[2]Degradation Study

Experimental Protocols

Detailed methodologies for determining the key physical and chemical properties of this compound are outlined below. These protocols are based on internationally recognized guidelines and standard laboratory practices.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which this compound transitions from a solid to a liquid state. As this compound is a liquid at room temperature, this protocol would be applicable to its solidified form at low temperatures.

Methodology:

  • Sample Preparation: A small, dried sample of solidified this compound is finely powdered.

  • Capillary Tube Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.[4]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.[5]

  • Heating: The sample is heated at a controlled rate.[6] A rapid heating rate can be used initially to determine an approximate melting point, followed by a slower rate (1-2 °C per minute) as the expected melting point is approached for an accurate determination.[4][5]

  • Observation: The sample is observed through a magnifying lens.

  • Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[4][5]

Boiling Point Determination (OECD Guideline 103)

Objective: To determine the temperature at which the vapor pressure of this compound equals the atmospheric pressure.

Methodology (Dynamic Method):

  • Apparatus: A dynamic boiling point apparatus is used, which allows for the determination of vapor pressure as well.[2][7]

  • Procedure: The pressure in the apparatus is systematically varied, and the corresponding boiling temperatures are recorded.

  • Data Analysis: A vapor pressure-temperature curve is constructed from the collected data.

  • Boiling Point Determination: The normal boiling point is determined by interpolating the temperature at which the vapor pressure equals 101.325 kPa.[2][7]

Vapor Pressure Determination (Knudsen Effusion Method)

Objective: To measure the low vapor pressure of a substance like this compound.

Methodology:

  • Sample Preparation: A small, known mass of this compound is placed in a Knudsen effusion cell, which has a small orifice of a known area.[8][9]

  • Experimental Setup: The cell is placed in a vacuum chamber at a constant, controlled temperature.[8]

  • Measurement: The rate of mass loss of the substance effusing through the orifice into the vacuum is measured over time using an ultra-sensitive microbalance.[9]

  • Calculation: The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molecular weight of the substance using the Knudsen equation.[8]

Water Solubility Determination (OECD Guideline 105 - Flask Method)

Objective: To determine the saturation concentration of this compound in water at a given temperature.

Methodology:

  • Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.[10]

  • Equilibration: An excess amount of this compound is added to a flask containing purified water. The flask is then agitated at a constant temperature (e.g., 20 °C) for a sufficient period to achieve equilibrium (e.g., 24-48 hours).[10][11]

  • Phase Separation: The mixture is centrifuged or filtered to separate the undissolved this compound from the aqueous solution.[11]

  • Concentration Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The water solubility is expressed as the mass of this compound per volume of water (e.g., mg/L).

Octanol-Water Partition Coefficient (log Kow) Determination (OECD Guideline 107 - Shake Flask Method)

Objective: To determine the ratio of the concentration of this compound in n-octanol and water at equilibrium, which indicates its lipophilicity.

Methodology:

  • Preparation: A solution of this compound is prepared in either n-octanol or water. This solution is then mixed with the other solvent in a separatory funnel. The n-octanol and water used are mutually saturated beforehand.

  • Equilibration: The funnel is shaken vigorously for a set period to allow for the partitioning of this compound between the two phases. The mixture is then left to stand to allow the layers to separate completely. Centrifugation can be used to aid separation.[12]

  • Phase Separation: The n-octanol and water phases are carefully separated.

  • Concentration Analysis: The concentration of this compound in each phase is determined using an appropriate analytical method (e.g., GC-NPD or HPLC).

  • Calculation: The partition coefficient (Kow) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The logarithm of this value (log Kow) is then reported.

Signaling Pathway and Experimental Workflows

Primary Signaling Pathway: Acetylcholinesterase Inhibition

This compound, like other organophosphate insecticides, exerts its primary toxic effect through the inhibition of the enzyme acetylcholinesterase (AChE).[1] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts. Inhibition of AChE leads to an accumulation of ACh, resulting in continuous stimulation of cholinergic receptors, which can cause paralysis and death in insects.

Acetylcholinesterase_Inhibition cluster_normal Normal Synaptic Function cluster_inhibition Inhibition by this compound This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition Choline_Acetate Choline + Acetate AChE->Choline_Acetate ACh_Accumulation ACh Accumulation ACh Acetylcholine (ACh) ACh->AChE Hydrolysis Receptor_Stimulation Continuous Cholinergic Receptor Stimulation ACh_Accumulation->Receptor_Stimulation Toxicity Toxicity / Paralysis Receptor_Stimulation->Toxicity AChE_Assay_Workflow Start Start: Prepare Reagents (AChE, ATCI, DTNB, this compound) Incubate Incubate AChE with various [this compound] Start->Incubate Add_Substrate Add Substrate (ATCI) Incubate->Add_Substrate Reaction Enzymatic Reaction: AChE hydrolyzes ATCI to Thiocholine Add_Substrate->Reaction Color_Reaction Colorimetric Reaction: Thiocholine + DTNB -> Yellow Product (TNB) Reaction->Color_Reaction Measure Measure Absorbance at 412 nm Color_Reaction->Measure Analyze Analyze Data: Calculate % Inhibition and IC₅₀ Measure->Analyze End End Analyze->End Residue_Analysis_Workflow Start Start: Sample Collection (e.g., soil, water) Preparation Sample Preparation (Homogenization) Start->Preparation Extraction Extraction (e.g., QuEChERS) Preparation->Extraction Cleanup Cleanup (e.g., SPE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration GC_NPD GC-NPD Analysis Concentration->GC_NPD Quantification Quantification against Calibration Curve GC_NPD->Quantification End End: Report Result Quantification->End

References

Sulprofos Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Sulprofos Solubility in Aqueous and Organic Media

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, an organothiophosphate insecticide. Tailored for researchers, scientists, and professionals in drug development, this document compiles available quantitative data, outlines detailed experimental protocols for solubility determination, and presents logical workflows for assessing this critical physicochemical property.

Quantitative Solubility Data

The solubility of a compound is a fundamental parameter influencing its bioavailability, environmental fate, and formulation development. This compound exhibits low aqueous solubility and is generally soluble in organic solvents. The following tables summarize the available quantitative solubility data for this compound.

Table 1: Solubility of this compound in Water

SolventTemperature (°C)Solubility (mg/L)
Water200.31

Table 2: Solubility of this compound in Organic Solvents

SolventTemperature (°C)Solubility (g/L)
Cyclohexanone29120[1]
Isopropanol29400 - 600[1]

Note: The solubility data for isopropanol is presented as a range based on the available source material, which indicated "low" and "high" values.

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data are contingent on standardized experimental methodologies. The following protocols are based on established methods for determining the solubility of chemical compounds.

Water Solubility Determination (OECD Guideline 105)

For substances with low water solubility, such as this compound, the Flask Method as described in the OECD Guideline 105 is a suitable approach.[2][3][4][5][6]

Principle: A supersaturated solution of the test substance in water is prepared and allowed to equilibrate at a constant temperature. After equilibration, the concentration of the substance in the aqueous phase is determined by a suitable analytical method.

Apparatus:

  • Constant temperature water bath or shaker

  • Glass flasks with stoppers

  • Centrifuge or filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

  • Analytical instrumentation for quantification (e.g., High-Performance Liquid Chromatography with UV detection, HPLC-UV, or Gas Chromatography, GC)

Procedure:

  • Add an excess amount of this compound to a glass flask containing a known volume of purified water (e.g., deionized or distilled).

  • Tightly stopper the flask and place it in a constant temperature shaker bath set at the desired temperature (e.g., 20 ± 0.5 °C).

  • Agitate the mixture for a sufficient period to allow for equilibration. A preliminary test should be conducted to determine the time required to reach a plateau in concentration (typically 24 to 48 hours).

  • After equilibration, cease agitation and allow the mixture to stand in the constant temperature bath for at least 24 hours to permit the separation of undissolved material.

  • Carefully withdraw an aliquot of the supernatant, ensuring no undissolved particles are included. Centrifugation or filtration of the sample may be necessary.

  • Analyze the concentration of this compound in the aliquot using a validated analytical method.

  • Repeat the determination at least twice to ensure reproducibility.

Organic Solvent Solubility Determination (Shake-Flask Method)

The Shake-Flask Method is a widely used and robust technique for determining the solubility of compounds in various solvents, including organic solvents.[7][8][9][10]

Principle: An excess amount of the solute is equilibrated with the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then measured.

Apparatus:

  • Constant temperature shaker or incubator

  • Vials or flasks with solvent-resistant caps

  • Analytical balance

  • Volumetric flasks and pipettes

  • Filtration or centrifugation equipment

  • Appropriate analytical instrument (e.g., HPLC-UV, GC)

Procedure:

  • Accurately weigh an excess amount of this compound into a series of vials or flasks.

  • Add a known volume of the desired organic solvent (e.g., methanol, ethanol, acetone, dichloromethane, hexane) to each vial.

  • Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

  • Agitate the samples until equilibrium is reached. The time required for equilibration should be determined empirically (typically 24-72 hours).

  • Once equilibrium is achieved, stop the agitation and allow the vials to rest at the constant temperature to allow undissolved solid to settle.

  • Filter the supernatant through a solvent-compatible syringe filter (e.g., PTFE, 0.22 µm) to remove any undissolved particles.

  • Dilute the filtrate with the appropriate solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantify the concentration of this compound in the diluted filtrate using a validated analytical method.

  • Perform the experiment in triplicate for each solvent.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add known volume of solvent prep1->prep2 prep3 Seal container prep2->prep3 equil1 Agitate at constant temperature prep3->equil1 Incubate equil2 Allow to settle equil1->equil2 analysis1 Filter or centrifuge supernatant equil2->analysis1 Sample analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify concentration (HPLC/GC) analysis2->analysis3 end Report Results analysis3->end Solubility value

Caption: Workflow for Shake-Flask Solubility Determination.

References

Key Metabolites of Sulprofos in Mammals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulprofos, an organothiophosphate insecticide, undergoes extensive metabolic transformation in mammals following exposure. Understanding the biotransformation of this compound is critical for assessing its toxicological profile and developing effective risk assessment strategies. This technical guide provides a comprehensive overview of the key metabolites of this compound identified in various mammalian species. It details the primary metabolic pathways, presents available quantitative data, outlines experimental methodologies for metabolite analysis, and visualizes the core metabolic processes. The primary routes of metabolism involve oxidation of the thioether group and hydrolysis of the phosphate ester linkage, followed by conjugation of the resulting phenolic metabolites.

Core Metabolic Pathways

The metabolism of this compound in mammals proceeds through two primary pathways:

  • Oxidation: The sulfur atom of the 4-(methylthio)phenyl group is susceptible to oxidation, leading to the formation of this compound sulfoxide and subsequently this compound sulfone. This bioactivation step is a common metabolic route for many organophosphorus pesticides containing thioether moieties.

  • Hydrolysis: The phosphorus O-phenyl ester bond in this compound and its oxidized metabolites can be cleaved by esterases, resulting in the formation of phenolic metabolites. These phenols are the primary substrates for subsequent conjugation reactions.

  • Conjugation: The phenolic metabolites undergo Phase II conjugation reactions, primarily with glucuronic acid and sulfate, to form more water-soluble compounds that are readily excreted from the body.

Key Metabolites Identified in Mammals

Studies in various mammalian species, including rats, goats, and cattle, have identified several key metabolites of this compound. While comprehensive quantitative data across multiple species is limited in publicly available literature, the primary metabolites consistently reported are:

  • This compound Sulfoxide: An initial oxidation product of this compound.

  • This compound Sulfone: A further oxidation product of this compound sulfoxide.

  • 4-(methylthio)phenol (PMP): Formed by the hydrolysis of this compound.

  • 4-(methylsulfinyl)phenol (PMSP): The phenolic metabolite corresponding to this compound sulfoxide.

  • 4-(methylsulfonyl)phenol (PMSP-SO2): The phenolic metabolite corresponding to this compound sulfone.

  • Conjugates: Glucuronide and sulfate conjugates of the phenolic metabolites.

Quantitative Data on this compound Metabolites

Detailed quantitative data on the distribution of this compound metabolites is not extensively available in the reviewed literature. However, general findings indicate that this compound is rapidly absorbed and almost completely eliminated, primarily through urine, within 48 to 72 hours in rats.[1] Less than 11% of the administered dose is typically found in the feces.[1] In pigs, over 95% of an oral dose is excreted in the urine within 24 hours.[1] While specific percentages for each metabolite are not provided in readily accessible sources, the primary excretory products are the conjugated phenolic metabolites.

Table 1: Summary of Key this compound Metabolites in Mammals

Metabolite CategorySpecific MetabolitesMammalian Species in which Identified
Oxidation Products This compound SulfoxideRats, Pigs
This compound SulfoneNot explicitly stated in reviewed abstracts
Hydrolysis Products 4-(methylthio)phenol (PMP)General metabolite
4-(methylsulfinyl)phenol (PMSP)General metabolite
4-(methylsulfonyl)phenol (PMSP-SO2)General metabolite
Conjugation Products Glucuronide and Sulfate Conjugates of Phenolic MetabolitesRats, Goats, Cattle

Note: This table is a qualitative summary based on available information. Quantitative data is limited.

Experimental Protocols

The identification and quantification of this compound metabolites typically involve a combination of chromatographic and spectrometric techniques. Below are generalized experimental protocols based on common practices for organophosphate metabolite analysis.

In Vivo Metabolism Study in Rats (Urine Analysis)
  • Animal Dosing: Male Wistar rats are administered a single oral dose of this compound (e.g., 300 mg/kg body weight) suspended in a suitable vehicle like saline.

  • Urine Collection: Urine samples are collected at various time intervals (e.g., 0-8h, 8-24h, 24-48h, 48-72h) using metabolic cages.

  • Enzymatic Hydrolysis: To analyze for conjugated metabolites, urine samples are often treated with β-glucuronidase/sulfatase to hydrolyze the conjugates and release the free phenolic metabolites.

  • Sample Extraction:

    • Liquid-Liquid Extraction (LLE): Urine samples (hydrolyzed or non-hydrolyzed) are acidified and extracted with an organic solvent such as ethyl acetate. The organic layer is then separated, dried, and reconstituted in a suitable solvent for analysis.

    • Solid-Phase Extraction (SPE): Alternatively, urine samples can be passed through an SPE cartridge (e.g., C18) to retain the metabolites, which are then eluted with an appropriate solvent.

  • Analytical Determination:

    • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable metabolites, GC-MS is a powerful tool. Derivatization of phenolic hydroxyl groups (e.g., with silylating agents) may be necessary to improve chromatographic properties.

    • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and specific method for the analysis of a wide range of metabolites, including both the parent compound and its more polar metabolites, without the need for derivatization. A reversed-phase C18 column is typically used with a gradient elution of water and acetonitrile or methanol, both containing a small amount of formic acid or ammonium formate to improve ionization.

In Vitro Metabolism Study using Liver Microsomes
  • Microsome Preparation: Liver microsomes are prepared from the desired mammalian species (e.g., rat, goat, cattle) through differential centrifugation of liver homogenates.

  • Incubation:

    • A reaction mixture is prepared containing liver microsomes, a phosphate buffer (pH 7.4), and this compound dissolved in a suitable solvent (e.g., methanol, DMSO).

    • The reaction is initiated by the addition of an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • The mixture is incubated at 37°C for a specific time period (e.g., 60 minutes).

    • Control incubations without the NADPH-generating system are included to assess non-enzymatic degradation.

  • Reaction Termination and Extraction: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile). The mixture is then centrifuged to precipitate proteins, and the supernatant containing the metabolites is collected.

  • Analysis: The supernatant is analyzed by HPLC-MS/MS to identify and quantify the formation of this compound sulfoxide and sulfone.

Visualizing the Metabolic Pathway of this compound

The following diagrams illustrate the key metabolic transformations of this compound in mammals.

Sulprofos_Metabolism cluster_phase1 Phase I Metabolism cluster_hydrolysis Hydrolysis cluster_phase2 Phase II Metabolism This compound This compound Sulfoxide This compound Sulfoxide This compound->Sulfoxide Oxidation (CYP450) PMP 4-(methylthio)phenol (PMP) This compound->PMP Hydrolysis (Esterases) Sulfone This compound Sulfone Sulfoxide->Sulfone Oxidation (CYP450) PMSP 4-(methylsulfinyl)phenol (PMSP) Sulfoxide->PMSP Hydrolysis (Esterases) PMSP_SO2 4-(methylsulfonyl)phenol (PMSP-SO2) Sulfone->PMSP_SO2 Hydrolysis (Esterases) Conjugates Glucuronide and Sulfate Conjugates PMP->Conjugates PMSP->Conjugates PMSP_SO2->Conjugates

References

Environmental Persistence of Sulprofos and its Residues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental persistence of the organothiophosphate insecticide, sulprofos, and its primary degradation products. The information is compiled from various scientific sources and is intended to support research, environmental risk assessment, and the development of safer alternatives.

Executive Summary

This compound is an organothiophosphate insecticide that undergoes degradation in the environment through several key pathways, including hydrolysis, photodegradation, and microbial metabolism in soil. Its persistence is influenced by environmental factors such as pH, sunlight, and soil type. The primary degradation products of this compound are its sulfoxide and sulfone analogs. This guide details the degradation kinetics, summarizes the half-life of this compound in various environmental compartments, outlines the experimental protocols for its analysis and degradation studies, and provides visual representations of its degradation pathway and analytical workflow.

Quantitative Data on this compound Persistence

The environmental persistence of this compound is quantified by its half-life (t½) in different matrices and under various conditions. The following tables summarize the available quantitative data.

Table 1: Half-life of this compound in Soil

Soil TypeConditionHalf-life (t½)Major Residues Identified
Lufkin fine sandy loamNot specified~3.5 days (0.5 weeks)[1]This compound sulfoxide[1]
Construction site sandy soilNot specified~28 days (4 weeks)[1]This compound sulfoxide[1]
Not specifiedAerobicSeveral days to several weeks[1]This compound sulfoxide, this compound sulfone[1]

Table 2: Half-life of this compound in Aquatic Environments

ConditionpHTemperatureHalf-life (t½)
Hydrolysis422°C26 days[1]
Hydrolysis722°C151 days[1]
Hydrolysis922°C51 days[1]
Simulated pond (water and sandy loam)Not specifiedOutdoor environment>98% degradation in 48 hours[1]

Table 3: Photodegradation of this compound

MediumLight SourceDegradation/Half-life
Thin films on surfacesSunlight50% decomposition in <2 days[1]
Cotton foliageSunlight~82% degradation in 2 days[1]
Glass platesSunlight~90% degradation in 2 days[1]
Dilute aqueous solutionSunlight~92% degradation in 2 days[1]
Vapor-phase (atmosphere)Photochemically-produced hydroxyl radicalsEstimated ~4 hours[1]

Degradation Pathway of this compound

This compound primarily degrades in the environment through oxidation of the thioether group to form this compound sulfoxide, which can be further oxidized to this compound sulfone. Hydrolysis of the phosphorus-O-phenyl ester bond can also occur.

Sulprofos_Degradation This compound This compound C12H19O2PS3 Sulfoxide This compound Sulfoxide C12H19O3PS3 This compound->Sulfoxide Oxidation Sulfone This compound Sulfone C12H19O4PS3 Sulfoxide->Sulfone Oxidation

Figure 1: Primary degradation pathway of this compound.

Experimental Protocols

This section details the methodologies for key experiments related to the environmental persistence of this compound.

Residue Analysis in Environmental Samples (EPA Method 8141B)

This method is suitable for the determination of organophosphorus pesticides like this compound in water and soil.

1. Sample Preparation:

  • Water: For water samples, a 1-liter sample is extracted with methylene chloride using a separatory funnel or continuous liquid-liquid extraction.

  • Soil/Sediment: A representative soil or sediment sample is subjected to Soxhlet extraction with an appropriate solvent mixture, such as acetone/methylene chloride.

2. Extract Cleanup:

  • The raw extract is concentrated using a Kuderna-Danish (K-D) apparatus.

  • Cleanup procedures are employed to remove interfering co-extractives. This may include techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE) with silica gel or Florisil.

3. Instrumental Analysis:

  • Gas Chromatography (GC): A gas chromatograph equipped with a fused-silica capillary column is used for separation.

    • Column: A common choice is a non-polar or semi-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.

    • Injector: Splitless injection is typically used for trace analysis.

    • Oven Temperature Program: A temperature program is optimized to achieve good separation of this compound and its metabolites from other components. An example program might start at a low temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 280°C), and hold for a period to ensure elution of all compounds.

  • Detector: A phosphorus-specific detector is crucial for selective and sensitive detection.

    • Flame Photometric Detector (FPD): This detector is highly selective for phosphorus-containing compounds.

    • Pulsed Flame Photometric Detector (PFPD): Offers enhanced sensitivity and selectivity compared to a standard FPD.

    • Nitrogen-Phosphorus Detector (NPD): Another option that provides good sensitivity for phosphorus compounds.

4. Quantification:

  • Quantification is performed using an external standard calibration curve prepared from certified reference standards of this compound, this compound sulfoxide, and this compound sulfone.

Aerobic Soil Metabolism Study (OECD Guideline 307)

This study determines the rate and route of this compound degradation in soil under aerobic conditions.

1. Soil Selection and Preparation:

  • A well-characterized soil is used, typically a sandy loam, with known pH, organic carbon content, and microbial biomass.

  • The soil is sieved and its moisture content is adjusted to a specific level (e.g., 40-60% of maximum water holding capacity).

2. Test Substance Application:

  • ¹⁴C-labeled this compound is typically used to trace its fate and facilitate mass balance calculations.

  • The test substance is applied to the soil at a concentration relevant to its agricultural use.

3. Incubation:

  • The treated soil is incubated in the dark at a constant temperature (e.g., 20-25°C) in a flow-through system or biometer flasks.

  • A continuous stream of carbon dioxide-free, humidified air is passed through the soil to maintain aerobic conditions.

4. Trapping of Volatiles:

  • The effluent air is passed through traps containing solutions to capture volatile organic compounds and ¹⁴CO₂ (e.g., ethylene glycol and potassium hydroxide solution, respectively).

5. Sampling and Analysis:

  • Soil samples are collected at various time points over the incubation period (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

  • Soil samples are extracted with appropriate solvents (e.g., acetonitrile/water mixtures).

  • The extracts are analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) with a radioactivity detector and/or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent compound and its degradation products.

  • The amount of ¹⁴CO₂ and other volatile compounds in the traps is quantified by liquid scintillation counting (LSC).

  • Non-extractable (bound) residues are determined by combusting the extracted soil and measuring the resulting ¹⁴CO₂.

6. Data Analysis:

  • The degradation kinetics (e.g., half-life) of this compound and the formation and decline of major metabolites are calculated.

  • A mass balance is performed to account for the distribution of the applied radioactivity.

Hydrolysis Study (OECD Guideline 111)

This study determines the rate of abiotic degradation of this compound in water at different pH values.

1. Preparation of Buffer Solutions:

  • Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

2. Test Substance Application:

  • A known concentration of this compound is added to each buffer solution. The use of ¹⁴C-labeled this compound is recommended for accurate quantification and identification of hydrolysis products.

3. Incubation:

  • The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C for accelerated studies).

4. Sampling and Analysis:

  • Aliquots of the solutions are taken at various time intervals.

  • The concentration of this compound and any degradation products are determined using HPLC or GC, as described in the residue analysis section.

5. Data Analysis:

  • The rate of hydrolysis and the half-life of this compound at each pH are calculated assuming pseudo-first-order kinetics.

Photodegradation Study

This study assesses the degradation of this compound due to exposure to light.

1. Sample Preparation:

  • On Soil Surface: A thin layer of soil is treated with a solution of this compound and the solvent is allowed to evaporate.

  • In Water: A solution of this compound is prepared in sterile, buffered water.

2. Irradiation:

  • The samples are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).

  • Control samples are kept in the dark under the same temperature conditions.

3. Sampling and Analysis:

  • Samples are collected at various time points.

  • The concentration of this compound and its photoproducts are determined by HPLC or GC.

4. Data Analysis:

  • The rate of photodegradation and the half-life of this compound are calculated.

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for residue analysis and the logical relationship of factors influencing this compound persistence.

Residue_Analysis_Workflow cluster_prep Sample Preparation & Extraction cluster_cleanup Extract Cleanup cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Environmental Sample (Soil or Water) Extraction Solvent Extraction Sample->Extraction Concentration Concentration (e.g., Kuderna-Danish) Extraction->Concentration Cleanup Cleanup (e.g., SPE, GPC) Concentration->Cleanup GC Gas Chromatography (GC) Cleanup->GC Detector Phosphorus-Specific Detector (FPD, PFPD, or NPD) GC->Detector Quantification Quantification Detector->Quantification Reporting Reporting Quantification->Reporting

Figure 2: Workflow for this compound residue analysis.

Environmental_Factors cluster_factors Influencing Factors cluster_processes Degradation Processes Persistence This compound Persistence in the Environment Sunlight Sunlight Photodegradation Photodegradation Sunlight->Photodegradation pH pH Hydrolysis Hydrolysis pH->Hydrolysis Microbial_Activity Microbial Activity Metabolism Soil Metabolism Microbial_Activity->Metabolism Temperature Temperature Temperature->Hydrolysis Soil_Type Soil Type Soil_Type->Metabolism Photodegradation->Persistence Hydrolysis->Persistence Metabolism->Persistence

Figure 3: Factors influencing this compound persistence.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Sulprofos in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulprofos is an organophosphate insecticide previously used to control various insect pests on crops. Due to its potential for environmental persistence and toxicity, monitoring its concentration in soil is crucial for environmental assessment and food safety. This document provides detailed application notes and protocols for the analytical determination of this compound in soil matrices, primarily focusing on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by Gas Chromatography (GC) analysis.

Principle

The analytical procedure involves the extraction of this compound from a soil sample using an organic solvent, followed by a cleanup step to remove interfering matrix components. The final extract is then analyzed by a gas chromatograph equipped with a selective detector, such as a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD), or a Mass Spectrometer (MS) for confirmation. The QuEChERS method is highlighted as a modern and efficient sample preparation technique.

Data Presentation: Analytical Method Performance

The following table summarizes typical performance data for the analysis of this compound and other organophosphate pesticides in soil. It is important to note that specific performance characteristics such as Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery rates can vary depending on the soil type, instrumentation, and laboratory conditions.

AnalyteMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
This compound GC-FPD ~3.5 µg/L (in water) *Not Specified Not Specified Not Specified --INVALID-LINK--
Various PesticidesQuEChERS & GC-NPD0.1 - 10.4 µg/kgNot Specified68.5 - 112.11.8 - 6.2[1]
Various PesticidesQuEChERS & LC-MS/MSNot Specified10 µg/kg70 - 120≤ 20[2]
ChlorpyrifosQuEChERS & LC-MS/MSNot SpecifiedNot Specified79.6 - 82.37.9 - 8.1[3]

Experimental Protocols

Protocol 1: this compound Detection in Soil using QuEChERS and GC-FPD/NPD

This protocol outlines the sample preparation using the QuEChERS method and subsequent analysis by Gas Chromatography with a Flame Photometric or Nitrogen-Phosphorus Detector.

1. Materials and Reagents

  • Soil Sample: Air-dried and sieved (<2 mm)

  • This compound Analytical Standard: Purity ≥98%

  • Solvents: Acetonitrile (ACN), HPLC grade

  • QuEChERS Extraction Salts: 4 g anhydrous magnesium sulfate (MgSO₄), 1 g sodium chloride (NaCl), 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate (or commercially available salt packets)

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: 150 mg anhydrous MgSO₄, 50 mg primary secondary amine (PSA), 50 mg C18 sorbent per 1 mL of extract (or commercially available dSPE tubes)

  • Reagent Water: Deionized or distilled water

  • Glassware: 50 mL centrifuge tubes with screw caps, 2 mL dSPE centrifuge tubes, volumetric flasks, pipettes, autosampler vials.

  • Equipment: Analytical balance, vortex mixer, centrifuge, gas chromatograph with FPD or NPD.

2. Sample Extraction (QuEChERS)

  • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Cap the tube and shake vigorously for 1 minute to ensure thorough mixing and extraction of this compound from the soil matrix.

  • Add the QuEChERS extraction salts to the tube.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 x g for 5 minutes to separate the organic layer from the solid and aqueous phases.

3. Dispersive SPE Cleanup

  • Take a 1 mL aliquot of the upper acetonitrile layer (supernatant) and transfer it to a 2 mL dSPE tube containing the cleanup sorbents.

  • Vortex the dSPE tube for 30 seconds to facilitate the removal of interfering matrix components.

  • Centrifuge the dSPE tube at a high speed (e.g., ≥5000 x g) for 2 minutes.

  • The resulting supernatant is the final extract ready for GC analysis.

4. Gas Chromatographic Analysis

  • Instrument: Gas Chromatograph with FPD (Phosphorus mode) or NPD.

  • Column: A capillary column suitable for organophosphate pesticide analysis (e.g., DB-5ms, HP-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Detector Temperature: 250 °C (FPD/NPD)

  • Injection Volume: 1 µL

5. Quantification

Prepare a calibration curve using at least five different concentrations of the this compound analytical standard in a suitable solvent (e.g., acetonitrile). The concentration of this compound in the soil sample is determined by comparing the peak area of the sample with the calibration curve.

Protocol 2: Confirmatory Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

For unambiguous identification and confirmation of this compound, GC-MS is the preferred method. The sample preparation steps are the same as in Protocol 1.

1. Gas Chromatography-Mass Spectrometry Conditions

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column and Temperature Program: Same as in Protocol 1.

  • Ion Source Temperature: 230 °C

  • Interface Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity.

    • Quantification Ion: To be determined from the mass spectrum of the this compound standard.

    • Qualifier Ions: At least two other characteristic ions from the mass spectrum.

2. Confirmation Criteria

The presence of this compound is confirmed if the retention time of the peak in the sample chromatogram matches that of the standard and the ratio of the qualifier ions to the quantification ion is within a specified tolerance (e.g., ±20%) of the ratio observed for the standard.

Visualizations

Sulprofos_Detection_Workflow cluster_prep Sample Preparation cluster_cleanup Extract Cleanup cluster_analysis Analysis Soil_Sample 1. Soil Sample (10g) Add_ACN 2. Add 10 mL Acetonitrile Soil_Sample->Add_ACN Shake1 3. Shake (1 min) Add_ACN->Shake1 Add_Salts 4. Add QuEChERS Salts Shake1->Add_Salts Shake2 5. Shake (1 min) Add_Salts->Shake2 Centrifuge1 6. Centrifuge Shake2->Centrifuge1 Transfer_Supernatant 7. Transfer 1 mL Supernatant Centrifuge1->Transfer_Supernatant Acetonitrile Layer dSPE_Tube 8. Add to dSPE Tube (MgSO4, PSA, C18) Transfer_Supernatant->dSPE_Tube Vortex_dSPE 9. Vortex (30s) dSPE_Tube->Vortex_dSPE Centrifuge2 10. Centrifuge Vortex_dSPE->Centrifuge2 GC_Analysis 11. GC-FPD/NPD/MS Analysis Centrifuge2->GC_Analysis Clean Extract Data_Processing 12. Data Processing & Quantification GC_Analysis->Data_Processing

Caption: Experimental workflow for this compound detection in soil.

Logical_Relationship cluster_methodology Methodology cluster_sample_prep Sample Preparation Details cluster_analysis_details Analysis Details Goal Objective: Detect and Quantify this compound in Soil Sample_Prep Sample Preparation Goal->Sample_Prep Analysis Instrumental Analysis Goal->Analysis Extraction Extraction (QuEChERS) Sample_Prep->Extraction Separation Separation (Gas Chromatography) Analysis->Separation Cleanup Cleanup (dSPE) Extraction->Cleanup Detection Detection (FPD/NPD or MS) Separation->Detection

Caption: Logical relationship of the analytical method.

References

Application Note: Analysis of Sulprofos by Gas Chromatography-Flame Photometric Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Sulprofos, also known as Bolstar, is an organothiophosphate pesticide used to control insects on crops such as cotton, corn, and soybeans.[1] Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in various food and environmental matrices. Consequently, robust and sensitive analytical methods are required for its detection and quantification. Gas chromatography (GC) is a highly effective technique for the analysis of organophosphorus pesticides.[1][2] This application note details a comprehensive method for the analysis of this compound using GC coupled with a Flame Photometric Detector (FPD) or a Pulsed Flame Photometric Detector (PFPD), which are highly selective for sulfur-containing compounds.[1][2][3]

Principle This method involves the extraction of this compound from a sample matrix, followed by cleanup to remove interfering co-extractives. The purified extract is then injected into a gas chromatograph. In the GC system, compounds are separated based on their volatility and interaction with a capillary column. As this compound elutes from the column, it enters a Flame Photometric Detector. The FPD specifically measures the optical emission from sulfur-containing compounds as they are combusted in a hydrogen-rich flame, providing high selectivity and sensitivity for this compound analysis.[1]

Experimental Protocols

1. Standard Preparation

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound analytical standard and dissolve it in 100 mL of hexane or another suitable solvent like acetone. Store this solution at 4°C in an amber vial.[3]

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.05, 0.1, 0.25, 0.5, and 1.0 µg/mL) by serially diluting the primary stock solution with hexane.[3] These solutions are used to generate a calibration curve.

2. Sample Preparation (QuEChERS Method) The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely applicable for pesticide residue analysis in food matrices.[4][5]

  • Extraction:

    • Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate and sodium chloride).[6]

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL dSPE centrifuge tube.[6] The dSPE tube should contain primary secondary amine (PSA) sorbent to remove organic acids and magnesium sulfate to remove excess water. For samples with pigments, graphitized carbon black (GCB) may be included.[7][8]

    • Shake for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Transfer the supernatant to a clean tube.

    • Evaporate the extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of hexane for GC analysis.[3][6]

3. Gas Chromatography (GC-FPD/PFPD) Analysis The following conditions are a general guideline and may require optimization.

  • Instrumentation: An Agilent 7890A GC system (or equivalent) equipped with a split/splitless injector, an autosampler, and an FPD or PFPD is recommended.[3][9]

  • GC Conditions:

    • Column: DB-5MS, 30 m x 0.25 mm ID x 0.25 µm film thickness (or equivalent).[8]

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless (1 µL injection volume).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp 1: 25°C/min to 180°C.

      • Ramp 2: 5°C/min to 240°C.

      • Ramp 3: 20°C/min to 300°C, hold for 5 minutes.

    • Detector: FPD or PFPD (Sulfur mode).

    • Detector Temperature: 300°C.

4. Data Analysis and Quantification

  • Identification: The this compound peak is identified by comparing its retention time with that of a known analytical standard.

  • Quantification: A calibration curve is constructed by plotting the peak area against the concentration of the working standards. The concentration of this compound in the sample is determined by interpolating its peak area onto this curve. The final concentration in the original sample is calculated by accounting for the initial sample weight and all dilution/concentration factors used during sample preparation.

Data Presentation

Table 1: Performance Characteristics of the GC-FPD Method for this compound Analysis

ParameterTypical ValueReference
AnalyteThis compound (Bolstar)[1]
Linearity Range0.05 - 1.0 µg/mL[3]
Correlation Coefficient (r²)> 0.99[3]
Limit of Quantification (LOQ)0.01 - 0.14 mg/kg[10]
Limit of Detection (LOD)0.0025 - 0.06 mg/kg[6]
Mean Recovery70 - 120%[6]
Relative Standard Deviation (RSD)< 20%[6]

Visualizations

GC_Workflow Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Homogenization Extraction 2. QuEChERS Extraction (Acetonitrile) Sample->Extraction Centrifuge1 3. Centrifugation Extraction->Centrifuge1 Cleanup 4. dSPE Cleanup (PSA / MgSO4) Centrifuge1->Cleanup Centrifuge2 5. Centrifugation Cleanup->Centrifuge2 Evap 6. Evaporation & Reconstitution (Hexane) Centrifuge2->Evap GC_Inject 7. GC-FPD/PFD Injection Evap->GC_Inject Data_Acq 8. Peak Identification (Retention Time) GC_Inject->Data_Acq Quant 9. Quantification (Calibration Curve) Data_Acq->Quant Report 10. Final Report Quant->Report

Caption: Workflow for this compound analysis by GC.

References

Application Note: Quantification of Sulprofos using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulprofos is an organothiophosphate insecticide and acetylcholinesterase (AChE) inhibitor.[1] Due to its potential toxicity and environmental impact, sensitive and accurate methods for its quantification in various matrices are essential for regulatory monitoring, environmental assessment, and quality control in agrochemical formulations. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and widely used technique for the analysis of pesticide residues, offering excellent selectivity and sensitivity.[2] This application note provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC-UV method.

Principle

This method utilizes reversed-phase HPLC to separate this compound from other matrix components. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and water. Quantification is performed by monitoring the UV absorbance of the analyte at a specific wavelength and comparing the peak area to a calibration curve prepared from known concentrations of this compound standards.

Experimental Protocol

Materials and Reagents
  • This compound analytical standard (Purity ≥98%)

  • HPLC grade acetonitrile

  • HPLC grade water

  • HPLC grade methanol

  • Solid-Phase Extraction (SPE) C18 cartridges (e.g., 500 mg, 6 mL)

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system equipped with a UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Sample Preparation (Solid-Phase Extraction)
  • Conditioning: Pass 5 mL of methanol through the C18 SPE cartridge, followed by 5 mL of HPLC grade water. Do not allow the cartridge to dry.

  • Loading: Accurately weigh or measure the sample and dissolve it in an appropriate solvent. For water samples, pass a known volume (e.g., 100 mL) through the conditioned cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 5 mL of water to remove any polar interferences.

  • Elution: Elute the retained this compound from the cartridge with 5 mL of acetonitrile into a clean collection tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

HPLC Conditions
ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (e.g., 70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 230 nm
Run Time Approximately 15 minutes
Calibration Curve
  • Prepare a stock solution of this compound (e.g., 100 µg/mL) in acetonitrile.

  • From the stock solution, prepare a series of working standard solutions with concentrations ranging from 0.1 µg/mL to 10 µg/mL by serial dilution with the mobile phase.

  • Inject each standard solution into the HPLC system and record the peak area.

  • Plot a calibration curve of peak area versus concentration. The curve should have a correlation coefficient (R²) of ≥0.999.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the HPLC method for this compound quantification. These values are based on typical performance for similar organophosphate pesticide analyses and should be verified during in-house method validation.

ParameterExpected Value
Retention Time (tR) ~ 7-9 minutes
Linearity Range 0.1 - 10 µg/mL
Correlation Coefficient (R²) ≥ 0.999
Limit of Detection (LOD) ~ 0.02 µg/mL
Limit of Quantification (LOQ) ~ 0.07 µg/mL
Recovery 85 - 110%
Precision (%RSD) < 5%

Experimental Workflow Diagram

Sulprofos_HPLC_Workflow A Sample Collection B Solid-Phase Extraction (SPE) A->B Sample Prep C Elution & Reconstitution B->C D Filtration C->D E HPLC Injection D->E F Chromatographic Separation (C18 Column) E->F Analysis G UV Detection (230 nm) F->G H Data Acquisition & Processing G->H I Quantification (Calibration Curve) H->I J Result Reporting I->J

Caption: Workflow for this compound Quantification by HPLC.

Conclusion

The described HPLC-UV method provides a reliable and sensitive approach for the quantification of this compound. The protocol, including solid-phase extraction for sample clean-up, ensures accurate and precise results suitable for routine analysis in various laboratory settings. It is recommended that the method be fully validated in the user's laboratory to ensure compliance with specific regulatory requirements and to account for any matrix-specific effects.

References

Sulprofos: Application Notes and Protocols for Analytical Standard Preparation and Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the preparation and use of Sulprofos analytical standards. The information is intended to guide researchers, scientists, and professionals in the accurate quantification of this compound in various matrices.

Introduction

This compound is an organothiophosphate insecticide.[1] Accurate and reliable analytical methods are crucial for its monitoring in environmental samples, agricultural products, and for research purposes. These notes provide protocols for preparing analytical standards and their application in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

This compound Analytical Standard: Properties and Storage

A summary of the key properties of this compound is provided in the table below.

PropertyValue
Chemical Name O-Ethyl O-[4-(methylsulfanyl)phenyl] S-propyl phosphorodithioate
CAS Number 35400-43-2
Molecular Formula C12H19O2PS3
Molecular Weight 322.45 g/mol
Appearance Colorless to tan oily liquid with a mercaptan-like odor.[1]
Solubility Soluble in organic solvents such as methanol and acetonitrile.
Stability Hydrolyzed in basic conditions; stable in acidic or neutral conditions.[1]
Storage Store neat standards at 2-8°C.[2] Solutions should be stored at room temperature (20-25°C) or as recommended by the supplier.[3]

Preparation of this compound Analytical Standards

The following protocols detail the preparation of stock and working standards for this compound.

Protocol: Preparation of a Primary Stock Solution (1000 µg/mL)

This protocol describes the preparation of a primary stock solution from a neat analytical standard.

Materials:

  • This compound analytical standard (neat)

  • Methanol or Acetonitrile (HPLC or analytical grade)

  • 10 mL volumetric flask, Class A

  • Analytical balance (readable to 0.01 mg)

  • Micropipette

Procedure:

  • Accurately weigh approximately 10 mg of the neat this compound analytical standard into a clean, dry weighing boat.

  • Carefully transfer the weighed standard into a 10 mL volumetric flask.

  • Rinse the weighing boat with small volumes of the chosen solvent (methanol or acetonitrile) and transfer the rinsings into the volumetric flask to ensure a quantitative transfer.

  • Add the solvent to the volumetric flask until it is approximately half-full.

  • Gently swirl the flask to dissolve the this compound standard completely.

  • Bring the solution to the final volume of 10 mL with the solvent.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Label the flask clearly with the compound name, concentration, solvent, and preparation date.

  • Store the primary stock solution under the recommended conditions.

Protocol: Preparation of Working Standard Solutions

This protocol describes the preparation of a series of working standards by serial dilution of the primary stock solution. These standards are suitable for constructing a calibration curve.

Materials:

  • This compound primary stock solution (1000 µg/mL)

  • Methanol or Acetonitrile (HPLC or analytical grade)

  • 10 mL volumetric flasks, Class A

  • Calibrated micropipettes and tips

Procedure:

  • Label a series of 10 mL volumetric flasks for each desired concentration of the working standards.

  • Use the following equation to calculate the volume of the stock solution required for each working standard: C1V1 = C2V2 Where:

    • C1 = Concentration of the stock solution (µg/mL)
    • V1 = Volume of the stock solution to be transferred (mL)
    • C2 = Desired concentration of the working standard (µg/mL)
    • V2 = Final volume of the working standard (mL)

  • Prepare the working standards by accurately pipetting the calculated volume of the stock solution into the appropriately labeled volumetric flasks.

  • Dilute to the 10 mL mark with the solvent.

  • Stopper and invert each flask multiple times to ensure thorough mixing.

Example Dilution Scheme for Calibration Standards:

Target Concentration (µg/mL)Volume of 1000 µg/mL Stock (µL)Final Volume (mL)
10.010010
5.05010
2.52510
1.01010
0.5510
0.1110

Analytical Methods

The prepared this compound standards can be used for quantification using the following chromatographic methods.

High-Performance Liquid Chromatography (HPLC) Method

This protocol provides a general HPLC method for the analysis of this compound. Method optimization may be required based on the specific instrumentation and sample matrix.

Instrumentation and Conditions:

ParameterRecommended Condition
HPLC System Agilent 1100 series or equivalent with UV/Vis detector
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic: 75% Acetonitrile / 25% Water (v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detector Wavelength 230 nm
Column Temperature Ambient (or controlled at 25°C)
Gas Chromatography (GC) Method

This protocol outlines a GC method suitable for the analysis of this compound, particularly for environmental samples. This method is based on general procedures for organophosphate pesticide analysis.

Instrumentation and Conditions:

ParameterRecommended Condition
GC System Agilent 7890A or equivalent with a Pulsed Flame Photometric Detector (PFPD) or Flame Photometric Detector (FPD)
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250°C
Injection Mode Splitless (1 µL injection volume)
Oven Temperature Program Initial: 80°C, hold for 1 min; Ramp: 15°C/min to 280°C, hold for 5 min
Detector PFPD (Phosphorus mode) or FPD
Detector Temperature 300°C

Visualizations

Workflow for Analytical Standard Preparation

G cluster_prep Standard Preparation cluster_dilution Serial Dilution cluster_analysis Analysis neat Neat this compound Standard weigh Accurately weigh ~10 mg neat->weigh dissolve Dissolve in 10 mL Solvent (Methanol or Acetonitrile) weigh->dissolve stock Primary Stock Solution (1000 µg/mL) dissolve->stock serial_dilute Perform Serial Dilutions stock->serial_dilute working_standards Working Standards (e.g., 0.1 - 10 µg/mL) serial_dilute->working_standards analysis Inject into HPLC or GC for Calibration Curve working_standards->analysis

Caption: Workflow for preparing this compound analytical standards.

HPLC Analysis Workflow

G cluster_hplc HPLC Analysis sample_prep Prepare Sample Extract and Working Standards hplc_system HPLC System sample_prep->hplc_system column C18 Column hplc_system->column detector UV/Vis Detector (230 nm) column->detector data Data Acquisition and Processing detector->data

Caption: HPLC analysis workflow for this compound.

GC Analysis Workflow

G cluster_gc GC Analysis sample_prep Prepare Sample Extract and Working Standards gc_system GC System sample_prep->gc_system column DB-5ms Column gc_system->column detector PFPD/FPD Detector column->detector data Data Acquisition and Processing detector->data

Caption: GC analysis workflow for this compound.

References

Application Notes and Protocols for the Determination of Sulprofos in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulprofos is an organophosphate insecticide and acaricide used to control a variety of pests on crops. Due to its potential toxicity and the possibility of water contamination through agricultural runoff, sensitive and reliable methods for its detection in water samples are crucial for environmental monitoring and ensuring public health. This document provides detailed application notes and protocols for the sample preparation of this compound in water, focusing on Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Solid-Phase Microextraction (SPME) techniques. Subsequent analysis is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation Techniques

The choice of sample preparation technique is critical for isolating and concentrating this compound from complex water matrices, thereby enhancing the sensitivity and accuracy of subsequent analyses.[1] The selection of a suitable extraction method is of great importance as it determines the concentration of pollutants present in the samples.[2]

Solid-Phase Extraction (SPE)

SPE is a widely used technique that offers high recovery, good reproducibility, and the ability to process multiple samples simultaneously.[3][4] It involves passing a liquid sample through a solid sorbent that retains the analyte of interest, which is then eluted with a small volume of an appropriate solvent.

Featured Sorbents:

  • C18 Cartridges: These are packed with octadecyl-bonded silica and are effective for the extraction of non-polar to moderately polar compounds like many organophosphorus pesticides.[5]

  • Oasis HLB Cartridges: These contain a hydrophilic-lipophilic balanced copolymer that provides excellent retention for a broad range of acidic, neutral, and basic compounds.[6]

Experimental Protocol: SPE using C18 Cartridge

This protocol is a general procedure for the extraction of organophosphorus pesticides, including this compound, from water samples.

Materials and Reagents:

  • C18 SPE Cartridges (e.g., 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Deionized water

  • Anhydrous sodium sulfate

  • Nitrogen gas for evaporation

  • Vacuum manifold for SPE

  • Glassware: beakers, graduated cylinders, conical tubes

Procedure:

  • Sample Preparation:

    • Collect 500 mL of the water sample in a clean glass container.

    • If the sample contains suspended solids, filter it through a 0.45 µm glass fiber filter.

  • Cartridge Conditioning:

    • Place the C18 SPE cartridge on the vacuum manifold.

    • Wash the cartridge with 5 mL of dichloromethane, followed by 5 mL of methanol.

    • Equilibrate the cartridge with 10 mL of deionized water, ensuring the sorbent does not go dry.

  • Sample Loading:

    • Pass the 500 mL water sample through the conditioned cartridge at a flow rate of approximately 10-15 mL/min.[7]

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any co-adsorbed impurities.

    • Dry the cartridge under vacuum for 10-20 minutes to remove residual water.[7]

  • Elution:

    • Place a collection tube under the cartridge.

    • Elute the retained this compound with two 5 mL aliquots of a mixture of dichloromethane and acetone.[7]

  • Concentration:

    • Dry the eluate by passing it through a small column of anhydrous sodium sulfate.

    • Evaporate the solvent to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 1 mL of hexane or ethyl acetate) for GC-MS or LC-MS/MS analysis.

Workflow for Solid-Phase Extraction (SPE)

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Water Sample (500 mL) Filter Filter (0.45 µm) Sample->Filter Condition Condition Cartridge (DCM, MeOH, Water) Filter->Condition Filtered Sample Load Load Sample (10-15 mL/min) Condition->Load Wash Wash Cartridge (Deionized Water) Load->Wash Dry Dry Cartridge (Vacuum) Wash->Dry Elute Elute this compound (DCM/Acetone) Dry->Elute Concentrate Concentrate Eluate Elute->Concentrate Eluate Reconstitute Reconstitute in Solvent Concentrate->Reconstitute Analysis GC-MS or LC-MS/MS Reconstitute->Analysis

Caption: Workflow of Solid-Phase Extraction for this compound Analysis.

Liquid-Liquid Extraction (LLE)

LLE is a traditional and effective method for extracting analytes from aqueous samples based on their differential solubility in two immiscible liquids.[4] While it can be time-consuming and require larger volumes of organic solvents compared to SPE, it remains a valuable technique.

Experimental Protocol: LLE

This protocol provides a general procedure for the extraction of organophosphorus pesticides from water.

Materials and Reagents:

  • Separatory funnel (1 L)

  • Dichloromethane (DCM) or Ethyl Acetate (HPLC grade)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate

  • Rotary evaporator or nitrogen evaporator

  • Glassware: beakers, flasks

Procedure:

  • Sample Preparation:

    • Measure 500 mL of the water sample into a 1 L separatory funnel.

    • Add 30 g of NaCl to the water sample and shake to dissolve. This helps to increase the partitioning of this compound into the organic phase.

  • Extraction:

    • Add 60 mL of dichloromethane to the separatory funnel.

    • Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure.

    • Allow the layers to separate. The organic layer (DCM) will be the bottom layer.

    • Drain the organic layer into a flask.

    • Repeat the extraction twice more with 60 mL portions of fresh dichloromethane, combining the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.

    • Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

    • The final extract is ready for analysis by GC-MS or LC-MS/MS.

Workflow for Liquid-Liquid Extraction (LLE)

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis Sample Water Sample (500 mL) + NaCl AddSolvent Add Dichloromethane Sample->AddSolvent Shake Shake & Separate AddSolvent->Shake Collect Collect Organic Layer Shake->Collect Repeat Repeat Extraction (2x) Collect->Repeat Dry Dry with Na2SO4 Repeat->Dry Combined Extracts Concentrate Concentrate Dry->Concentrate Analysis GC-MS or LC-MS/MS Concentrate->Analysis

Caption: Workflow of Liquid-Liquid Extraction for this compound Analysis.

Solid-Phase Microextraction (SPME)

SPME is a solvent-free, fast, and sensitive sample preparation technique.[8] It utilizes a fused silica fiber coated with a stationary phase to extract analytes from a sample. The analytes are then thermally desorbed directly into the injector of a gas chromatograph.

Experimental Protocol: SPME

This protocol outlines a general procedure for the SPME of organophosphorus pesticides from water.

Materials and Reagents:

  • SPME fiber assembly (e.g., 85 µm polyacrylate or 100 µm polydimethylsiloxane)

  • SPME holder

  • Headspace vials with septa

  • Stir bar and magnetic stirrer

  • Sodium chloride (NaCl)

Procedure:

  • Fiber Conditioning:

    • Condition the new SPME fiber according to the manufacturer's instructions by inserting it into the GC inlet at a high temperature.

  • Sample Preparation:

    • Place 10 mL of the water sample into a headspace vial.

    • Add 3 g of NaCl to enhance the extraction efficiency.

    • Place a small stir bar in the vial.

  • Extraction:

    • Place the vial on a magnetic stirrer.

    • Expose the SPME fiber to the headspace above the water sample or directly immerse it into the sample.

    • Allow the extraction to proceed for a set time (e.g., 30 minutes) with constant stirring to reach equilibrium.

  • Desorption and Analysis:

    • Retract the fiber into the needle and withdraw it from the vial.

    • Immediately insert the needle into the heated injection port of the GC-MS system.

    • Depress the plunger to expose the fiber and desorb the analytes for a specified time (e.g., 2-5 minutes).

    • Start the GC-MS analysis.

Workflow for Solid-Phase Microextraction (SPME)

SPME_Workflow cluster_prep Sample Preparation cluster_spme Solid-Phase Microextraction cluster_analysis Analysis Sample Water Sample (10 mL) + NaCl in Vial Expose Expose Fiber to Sample (Headspace or Direct) Sample->Expose Condition Condition Fiber Condition->Expose Equilibrate Equilibrate with Stirring Expose->Equilibrate Desorb Thermal Desorption in GC Inlet Equilibrate->Desorb Analyte-coated Fiber Analysis GC-MS Analysis Desorb->Analysis

Caption: Workflow of Solid-Phase Microextraction for this compound Analysis.

Data Presentation: Comparison of Techniques

The performance of each sample preparation technique can be evaluated based on several key parameters. The following tables summarize typical performance data for the analysis of organophosphorus pesticides in water, which can be considered indicative for this compound. Note: Specific data for this compound in water is limited; therefore, this data represents the general performance for the organophosphate class.

Table 1: Recovery Rates of Organophosphorus Pesticides using Different Extraction Methods

Compound ClassSPE (C18)SPE (Oasis HLB)LLE (DCM)SPME (Polyacrylate)
Organophosphates80-120%[5]70-135%[9]67-111%[2]Generally lower than SPE/LLE

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Organophosphorus Pesticides (µg/L)

ParameterSPE-GC/NPDSPE-LC/MS/MSLLE-GC/MSSPME-GC/FID
LOD 0.01 - 0.13[10]< 0.005[9]~0.01Low ppb range[8]
LOQ < 0.5[9]< 0.01~0.03-

Table 3: Precision (Relative Standard Deviation, RSD) for Organophosphorus Pesticide Analysis

MethodTypical RSD (%)
SPE < 10%[9]
LLE 4.4 - 6.3%
SPME < 15%

Conclusion

The choice of sample preparation method for this compound in water depends on the specific requirements of the analysis, including desired sensitivity, sample throughput, and available instrumentation.

  • Solid-Phase Extraction (SPE) is highly recommended for routine monitoring due to its high throughput, excellent recovery, and low solvent consumption. Oasis HLB cartridges often provide superior performance for a wider range of pesticides.[6]

  • Liquid-Liquid Extraction (LLE) remains a robust and effective method, particularly when dealing with complex matrices, although it is more labor-intensive and uses larger volumes of organic solvents.

  • Solid-Phase Microextraction (SPME) is an excellent choice for rapid screening and field applications due to its simplicity and solvent-free nature, though it may have lower recovery compared to exhaustive techniques like SPE and LLE.

For all methods, subsequent analysis by GC-MS or LC-MS/MS is necessary for the sensitive and selective determination of this compound. Method validation, including the determination of recovery, precision, and limits of detection and quantification, is essential to ensure the reliability of the analytical results.[4]

References

Application Note: High-Resolution Mass Spectrometry for the Identification of Sulprofos Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulprofos is an organothiophosphate insecticide that has been used in agriculture to control a variety of insect pests. Due to its potential for environmental contamination and toxicity, understanding its degradation pathways and identifying its transformation products are crucial for environmental monitoring and risk assessment. This application note provides a detailed protocol for the identification of this compound and its degradation products in environmental samples using high-resolution mass spectrometry (MS). The methodologies described herein are essential for researchers in environmental science, analytical chemistry, and toxicology.

This compound is known to degrade in the environment through processes such as hydrolysis, photolysis, and microbial metabolism. The primary degradation pathway involves the oxidation of the sulfide group to form this compound sulfoxide and subsequently this compound sulfone.[1] Other potential transformations include the oxidation of the phosphorodithioate group to its oxon analog. This note details the use of Liquid Chromatography-Mass Spectrometry (LC-MS) for the separation and identification of these compounds.

Data Presentation

The following table summarizes the key this compound degradation products and their respective mass-to-charge ratios (m/z), which are critical for their identification by mass spectrometry.

Compound NameMolecular FormulaExact Mass (Da)[M+H]⁺ m/z
This compoundC₁₂H₁₉O₂PS₃322.0285323.0363
This compound sulfoxideC₁₂H₁₉O₃PS₃338.0234339.0312
This compound sulfoneC₁₂H₁₉O₄PS₃354.0183355.0261
This compound OxonC₁₂H₁₉O₃PS₂306.0489307.0567
This compound Oxon SulfoneC₁₂H₁₉O₅PS₂338.0411339.0489

Experimental Protocols

Sample Preparation

For Water Samples:

  • Filter the water sample (e.g., 500 mL) through a 0.45 µm glass fiber filter to remove suspended particles.

  • Perform solid-phase extraction (SPE) for sample cleanup and concentration.

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the filtered water sample onto the cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 5 mL of deionized water to remove interfering substances.

    • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

    • Elute the analytes with 10 mL of a suitable organic solvent, such as acetonitrile or ethyl acetate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS analysis.

For Soil Samples:

  • Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.

  • Weigh 10 g of the sieved soil into a 50 mL centrifuge tube.

  • Add 20 mL of acetonitrile and vortex for 2 minutes to extract the analytes.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • Repeat the extraction process (steps 3-5) on the soil pellet with another 20 mL of acetonitrile.

  • Combine the supernatants and evaporate to a volume of approximately 1 mL under a gentle stream of nitrogen.

  • Add 9 mL of deionized water to the concentrated extract and proceed with solid-phase extraction as described for water samples (steps 2-4 above).

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • High-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap).

  • Electrospray Ionization (ESI) source.

LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for the separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Linear gradient from 95% to 5% B

    • 18.1-25 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • Mass Range: m/z 100-1000.

  • Data Acquisition: Full scan mode for initial screening and targeted MS/MS (product ion scan) for confirmation. For MS/MS, use a collision energy ramp (e.g., 10-40 eV) to obtain fragment ions for structural elucidation.

Visualizations

This compound Degradation Pathway

Sulprofos_Degradation_Pathway This compound This compound C₁₂H₁₉O₂PS₃ [M+H]⁺ = 323.0363 Sulfoxide This compound sulfoxide C₁₂H₁₉O₃PS₃ [M+H]⁺ = 339.0312 This compound->Sulfoxide Oxidation Oxon This compound Oxon C₁₂H₁₉O₃PS₂ [M+H]⁺ = 307.0567 This compound->Oxon Oxidation Sulfone This compound sulfone C₁₂H₁₉O₄PS₃ [M+H]⁺ = 355.0261 Sulfoxide->Sulfone Oxidation OxonSulfone This compound Oxon Sulfone C₁₂H₁₉O₅PS₂ [M+H]⁺ = 339.0489 Sulfone->OxonSulfone Oxidation Oxon->OxonSulfone Oxidation

Caption: Proposed degradation pathway of this compound.

Experimental Workflow for this compound Degradation Product Analysis

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis WaterSample Water Sample Filtration Filtration WaterSample->Filtration SoilSample Soil Sample Extraction Solvent Extraction SoilSample->Extraction SPE Solid-Phase Extraction Filtration->SPE Extraction->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS DataProcessing Data Processing & Identification LCMS->DataProcessing

References

Application Notes and Protocols for In Vitro Sulprofos Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulprofos is an organothiophosphate insecticide that functions by inhibiting acetylcholinesterase, a critical enzyme in the nervous system.[1] Understanding the metabolic fate of this compound is essential for evaluating its potential toxicity, efficacy, and for conducting human health risk assessments. The primary route of metabolism for organothiophosphates involves oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes, primarily in the liver.[2][3] These reactions can lead to either bioactivation, forming more potent acetylcholinesterase inhibitors, or detoxification, facilitating excretion.

This document provides a detailed protocol for studying the in vitro metabolism of this compound using human liver microsomes. It outlines the key metabolic pathways, experimental procedures, and analytical methods for the identification and quantification of its major metabolites.

This compound Metabolic Pathways

The in vitro metabolism of this compound proceeds through several key pathways:

  • Oxidative Desulfuration: The conversion of the thiono (P=S) group to an oxo (P=O) group, resulting in the formation of this compound-oxon. This is often a bioactivation step, as the oxon analogs are typically more potent inhibitors of acetylcholinesterase.

  • Thioether Oxidation: The oxidation of the methylthio sulfur to form this compound sulfoxide and further to this compound sulfone.[1][2] This can also occur on the oxon metabolite, leading to this compound-oxon sulfoxide and this compound-oxon sulfone.[1] The oxidation of the thioether sulfur is primarily catalyzed by microsomal flavin-containing monooxygenases (FMOs) and CYPs.[2]

  • Dearylation (Hydrolysis): The cleavage of the P-O-aryl bond, leading to the formation of 4-(methylthio)phenol and its oxidized derivatives, 4-(methylsulfinyl)phenol and 4-(methylsulfonyl)phenol.[1][2] This is generally considered a detoxification pathway.

Cytochrome P450 enzymes, particularly isoforms such as CYP1A2, CYP2B6, CYP2C19, and CYP3A4, are known to be involved in the metabolism of various organophosphorothioate pesticides.[3][4] Specifically, CYP2C19 has been identified as being involved in the metabolism of this compound.[3]

Data Presentation

Table 1: Representative Kinetic Parameters for Organophosphate Pesticide Metabolism in Human Liver Microsomes

CompoundMetabolic PathwayApparent Km (µM)Apparent Vmax (pmol/min/mg protein)Reference
ChlorpyrifosDesulfuration (to Chlorpyrifos-oxon)0.27 - 0.94Not Reported[4]
Azinphos-methylDesulfuration (High Affinity)0.13 - 9Not Reported[4]
ParathionDesulfuration (High Affinity)0.13 - 9Not Reported[4]
IsofenphosDesulfuration (to Isofenphos-oxon)18.414 nmol/hr/1.3 nmol P450[5]
Endosulfan-αSulfate Formation9.8178.5[6]

Note: The Vmax for Isofenphos was reported in different units and is presented as such. These values are for reference and the actual kinetics of this compound metabolism should be determined experimentally.

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound in Human Liver Microsomes

Objective: To determine the rate of metabolism of this compound and identify its major metabolites using human liver microsomes.

Materials:

  • This compound (analytical standard)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (e.g., a structurally related organophosphate not present in the sample)

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaker

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a high concentration (e.g., 10 mM).

    • On the day of the experiment, dilute the this compound stock solution in 0.1 M phosphate buffer (pH 7.4) to prepare a series of working solutions to achieve final concentrations ranging from approximately 0.1 µM to 100 µM in the incubation mixture.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, add the following in order:

      • Phosphate buffer (pH 7.4)

      • Pooled Human Liver Microsomes (final concentration typically 0.2 to 0.5 mg/mL)

      • This compound working solution

    • Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the enzymes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 100-200 µL.

    • Incubate at 37°C with gentle shaking for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes). Linearity of the reaction with respect to time and protein concentration should be established in preliminary experiments.

  • Termination of Reaction:

    • Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard. This will precipitate the microsomal proteins.

  • Sample Processing:

    • Vortex the samples vigorously.

    • Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

Protocol 2: Analytical Method for this compound and its Metabolites using LC-MS/MS

Objective: To separate, detect, and quantify this compound and its primary metabolites (this compound-oxon, this compound sulfoxide, this compound sulfone, and 4-(methylthio)phenol) in the in vitro incubation samples.

Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).

  • Chromatographic Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is a suitable starting point.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient Elution: A gradient from low to high organic phase (Mobile Phase B) should be optimized to achieve good separation of the parent compound and its metabolites. A representative gradient could be:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 1 - 10 µL.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for organophosphates.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its expected metabolites need to be determined by infusing pure standards into the mass spectrometer.

Table 2: Hypothetical MRM Transitions for this compound and its Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M+H]+To be determinedTo be determined
This compound-oxon[M+H]+To be determinedTo be determined
This compound sulfoxide[M+H]+To be determinedTo be determined
This compound sulfone[M+H]+To be determinedTo be determined
4-(methylthio)phenol[M+H]+To be determinedTo be determined
Internal Standard[M+H]+To be determinedTo be determined

Note: The exact m/z values and collision energies must be optimized experimentally.

Data Analysis:

  • Generate calibration curves for this compound and its available metabolite standards by plotting the peak area ratio (analyte/internal standard) against the concentration.

  • Calculate the rate of disappearance of this compound and the rate of formation of each metabolite.

  • If determining enzyme kinetics, plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax.

Visualizations

Sulprofos_Metabolism cluster_oxidation Oxidation (CYPs, FMOs) cluster_hydrolysis Hydrolysis (Esterases, CYPs) This compound This compound Sulprofos_sulfoxide This compound Sulfoxide This compound->Sulprofos_sulfoxide O Sulprofos_oxon This compound-oxon (Bioactivation) This compound->Sulprofos_oxon O (Desulfuration) Phenol 4-(methylthio)phenol (Detoxification) This compound->Phenol H₂O Sulprofos_sulfone This compound Sulfone Sulprofos_sulfoxide->Sulprofos_sulfone O Sulprofos_oxon->Phenol H₂O

Caption: Metabolic pathway of this compound.

In_Vitro_Metabolism_Workflow prep Prepare Incubation Mixture (Buffer, Microsomes, this compound) pre_incubate Pre-incubate at 37°C (5 min) prep->pre_incubate start_reaction Initiate Reaction (Add NADPH) pre_incubate->start_reaction incubate Incubate at 37°C (Time Course) start_reaction->incubate terminate Terminate Reaction (Acetonitrile + IS) incubate->terminate process Sample Processing (Centrifugation) terminate->process analyze LC-MS/MS Analysis process->analyze data_analysis Data Analysis (Quantification, Kinetics) analyze->data_analysis

Caption: Experimental workflow for in vitro metabolism.

References

Application Notes and Protocols: Sulprofos as a Reference Standard in Pesticide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulprofos is an organothiophosphate insecticide used to control a variety of insect pests on crops such as cotton and vegetables. Due to its potential for residues in food and the environment, accurate analytical methods are essential for monitoring and risk assessment. As a certified reference material, this compound is critical for the calibration of analytical instruments, validation of analytical methods, and ensuring the quality and accuracy of pesticide residue analysis.

These application notes provide an overview of the analytical methodologies for the determination of this compound residues, focusing on gas chromatography (GC) techniques. Detailed protocols for sample preparation using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and subsequent analysis by GC with a Flame Photometric Detector (FPD) are provided.

Chemical Properties of this compound

PropertyValue
IUPAC Name O-ethyl O-[4-(methylthio)phenyl] S-propyl phosphorodithioate
CAS Number 35400-43-2
Molecular Formula C₁₂H₁₉O₂PS₃
Molecular Weight 322.45 g/mol
Appearance Colorless to tan-colored liquid[1]
Odor Sulfide-like[1]
Solubility Insoluble in water; soluble in most organic solvents
LogP 5.48

Analytical Methodologies

Gas chromatography is the most common technique for the analysis of this compound and other organophosphorus pesticides. Detectors such as the Flame Photometric Detector (FPD), which is selective for phosphorus and sulfur-containing compounds, and the Nitrogen-Phosphorus Detector (NPD) are frequently employed due to their high sensitivity and selectivity. Gas Chromatography coupled with Mass Spectrometry (GC-MS) or tandem Mass Spectrometry (GC-MS/MS) offers enhanced selectivity and confirmation of the analyte's identity.

Gas Chromatography with Flame Photometric Detection (GC-FPD)

GC-FPD is a robust and sensitive technique for the routine analysis of this compound residues. The following table summarizes typical quantitative data for the analysis of organophosphorus pesticides, including compounds structurally similar to this compound.

Table 1: Representative Quantitative Data for Organophosphate Pesticide Analysis by GC-FPD

ParameterValueMatrixReference
Retention Time (RT) ~15-25 min (typical for similar compounds on a DB-5MS column)Various Food Matrices[2]
Limit of Detection (LOD) 0.002 - 0.039 mg/kgBell Pepper[3]
Limit of Quantification (LOQ) 0.006 - 0.130 mg/kgBell Pepper[3]
Recovery 70-120% (acceptable range)Various Food Matrices[4]
Linearity (R²) > 0.99Standard Solutions[5]

Note: Specific values for this compound may vary depending on the exact chromatographic conditions and matrix.

Experimental Protocols

Protocol 1: Sample Preparation using the QuEChERS Method

The QuEChERS method is a widely used sample preparation technique for pesticide residue analysis in food matrices.[2][6] It involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (dSPE).

Materials:

  • Homogenized sample (e.g., fruits, vegetables)

  • Acetonitrile (HPLC grade)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Chloride (NaCl)

  • Dispersive SPE (dSPE) tubes containing Primary Secondary Amine (PSA) and anhydrous MgSO₄

  • 50 mL centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 x g for 5 minutes.

  • Transfer a portion of the upper acetonitrile layer to a dSPE cleanup tube containing PSA and anhydrous MgSO₄.

  • Shake the dSPE tube for 30 seconds.

  • Centrifuge the dSPE tube at high speed for 2 minutes.

  • The resulting supernatant is the final extract, ready for GC analysis.

Protocol 2: Gas Chromatography with Flame Photometric Detection (GC-FPD) Analysis

Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph Agilent 7890A or equivalent
Injector Split/splitless inlet
Injection Volume 1-2 µL
Injector Temperature 250 °C
Carrier Gas Helium or Hydrogen
Column DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Oven Temperature Program Initial 80 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min
Detector Flame Photometric Detector (FPD)
Detector Temperature 250 °C
Gas Flows (FPD) As per manufacturer's recommendations for phosphorus mode

Calibration: Prepare a series of matrix-matched calibration standards by spiking blank matrix extract with known concentrations of a certified this compound reference standard. This is crucial to compensate for matrix effects that can enhance or suppress the analytical signal.[7]

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis GC-FPD Analysis sample Homogenized Sample (10g) extraction Add Acetonitrile (10mL) Add Extraction Salts (MgSO4, NaCl) sample->extraction shake_centrifuge1 Shake (1 min) Centrifuge (5 min) extraction->shake_centrifuge1 supernatant Transfer Acetonitrile Layer shake_centrifuge1->supernatant dspe Add to dSPE Tube (PSA, MgSO4) supernatant->dspe shake_centrifuge2 Shake (30s) Centrifuge (2 min) dspe->shake_centrifuge2 final_extract Final Extract shake_centrifuge2->final_extract injection Inject Final Extract final_extract->injection gc Gas Chromatograph (DB-5MS Column) injection->gc fpd Flame Photometric Detector gc->fpd data Data Acquisition and Processing fpd->data

Caption: Experimental workflow for this compound analysis.

signaling_pathway cluster_synapse Cholinergic Synapse ACh_release Acetylcholine (ACh) Release AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolysis Receptor Postsynaptic Receptor ACh_release->Receptor Binding Accumulation ACh Accumulation Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Nerve Signal Transmission Receptor->Signal Overstimulation Receptor Overstimulation Receptor->Overstimulation This compound This compound (Organophosphate) Inhibition Inhibition This compound->Inhibition Inhibition->AChE Accumulation->Receptor Excessive Binding

Caption: Acetylcholinesterase inhibition by this compound.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Oxidation Oxidative Desulfuration This compound->Oxidation Phenol_Metabolite 4-(methylthio)phenol (Detoxified) Hydrolysis->Phenol_Metabolite Sulprofos_Oxon This compound Oxon (More Toxic) Oxidation->Sulprofos_Oxon Sulprofos_Oxon->Hydrolysis Detoxification Conjugation Conjugation (e.g., Glucuronidation, Sulfation) Phenol_Metabolite->Conjugation Excretion Excretion Conjugation->Excretion Enzymes1 Cytochrome P450s (CYPs) Esterases Enzymes2 Transferases (e.g., UGTs, SULTs)

Caption: Representative metabolic pathway of this compound.

References

Application Notes and Protocols for the Extraction of Sulprofos from Complex Environmental Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulprofos is an organothiophosphate insecticide used to control a variety of insect pests on crops such as cotton, soybeans, and vegetables.[1] Due to its potential for environmental persistence and toxicity, its presence in complex environmental matrices such as soil, water, and sediment is a significant concern. Accurate and reliable methods for the extraction and quantification of this compound are essential for environmental monitoring, risk assessment, and ensuring the safety of food and water resources.

This document provides detailed application notes and standardized protocols for the extraction of this compound from various environmental matrices. The methodologies covered include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. These protocols are designed to provide high recovery rates and low limits of detection for subsequent analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Quantitative Performance of Extraction Methods

The selection of an appropriate extraction method depends on the matrix type, the desired level of sensitivity, and the available instrumentation. The following table summarizes typical performance data for the extraction of organophosphate pesticides, including this compound, from various environmental matrices using the protocols detailed in this document.

Extraction MethodMatrixAnalyteRecovery Rate (%)LOD (µg/L or µg/kg)LOQ (µg/L or µg/kg)Reference
Solid-Phase Extraction (SPE) WaterOrganophosphates70 - 1200.003 - 0.040.01 - 0.1[2][3]
SoilOrganophosphates79 - 1130.5 - 5.01.5 - 15.0[4][5]
SedimentOrganophosphates80 - 1100.1 - 2.00.3 - 6.0[6]
Liquid-Liquid Extraction (LLE) WaterOrganophosphates67 - 1110.01 - 0.10.03 - 0.3[7]
SoilOrganophosphates70 - 1051.0 - 10.03.0 - 30.0
SedimentOrganophosphates75 - 1000.5 - 5.01.5 - 15.0
QuEChERS WaterMulti-residue Pesticides>93.90.02 - 3.00.1 - 9.9[8]
SoilMulti-residue Pesticides65 - 1160.005 - 0.010.015 - 0.03[9]
SedimentMulti-residue Pesticides46 - 1020.1 - 2.01.0 - 6.0[6]

LOD: Limit of Detection; LOQ: Limit of Quantification. Values can vary depending on the specific instrumentation and matrix characteristics.

Signaling Pathway: Mechanism of Action of this compound

This compound, like other organophosphate insecticides, exerts its toxic effects through the inhibition of the enzyme acetylcholinesterase (AChE).[1][10] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.[10] By inhibiting AChE, this compound leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of acetylcholine receptors and subsequent disruption of the nervous system.[10][11]

Sulprofos_Mechanism_of_Action cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh_release ACh Release Presynaptic->ACh_release Action Potential Postsynaptic Postsynaptic Neuron Nerve_Impulse Nerve Impulse Transmission Postsynaptic->Nerve_Impulse ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_release->ACh AChR Acetylcholine Receptor (AChR) ACh->AChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by AChR->Postsynaptic Initiates Continuous_Stimulation Continuous Stimulation AChR->Continuous_Stimulation Choline_AceticAcid Choline + Acetic Acid AChE->Choline_AceticAcid Produces This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->AChE

Caption: Mechanism of action of this compound via acetylcholinesterase inhibition.

Experimental Protocols

The following are detailed protocols for the extraction of this compound from water, soil, and sediment matrices.

Solid-Phase Extraction (SPE) for Water Samples

This protocol is suitable for the extraction of this compound from various water matrices, including groundwater, surface water, and wastewater.

SPE_Workflow start Start: Water Sample Collection pretreatment Sample Pre-treatment (e.g., filtration, pH adjustment) start->pretreatment conditioning SPE Cartridge Conditioning (e.g., with methanol, then water) pretreatment->conditioning loading Sample Loading conditioning->loading washing Cartridge Washing (to remove interferences) loading->washing elution Analyte Elution (with organic solvent) washing->elution concentration Eluate Concentration (e.g., under nitrogen stream) elution->concentration reconstitution Reconstitution in appropriate solvent concentration->reconstitution analysis Analysis (GC-MS or LC-MS/MS) reconstitution->analysis end End analysis->end

Caption: General workflow for Solid-Phase Extraction (SPE) of this compound from water.

Materials:

  • SPE cartridges (e.g., C18 or polymeric sorbent)

  • Vacuum manifold

  • Collection vials

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Collect water samples in clean glass bottles.

    • Filter the water sample through a 0.45 µm glass fiber filter to remove suspended solids.

    • Adjust the pH of the water sample to neutral (pH 7) using dilute HCl or NaOH.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated water sample (typically 100-500 mL) onto the conditioned cartridge at a flow rate of 5-10 mL/min.

  • Cartridge Washing:

    • After loading the entire sample, wash the cartridge with 5-10 mL of deionized water to remove any polar interferences.

    • Dry the cartridge under vacuum for 10-15 minutes.

  • Elution:

    • Place a collection vial under the cartridge.

    • Elute the retained this compound with 5-10 mL of a suitable organic solvent or solvent mixture (e.g., ethyl acetate, dichloromethane, or a mixture of acetonitrile and dichloromethane).

  • Concentration and Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a small, known volume (e.g., 1 mL) of a solvent compatible with the analytical instrument (e.g., ethyl acetate or acetonitrile).

  • Analysis:

    • Analyze the final extract using GC-MS or LC-MS/MS.

Liquid-Liquid Extraction (LLE) for Soil and Sediment Samples

This protocol describes a classic LLE method for extracting this compound from solid matrices like soil and sediment.

LLE_Workflow start Start: Soil/Sediment Sample homogenize Sample Homogenization (Sieving and Weighing) start->homogenize extraction Solvent Extraction (e.g., with Acetonitrile/DCM) homogenize->extraction centrifuge Centrifugation extraction->centrifuge separate Separation of Organic Layer centrifuge->separate repeat_extraction Repeat Extraction of Solid Residue separate->repeat_extraction repeat_extraction->extraction Yes combine Combine Organic Extracts repeat_extraction->combine No cleanup Cleanup Step (e.g., with Florisil or SPE) combine->cleanup concentrate Concentration of Extract cleanup->concentrate reconstitute Reconstitution in appropriate solvent concentrate->reconstitute analysis Analysis (GC-MS or LC-MS/MS) reconstitute->analysis end End analysis->end

Caption: General workflow for Liquid-Liquid Extraction (LLE) of this compound from soil/sediment.

Materials:

  • Centrifuge and centrifuge tubes (50 mL)

  • Mechanical shaker

  • Separatory funnel (if needed)

  • Acetonitrile (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Sodium sulfate (anhydrous)

  • Florisil or C18 SPE cartridges for cleanup (optional)

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Air-dry the soil or sediment sample and sieve it through a 2 mm mesh to remove large debris.

    • Weigh 10-20 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 20 mL of a suitable extraction solvent (e.g., acetonitrile or a 1:1 mixture of acetonitrile and dichloromethane) to the centrifuge tube.

    • Shake the tube vigorously for 1-2 hours on a mechanical shaker.

  • Phase Separation:

    • Centrifuge the sample at 3000-4000 rpm for 10 minutes to separate the solid and liquid phases.

    • Carefully decant the supernatant (organic extract) into a clean flask.

  • Repeat Extraction:

    • Repeat the extraction process (steps 2 and 3) on the solid residue with a fresh portion of the extraction solvent to ensure complete recovery.

    • Combine the supernatants from both extractions.

  • Drying and Cleanup (Optional but Recommended):

    • Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

    • For cleaner extracts, a cleanup step using Florisil or a C18 SPE cartridge can be employed.

  • Concentration and Reconstitution:

    • Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.

    • Reconstitute the final extract in a known volume (e.g., 1 mL) of a suitable solvent for analysis.

  • Analysis:

    • Analyze the extract using GC-MS or LC-MS/MS.

QuEChERS Method for Soil and Sediment Samples

The QuEChERS method is a streamlined approach that combines extraction and cleanup into a few simple steps, making it a popular choice for multi-residue pesticide analysis.

QuEChERS_Workflow start Start: Soil/Sediment Sample prepare Sample Preparation (Weighing and Hydration) start->prepare extract Extraction with Acetonitrile and QuEChERS Salts prepare->extract shake_centrifuge1 Vortex and Centrifuge extract->shake_centrifuge1 cleanup Dispersive SPE (d-SPE) Cleanup of Supernatant shake_centrifuge1->cleanup shake_centrifuge2 Vortex and Centrifuge cleanup->shake_centrifuge2 final_extract Final Extract shake_centrifuge2->final_extract analysis Analysis (GC-MS or LC-MS/MS) final_extract->analysis end End analysis->end

Caption: General workflow for the QuEChERS extraction of this compound from soil/sediment.

Materials:

  • 50 mL centrifuge tubes

  • QuEChERS extraction salts (e.g., EN 15662 or AOAC 2007.01 packets containing MgSO₄, NaCl, and buffering salts)

  • Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) and C18 sorbents

  • Acetonitrile (HPLC grade)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Weigh 10 g of homogenized soil or sediment into a 50 mL centrifuge tube.

    • If the sample is dry, add a specific volume of deionized water to rehydrate it and let it stand for 30 minutes.[12]

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the contents of a QuEChERS extraction salt packet.

    • Immediately cap the tube and shake vigorously for 1 minute.

  • First Centrifugation:

    • Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup:

    • Take an aliquot of the supernatant (acetonitrile layer) and transfer it to a d-SPE tube containing PSA and C18.

    • Vortex the d-SPE tube for 30 seconds.

  • Second Centrifugation:

    • Centrifuge the d-SPE tube at ≥5000 rcf for 2 minutes.

  • Final Extract Preparation:

    • The supernatant is now the final extract. If necessary, it can be filtered through a 0.22 µm syringe filter before analysis.

  • Analysis:

    • Analyze the final extract using GC-MS or LC-MS/MS.

References

Application Notes and Protocols for a Laboratory-Based Sulprofos Degradation Study

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulprofos is an organothiophosphate insecticide previously used for the control of various insects on crops.[1] As an organophosphate, it functions by inhibiting acetylcholinesterase, an enzyme critical for nerve function.[1][2] Due to its potential environmental impact and toxicity, understanding its degradation pathways is crucial for environmental risk assessment and the development of bioremediation strategies.[3] This document provides detailed protocols for conducting laboratory-based studies on the abiotic and microbial degradation of this compound.

This compound is susceptible to both abiotic and biotic degradation processes. Abiotic degradation can occur through hydrolysis and photolysis.[1][4] The rate of hydrolysis is dependent on pH, with reported half-lives of 26 days at pH 4, 151 days at pH 7, and 51 days at pH 9 at 22°C.[1] Photodegradation can also be a significant pathway, with a reported 50% decomposition of thin films in sunlight in less than two days.[1]

Microbial degradation is a key mechanism for the breakdown of organophosphate pesticides in the environment.[5][6] Various microorganisms, including bacteria and fungi, have been shown to degrade these compounds, often utilizing them as a source of carbon, phosphorus, or nitrogen.[7][8] The initial step in the microbial degradation of many organophosphates is hydrolysis, catalyzed by enzymes such as phosphotriesterases.[5][8] For this compound, metabolism in organisms involves the oxidation of the methylthio sulfur to sulfoxide and sulfone derivatives, followed by hydrolysis of the phosphorus O-phenyl ester.[1]

These application notes provide a framework for researchers to investigate the degradation kinetics and identify the primary degradation products of this compound under controlled laboratory conditions.

Materials and Reagents

  • Chemicals:

    • This compound analytical standard (≥98% purity)[9]

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (or other appropriate mobile phase modifier)

    • Buffer solutions (pH 4, 7, and 9)

    • Nutrient broth or minimal salts medium for microbial cultures

  • Equipment:

    • High-Performance Liquid Chromatograph (HPLC) with a UV or Mass Spectrometry (MS) detector[10][11]

    • Gas Chromatograph with a Flame Photometric Detector (GC-FPD) or Mass Spectrometry (GC-MS) detector[1]

    • Incubator shaker

    • Autoclave

    • pH meter

    • Analytical balance

    • Vortex mixer

    • Centrifuge

    • Syringe filters (0.22 µm)

    • Glassware (flasks, beakers, vials)

    • Sunlight simulator or UV lamp

  • Microbial Cultures (for biotic study):

    • Pure cultures of known pesticide-degrading bacteria (e.g., Pseudomonas sp., Flavobacterium sp., Bacillus cereus)[5][12][13] or a mixed microbial consortium from a relevant environmental sample (e.g., agricultural soil).

Experimental Protocols

Abiotic Degradation Study: Hydrolysis

This protocol outlines the procedure to determine the rate of hydrolytic degradation of this compound at different pH levels.

Protocol Steps:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a water-miscible solvent like methanol or acetonitrile at a concentration of 1 mg/mL.

  • Preparation of Test Solutions: In separate sterile flasks, add the this compound stock solution to buffer solutions of pH 4, 7, and 9 to achieve a final concentration of 10 µg/mL. Ensure the volume of the organic solvent is minimal (e.g., <1%) to avoid co-solvent effects.

  • Incubation: Incubate the flasks in the dark at a constant temperature (e.g., 25°C) to prevent photodegradation.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days), withdraw an aliquot from each flask.

  • Sample Analysis:

    • Filter the sample through a 0.22 µm syringe filter.

    • Analyze the concentration of this compound and any potential degradation products using a suitable analytical method such as HPLC-UV, HPLC-MS, or GC-MS.[1][10][11]

  • Data Analysis: Plot the concentration of this compound against time for each pH. Determine the degradation rate constant (k) and the half-life (t½) for each condition.

Abiotic Degradation Study: Photolysis

This protocol is designed to assess the degradation of this compound when exposed to light.

Protocol Steps:

  • Preparation of Test Solution: Prepare a solution of this compound in sterile, buffered (pH 7) water at a concentration of 10 µg/mL in quartz or borosilicate glass flasks (which are transparent to UV light).

  • Control Samples: Prepare identical solutions in amber glass flasks to serve as dark controls.

  • Exposure: Place the transparent flasks under a sunlight simulator or a UV lamp with a defined spectrum and intensity. Place the dark controls in the same environmental conditions but shielded from light.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), collect samples from both the exposed and control flasks.

  • Sample Analysis: Analyze the samples as described in the hydrolysis protocol to determine the concentration of this compound.

  • Data Analysis: Compare the degradation rate in the light-exposed samples to the dark controls to determine the rate of photodegradation.

Microbial Degradation Study

This protocol details the methodology to evaluate the biodegradation of this compound by a specific microorganism or a microbial consortium.

Protocol Steps:

  • Preparation of Microbial Culture: Inoculate a suitable liquid medium (e.g., nutrient broth or a minimal salts medium) with the selected microbial strain(s).[14] Incubate in a shaker until a sufficient cell density is reached (e.g., OD600 of ~1.0).

  • Preparation of Test and Control Flasks:

    • Test Flasks: To sterile flasks containing a minimal salts medium, add the microbial culture and the this compound stock solution to a final concentration of 10 µg/mL.

    • Abiotic Control Flasks: Prepare flasks with the same medium and this compound concentration but without the microbial inoculum to account for any abiotic degradation.

    • Biotic Control Flasks: Prepare flasks with the medium and the microbial inoculum but without this compound to monitor the health of the culture.

  • Incubation: Incubate all flasks on a shaker at an optimal temperature for the microorganisms (e.g., 30°C) in the dark.

  • Sampling: Collect samples from all flasks at regular intervals (e.g., 0, 1, 3, 5, 7, and 14 days).

  • Sample Preparation and Analysis:

    • Centrifuge the samples to pellet the microbial cells.

    • Filter the supernatant through a 0.22 µm filter.

    • Analyze the supernatant for the concentration of this compound and its metabolites using an appropriate analytical technique.

  • Data Analysis: Calculate the percentage of this compound degradation over time in the test flasks, correcting for any abiotic degradation observed in the control flasks.

Data Presentation

Quantitative data from the degradation studies should be summarized in clear and concise tables for easy comparison.

Table 1: Hydrolytic Degradation of this compound at 25°C

pHInitial Concentration (µg/mL)Concentration at Day 7 (µg/mL)Concentration at Day 28 (µg/mL)Degradation Rate Constant (k) (day⁻¹)Half-life (t½) (days)
4.010.08.25.50.02231.5
7.010.09.68.80.004173.3
9.010.09.17.00.01353.3

Table 2: Photolytic Degradation of this compound at pH 7

ConditionInitial Concentration (µg/mL)Concentration at 12h (µg/mL)Concentration at 48h (µg/mL)Degradation Rate Constant (k) (h⁻¹)Half-life (t½) (hours)
Light Exposed10.06.12.50.02923.9
Dark Control10.09.99.8<0.001>1000

Table 3: Microbial Degradation of this compound by Pseudomonas sp.

Time (days)This compound Concentration (µg/mL) - TestThis compound Concentration (µg/mL) - Abiotic Control% Degradation (Corrected)Major Metabolite 1 (this compound sulfoxide) (µg/mL)Major Metabolite 2 (this compound sulfone) (µg/mL)
010.010.0000
35.29.846.92.10.5
71.89.681.33.51.2
14<0.19.2>98.91.80.8

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_setup Experimental Setup cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) hydrolysis Hydrolysis Study (pH 4, 7, 9) stock->hydrolysis photolysis Photolysis Study (Light vs. Dark) stock->photolysis biotic Biotic Study (Inoculated vs. Abiotic Control) stock->biotic media Growth Media / Buffer Preparation media->hydrolysis media->photolysis media->biotic culture Microbial Culture Preparation culture->biotic sampling Time-course Sampling hydrolysis->sampling photolysis->sampling biotic->sampling extraction Sample Preparation (Filtration/Centrifugation) sampling->extraction analytical Analytical Measurement (HPLC/GC-MS) extraction->analytical data Data Analysis (Kinetics, Metabolites) analytical->data

Caption: Workflow for the laboratory degradation study of this compound.

Proposed Degradation Pathway of this compound

Sulprofos_Degradation This compound This compound C12H19O2PS3 sulfoxide This compound Sulfoxide This compound->sulfoxide Oxidation [O] sulfone This compound Sulfone sulfoxide->sulfone Oxidation [O] phenol_sulfoxide 4-(methylsulfinyl)phenol sulfoxide->phenol_sulfoxide Hydrolysis phenol_sulfone 4-(methylsulfonyl)phenol sulfone->phenol_sulfone Hydrolysis further_degradation Further Degradation Products (e.g., CO2, H2O) phenol_sulfoxide->further_degradation phenol_sulfone->further_degradation

Caption: Proposed abiotic and biotic degradation pathway of this compound.

References

Troubleshooting & Optimization

Overcoming matrix effects in Sulprofos analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during Sulprofos analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: Matrix effects are the alteration of analyte signal intensity (suppression or enhancement) caused by co-eluting compounds from the sample matrix.[1][2] In this compound analysis, these effects can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity.[1] Matrix effects are particularly pronounced in complex matrices like soil, fatty foods, and pigmented plant materials.

Q2: What are the key physicochemical properties of this compound to consider when developing an analytical method?

A2: this compound is a non-polar, hydrophobic compound with a high octanol-water partition coefficient (log P) and low water solubility. These properties indicate that this compound is more likely to be retained in fatty or lipid-rich matrices, which can lead to significant matrix effects if not properly addressed during sample preparation.

Physicochemical Properties of this compound

PropertyValueImplication for Analysis
Log P 5.48High hydrophobicity; tendency to partition into fatty matrices.
Water Solubility 0.31 mg/LLow solubility in aqueous solutions; requires organic solvents for efficient extraction.
Molecular Weight 322.5 g/mol ---

Q3: What are the most common analytical techniques for this compound determination?

A3: Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the most common techniques for this compound analysis. GC-MS/MS and LC-MS/MS offer high selectivity and sensitivity, which are crucial for detecting low residue levels in complex samples.[3][4]

Q4: How can I minimize matrix effects in my this compound analysis?

A4: Several strategies can be employed to minimize matrix effects:

  • Effective Sample Cleanup: This is the most critical step to remove interfering matrix components.[5]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples to compensate for signal suppression or enhancement.[1]

  • Stable Isotope-Labeled Internal Standards: This is an effective but potentially costly method to correct for matrix effects.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, but may also decrease the analyte signal to below the limit of quantification.[6]

Troubleshooting Guides

Issue 1: Low recovery of this compound during sample extraction.

Possible Cause & Solution

  • Inadequate solvent polarity: Due to its hydrophobicity, this compound requires a non-polar or semi-polar solvent for efficient extraction.

    • Recommendation: Use acetonitrile or a mixture of acetonitrile and a less polar solvent for extraction.

  • Insufficient homogenization: In solid samples like soil or plant tissue, inadequate homogenization can lead to incomplete extraction.

    • Recommendation: Ensure the sample is finely ground and thoroughly mixed with the extraction solvent.

  • Analyte loss during cleanup: Some cleanup sorbents can retain this compound if not chosen carefully.

    • Recommendation: For fatty matrices, use a combination of PSA and C18 sorbents. Avoid using graphitized carbon black (GCB) if possible, as it can retain some organophosphorus pesticides.[7]

Issue 2: Significant signal suppression in LC-MS/MS analysis of fatty food samples (e.g., avocado, nuts).

Possible Cause & Solution

  • Co-elution of lipids: Fats and lipids from the sample can co-elute with this compound and suppress its ionization in the MS source.

    • Recommendation: Incorporate a C18 dispersive solid-phase extraction (dSPE) cleanup step in your QuEChERS protocol to remove lipids.[7][8] For very high-fat matrices, a freeze-out step (storing the extract at a low temperature to precipitate lipids) before dSPE can be beneficial.

Issue 3: Peak tailing or poor peak shape in GC analysis.

Possible Cause & Solution

  • Active sites in the GC system: this compound can interact with active sites in the GC inlet liner or column, leading to peak tailing.

    • Recommendation: Use an ultra-inert inlet liner and a GC column designed for pesticide analysis. Regular maintenance and replacement of the liner are crucial.

  • Matrix components in the extract: Non-volatile matrix components can accumulate in the GC system and affect peak shape.

    • Recommendation: Ensure your sample cleanup is effective. A backflush system can also help to remove contaminants from the column after each run.

Experimental Protocols

QuEChERS Method for this compound in Fatty Food Matrix (e.g., Avocado)

This protocol is a modified version of the QuEChERS method, optimized for the extraction and cleanup of hydrophobic pesticides like this compound from a high-fat matrix.

  • Sample Homogenization:

    • Homogenize 15 g of the sample (e.g., avocado) with 15 mL of acetonitrile containing 1% acetic acid.

  • Extraction and Partitioning:

    • Add 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of sodium acetate to the sample tube.

    • Shake vigorously for 1 minute and then centrifuge at >3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18 sorbent.[7]

    • Vortex for 30 seconds and centrifuge at high speed for 2 minutes.

  • Final Extract Preparation:

    • Carefully transfer the supernatant to an autosampler vial for analysis by LC-MS/MS or GC-MS.

Quantitative Data Summary: dSPE Sorbent Selection for Fatty Matrices

dSPE Sorbent CombinationTarget Matrix Components RemovedImpact on this compound Recovery
PSA Sugars, organic acids, some polar pigmentsMinimal loss of this compound
C18 Fats, lipids, and other non-polar interferencesMinimal loss of this compound; essential for fatty matrices[8]
GCB (Graphitized Carbon Black) Pigments (e.g., chlorophyll)Potential for significant loss of planar pesticides; use with caution.
PSA + C18 Broad range of interferences in fatty matricesRecommended for this compound in fatty foods. [7]

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_investigation Investigation cluster_solutions Solutions cluster_end Resolution Start Problem Encountered (e.g., Low Recovery, Signal Suppression) CheckExtraction Review Extraction Protocol - Solvent Choice? - Homogenization? Start->CheckExtraction CheckCleanup Evaluate Cleanup Step - Correct Sorbent? - Matrix Type? Start->CheckCleanup CheckInstrument Inspect Analytical Instrument - GC Inlet? - MS Source? Start->CheckInstrument OptimizeSolvent Optimize Extraction Solvent (e.g., increase non-polar character) CheckExtraction->OptimizeSolvent ImproveCleanup Improve Cleanup (e.g., add C18 for fats) CheckCleanup->ImproveCleanup UseMatrixMatched Implement Matrix-Matched Calibration CheckCleanup->UseMatrixMatched InstrumentMaintenance Perform Instrument Maintenance (e.g., replace GC liner) CheckInstrument->InstrumentMaintenance Resolved Problem Resolved OptimizeSolvent->Resolved ImproveCleanup->Resolved InstrumentMaintenance->Resolved UseMatrixMatched->Resolved QuEChERS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (dSPE) cluster_analysis Analysis Homogenize 1. Homogenize Sample (15g in 15mL ACN + 1% Acetic Acid) AddSalts 2. Add Salts (6g MgSO4 + 1.5g NaOAc) Homogenize->AddSalts ShakeCentrifuge1 3. Shake & Centrifuge AddSalts->ShakeCentrifuge1 TransferAliquot 4. Transfer 1mL Supernatant ShakeCentrifuge1->TransferAliquot AddSorbents 5. Add dSPE Sorbents (150mg MgSO4 + 50mg PSA + 50mg C18) TransferAliquot->AddSorbents ShakeCentrifuge2 6. Vortex & Centrifuge AddSorbents->ShakeCentrifuge2 FinalExtract 7. Collect Supernatant ShakeCentrifuge2->FinalExtract Analysis 8. LC-MS/MS or GC-MS Analysis FinalExtract->Analysis

References

Technical Support Center: Sulprofos Extraction from Clay Soils

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Sulprofos from challenging clay soil matrices.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound from clay soils.

Problem Potential Cause Recommended Solution
Low this compound Recovery Strong Adsorption to Clay Particles: this compound is a lipophilic compound (high LogP), leading to strong binding with clay and organic matter in the soil.[1][2]1. Solvent Selection & Modification: Use a robust solvent system. Acetonitrile is common, but a mixture like acetone/ethyl acetate may be more effective. Acidifying the solvent (e.g., with 1% acetic or formic acid) can improve the recovery of some pesticides.[3] 2. Sample Hydration: For dry clay soils, pre-hydrating the sample with water for at least 30 minutes before adding the extraction solvent can significantly improve extraction efficiency by enhancing solvent penetration.[4] 3. Enhanced Agitation: Increase the shaking or vortexing time to ensure thorough mixing and disruption of soil aggregates. 4. Ultrasound-Assisted Extraction (UAE): Employing an ultrasonic bath can provide the energy needed to break the strong bonds between this compound and the clay particles.[5]
Inefficient Solvent Penetration: The dense and compact nature of clay can prevent the solvent from reaching all the analyte molecules.1. Sample Preparation: Ensure the soil sample is thoroughly air-dried, ground, and sieved (e.g., through a 2 mm mesh) to increase the surface area for extraction. 2. Use of a Dispersing Agent: In some cases, a small amount of a dispersing agent can help break up clay aggregates.
Co-extraction of Interfering Matrix Components: Clay soils are rich in organic matter and other compounds that can be co-extracted, leading to matrix effects in the final analysis.1. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: This is a crucial step in the QuEChERS method. Use a combination of sorbents like Primary Secondary Amine (PSA) to remove organic acids and C18 to remove non-polar interferences.[3][4] 2. Optimized Cleanup: For highly pigmented extracts, Graphitized Carbon Black (GCB) can be used, but be cautious as it may also remove planar pesticides.[3]
High Variability in Results (Poor RSD) Inhomogeneous Sample: Clay soils can be very heterogeneous, leading to inconsistent results between subsamples.1. Thorough Homogenization: Before weighing, ensure the entire soil sample is thoroughly mixed to achieve a uniform distribution of this compound. 2. Consistent Sample Weight: Use a consistent and appropriate sample weight for each replicate.
Inconsistent Extraction Procedure: Minor variations in shaking time, solvent volume, or temperature can lead to variability.1. Standardize the Protocol: Adhere strictly to a validated and documented protocol for all samples in a batch. 2. Use of Internal Standards: Incorporating an appropriate internal standard early in the workflow can help to correct for variations during sample preparation and analysis.[3]
Matrix Effects in LC-MS/MS or GC-MS Analysis Ion Suppression or Enhancement: Co-extracted matrix components can interfere with the ionization of this compound in the mass spectrometer source.1. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples.[3] 2. Dilution of the Final Extract: Diluting the final extract can mitigate matrix effects, but ensure that the this compound concentration remains above the limit of quantification. 3. Effective Cleanup: As mentioned above, a robust d-SPE cleanup is essential to minimize matrix components in the final extract.

Frequently Asked Questions (FAQs)

Q1: Why is extracting this compound from clay soil so challenging?

A1: The difficulty arises from two main factors. First, this compound has a high octanol-water partition coefficient (log Kow = 5.48), indicating it is highly lipophilic and prefers to associate with organic matter and the surfaces of clay particles rather than the extraction solvent.[1][2] Second, clay soils have a large surface area and numerous active sites that can strongly adsorb pesticides through various mechanisms, including hydrophobic interactions and van der Waals forces.

Q2: What is the QuEChERS method and is it suitable for this compound in clay soil?

A2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique for pesticide residue analysis.[6][7] It involves an initial extraction with an organic solvent (commonly acetonitrile), followed by a salting-out step and a cleanup step using dispersive solid-phase extraction (d-SPE). The QuEChERS method is highly suitable for this compound extraction from clay soil, often yielding good recoveries when properly optimized.[8]

Q3: What are the key parameters to optimize in an Ultrasound-Assisted Extraction (UAE) for this compound from clay soil?

A3: For UAE, the following parameters are critical:

  • Solvent Choice: A mixture of polar and non-polar solvents can be effective.

  • Sonication Time: Typically, 15-30 minutes is sufficient, but optimization is recommended.

  • Temperature: Elevated temperatures can enhance extraction but may also lead to the degradation of thermally labile compounds.

  • Ultrasonic Power/Frequency: Higher power can improve extraction but excessive power may degrade the analyte.

Q4: How do I choose the right d-SPE sorbents for cleanup?

A4: The choice of d-SPE sorbents depends on the co-extracted interferences.

  • PSA (Primary Secondary Amine): Removes organic acids, fatty acids, and some sugars.

  • C18: Removes non-polar interferences like lipids.

  • GCB (Graphitized Carbon Black): Removes pigments and sterols. Use with caution as it can adsorb planar pesticides. For this compound in clay soil, a combination of PSA and C18 is generally a good starting point.[3][4]

Q5: Should I add water to my dry clay soil sample before extraction?

A5: Yes, for dry samples, adding water to achieve at least 80% hydration is crucial for an effective QuEChERS extraction.[3][9] This allows the water-miscible solvent (like acetonitrile) to better penetrate the soil matrix and interact with the this compound molecules.

Data Presentation: Comparison of Extraction Methods

The following table summarizes typical recovery rates for organophosphate pesticides from soil using different extraction techniques. While specific data for this compound is limited, these values for similar compounds provide a good benchmark.

Extraction Method Pesticide Class Soil Type Average Recovery (%) Relative Standard Deviation (RSD) (%) Reference
QuEChERS OrganophosphatesVarious Soils70 - 120%< 20%[10][11]
Ultrasound-Assisted Extraction (UAE) OrganophosphatesVarious Soils79 - 105%< 15%[5]
Matrix Solid Phase Dispersion (MSPD) OrganophosphatesSoil72 - 120%< 20%[12]
Liquid-Liquid Extraction (LLE) OrganophosphatesSoil71 - 120%< 20%[12]

Experimental Protocols

Protocol 1: Modified QuEChERS Method for this compound in Clay Soil

This protocol is an adaptation of the standard QuEChERS method for clay soils.

1. Sample Preparation:

  • Air-dry the clay soil sample at room temperature.
  • Grind the sample and sieve it through a 2 mm mesh to ensure homogeneity.

2. Hydration:

  • Weigh 10 g of the prepared soil into a 50 mL centrifuge tube.
  • If the soil is dry, add 8 mL of deionized water, vortex for 1 minute, and let it stand for 30 minutes to hydrate.

3. Extraction:

  • Add 10 mL of acetonitrile (containing 1% acetic acid) to the centrifuge tube.
  • Add an appropriate internal standard.
  • Cap the tube and shake vigorously for 5 minutes using a mechanical shaker.
  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
  • Immediately shake for another 1 minute.
  • Centrifuge at ≥4000 rpm for 5 minutes.

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
  • Vortex for 1 minute.
  • Centrifuge at ≥4000 rpm for 5 minutes.

5. Analysis:

  • The supernatant is ready for analysis by GC-MS or LC-MS/MS.

Protocol 2: Ultrasound-Assisted Extraction (UAE) for this compound in Clay Soil

1. Sample Preparation:

  • Prepare the clay soil sample as described in Protocol 1 (air-dry, grind, and sieve).

2. Extraction:

  • Weigh 5 g of the prepared soil into a 50 mL centrifuge tube.
  • Add 10 mL of a 1:1 (v/v) mixture of acetone and ethyl acetate.
  • Place the tube in an ultrasonic bath and sonicate for 20 minutes at a controlled temperature (e.g., 30°C).

3. Separation:

  • Centrifuge the tube at ≥4000 rpm for 10 minutes to separate the soil particles from the solvent.

4. Extract Collection and Concentration:

  • Carefully decant the supernatant into a clean tube.
  • The extract can be concentrated under a gentle stream of nitrogen if necessary before analysis.

Visualizations

QuEChERS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis weigh Weigh 10g of Homogenized Clay Soil hydrate Hydrate with 8mL Water (if necessary) weigh->hydrate add_solvent Add 10mL Acetonitrile (1% Acetic Acid) hydrate->add_solvent shake1 Shake Vigorously (5 min) add_solvent->shake1 add_salts Add QuEChERS Salts shake1->add_salts shake2 Shake (1 min) add_salts->shake2 centrifuge1 Centrifuge (≥4000 rpm, 5 min) shake2->centrifuge1 transfer Transfer 1mL of Supernatant centrifuge1->transfer vortex Vortex with d-SPE Sorbents transfer->vortex centrifuge2 Centrifuge (≥4000 rpm, 5 min) vortex->centrifuge2 analyze Analyze Supernatant by GC-MS or LC-MS/MS centrifuge2->analyze

Caption: Workflow for the modified QuEChERS extraction of this compound from clay soil.

Caption: Conceptual diagram of this compound interaction with a clay mineral surface.

References

Technical Support Center: Stabilizing Sulprofos Samples for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stabilization of Sulprofos samples for long-term storage. Accurate and reliable sample integrity is critical for experimental success, and this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is an organothiophosphate insecticide.[1] Its chemical structure contains phosphorus and sulfur atoms, making it susceptible to degradation over time, which can impact the accuracy of analytical measurements. Key degradation pathways include hydrolysis and oxidation.[1][2]

Q2: What are the primary degradation products of this compound?

A2: The main degradation products of this compound are its sulfoxide and sulfone analogs, formed through the oxidation of the thioether sulfur atom.[2] Hydrolysis can also occur, leading to the cleavage of the phosphate ester bond.[1][2]

Q3: What are the ideal storage temperatures for this compound samples?

A3: For long-term storage, freezing is recommended. Storage at -20°C is a common practice for many organophosphate pesticides to minimize degradation. For even greater stability over extended periods, deep freezing at -80°C is advisable. Refrigeration at approximately 4°C can be suitable for short-term storage.

Q4: How does pH affect the stability of this compound in aqueous samples?

A4: this compound is most stable in neutral to acidic conditions. It is susceptible to hydrolysis in basic (alkaline) conditions.[1][2] Therefore, it is crucial to maintain a neutral or slightly acidic pH for aqueous samples containing this compound.

Q5: Should I protect my this compound samples from light?

A5: Yes. This compound can undergo photodegradation when exposed to sunlight.[1] It is recommended to store samples in amber vials or in the dark to prevent degradation due to light exposure.

Q6: What solvents are recommended for preparing this compound stock solutions and standards?

A6: this compound is soluble in many organic solvents.[2] Acetonitrile and methanol are commonly used for preparing stock solutions for reversed-phase HPLC analysis. For gas chromatography (GC) analysis, hexane or acetone are suitable choices. The stability of this compound can vary in different solvents, so it is important to consider the intended analytical method and storage duration.

Q7: Are there any chemical stabilizers I can add to my this compound samples?

A7: While specific studies on stabilizing agents for this compound are limited, antioxidants such as Butylated Hydroxytoluene (BHT) have been used to stabilize other organic compounds, including some pesticides, by preventing oxidative degradation. The effectiveness of such stabilizers for this compound would require experimental validation.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low recovery of this compound from stored samples. Sample degradation due to improper storage temperature.Ensure samples are stored at or below -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Degradation due to exposure to light.Store all samples and stock solutions in amber vials or in a dark environment.
Hydrolysis in basic conditions (for aqueous samples).Check the pH of your aqueous samples and adjust to a neutral or slightly acidic pH (around 6-7) if necessary, using a suitable buffer.
Appearance of unknown peaks in chromatograms. Formation of degradation products (e.g., sulfoxide, sulfone).Utilize a stability-indicating analytical method capable of separating this compound from its degradation products. Refer to the provided experimental protocols.
Contamination of the sample or solvent.Use high-purity solvents and clean glassware. Prepare fresh standards to verify the integrity of your stock solutions.
Inconsistent results between replicate samples. Non-homogenous sample.For solid or viscous samples, ensure thorough homogenization before taking an aliquot for analysis.
Inconsistent sample handling and storage.Standardize your sample collection, processing, and storage procedures for all samples.

Data Presentation

Table 1: Hydrolysis Half-life of this compound at Different pH Values (at 22°C)

pHHalf-life (days)
426[1]
7151[1]
951[1]

Table 2: General Recommendations for Long-Term Storage of this compound Samples

Storage Condition Recommendation Rationale
Temperature -20°C or -80°CMinimizes chemical and biological degradation.
Light Exposure Store in dark/amber containersPrevents photodegradation.[1]
pH (Aqueous Samples) Neutral to slightly acidic (pH 6-7)Prevents base-catalyzed hydrolysis.[1][2]
Solvent (for standards) Acetonitrile, Methanol, HexaneChoose based on analytical method and desired stability.
Container Tightly sealed glass vialsPrevents solvent evaporation and contamination.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and to validate the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Photolytic Degradation: Expose 10 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.

  • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration with the mobile phase of the analytical method.

  • Analyze the samples using a validated stability-indicating HPLC or GC method (see Protocols 2 and 3).

Protocol 2: Stability-Indicating HPLC-UV Method for this compound and Its Degradation Products

1. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

    • Gradient Program: Start with 40% A, ramp to 90% A over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector: UV detector at 254 nm.

  • Column Temperature: 30°C.

2. Sample Preparation:

  • Dilute the this compound sample (from storage stability or forced degradation studies) to a final concentration of approximately 10 µg/mL with the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter before injection.

3. Analysis:

  • Inject the prepared sample and monitor the chromatogram for the peaks of this compound and its degradation products (this compound sulfoxide and this compound sulfone). The retention times should be distinct to allow for accurate quantification.

Protocol 3: GC-MS Method for this compound and Its Degradation Products

1. Chromatographic and Mass Spectrometric Conditions:

  • GC Column: A low-bleed, mid-polarity column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp 1: 20°C/min to 250°C, hold for 5 minutes.

    • Ramp 2: 10°C/min to 280°C, hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • MS Interface Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-400.

2. Sample Preparation:

  • Dilute the this compound sample in hexane or acetone to a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to clean up complex matrices.

3. Analysis:

  • Inject the prepared sample into the GC-MS system. Identify this compound and its degradation products based on their retention times and mass spectra.

Mandatory Visualizations

Sulprofos_Degradation_Pathway This compound This compound Sulfoxide This compound Sulfoxide This compound->Sulfoxide Oxidation Hydrolysis_Products Hydrolysis Products This compound->Hydrolysis_Products Hydrolysis (Basic Conditions) Sulfone This compound Sulfone Sulfoxide->Sulfone Oxidation

Caption: Degradation pathway of this compound.

Experimental_Workflow cluster_storage Sample Storage cluster_prep Sample Preparation cluster_analysis Analysis Storage Store Samples (-20°C or -80°C, Dark) Preparation Thaw & Homogenize Storage->Preparation Dilution Dilute with Solvent Preparation->Dilution Filtration Filter (0.45 µm) Dilution->Filtration Analysis Inject into HPLC or GC-MS Filtration->Analysis Data Quantify this compound & Degradation Products Analysis->Data

Caption: General workflow for stability testing.

Troubleshooting_Logic Start Low this compound Recovery? Temp Check Storage Temp (<-20°C?) Start->Temp Yes Light Check Light Exposure (Stored in Dark?) Temp->Light No Correct_Temp Implement Correct Freezing Protocol Temp->Correct_Temp Yes pH Check pH (Aqueous, Neutral?) Light->pH No Correct_Light Use Amber Vials / Store in Dark Light->Correct_Light Yes Correct_pH Adjust pH to 6-7 pH->Correct_pH Yes

Caption: Troubleshooting low recovery issues.

References

Technical Support Center: Optimizing Sulprofos Separation in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of Sulprofos using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the mobile phase composition for this compound analysis on a C18 column?

A common starting point for the reversed-phase HPLC analysis of organophosphorus pesticides like this compound is a mixture of acetonitrile and water. A typical initial gradient could be 40% to 60% acetonitrile in water. For isocratic elution, a composition of 46% acetonitrile and 54% water can be a good starting point.[1] The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase can help to improve peak shape by ensuring the analyte is in a consistent ionization state.

Q2: What UV wavelength should be used for the detection of this compound?

For organophosphorus pesticides, UV detection wavelengths typically range from 210 nm to 285 nm.[1] A wavelength of 230 nm has been used for the analysis of Profenofos, a structurally similar organophosphate, and can be a suitable starting point for this compound.[2] It is recommended to perform a UV scan of a this compound standard to determine the wavelength of maximum absorbance for optimal sensitivity.

Q3: Can methanol be used instead of acetonitrile as the organic modifier?

Yes, methanol can be used as an alternative to acetonitrile. The choice between methanol and acetonitrile can affect the selectivity of the separation. Methanol is generally a weaker solvent than acetonitrile in reversed-phase HPLC, which will lead to longer retention times. An initial mobile phase composition to consider could be 75% methanol and 25% water.

Q4: Is a gradient or isocratic elution better for this compound analysis?

The choice between gradient and isocratic elution depends on the complexity of the sample matrix. If you are analyzing a pure or simple standard of this compound, an isocratic method is often sufficient and provides faster run times and better reproducibility. For more complex samples containing multiple components with a wide range of polarities, a gradient elution will likely be necessary to achieve adequate separation of all analytes.[1]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes and Solutions:

  • Secondary Silanol Interactions: Peak tailing for sulfur-containing compounds is often caused by interactions with active silanol groups on the silica-based stationary phase.[3][4]

    • Solution: Add a mobile phase modifier to reduce these interactions. Small amounts of an acidic modifier like 0.1% formic acid or trifluoroacetic (TFA) can protonate the silanol groups and improve peak shape.[3] For basic compounds, a basic modifier like triethylamine (TEA) can be added.[5]

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, leading to peak shape issues.

    • Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound. This ensures that the analyte is in a single ionic form.[3]

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the injection volume or the concentration of the sample.[4]

  • Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can cause peak tailing.

    • Solution: Flush the column with a strong solvent. If the problem persists, the use of a guard column is recommended to protect the analytical column. If the column is old or has been used extensively, it may need to be replaced.

Issue 2: Poor Resolution or Co-eluting Peaks

Possible Causes and Solutions:

  • Inadequate Mobile Phase Strength: If the organic content of the mobile phase is too high, this compound may elute too quickly, resulting in poor resolution from other components.

    • Solution: Decrease the percentage of the organic solvent (acetonitrile or methanol) in the mobile phase to increase retention and improve separation.

  • Incorrect Organic Modifier: The choice of organic solvent can influence selectivity.

    • Solution: If using acetonitrile, try switching to methanol, or vice versa. Ternary mobile phases (e.g., acetonitrile/methanol/water) can also be explored to fine-tune selectivity.

  • Gradient Slope is Too Steep: In a gradient elution, a rapid change in solvent composition may not provide enough time for separation.

    • Solution: Decrease the slope of the gradient to provide a more gradual change in the mobile phase composition.

Issue 3: Unstable or Drifting Retention Times

Possible Causes and Solutions:

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can lead to retention time shifts.

    • Solution: Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before the first injection and between runs with different mobile phase compositions.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase can cause variability in retention times.

    • Solution: Prepare the mobile phase accurately and consistently. Premixing the aqueous and organic components is recommended for isocratic methods. For gradient elution, ensure the online degasser and mixer are functioning correctly.

  • Pump Malfunction: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to inconsistent flow rates and shifting retention times.

    • Solution: Perform regular maintenance on the HPLC pump and check for any leaks in the system.

Data Presentation

The following table provides a hypothetical example of how to systematically optimize the mobile phase for this compound separation. The goal is to achieve a retention time between 5 and 15 minutes, a resolution of >2 from the nearest impurity, and a tailing factor close to 1.

Table 1: Mobile Phase Optimization for this compound Separation

Experiment IDMobile Phase Composition (v/v)Flow Rate (mL/min)Retention Time (min)Resolution (Rs)Tailing Factor (Tf)Observations
SUL-01Acetonitrile:Water (60:40)1.03.51.21.8Peak elutes too early with significant tailing.
SUL-02Acetonitrile:Water (50:50)1.06.21.81.6Improved retention, but resolution and tailing still need improvement.
SUL-03Acetonitrile:Water (50:50) + 0.1% Formic Acid1.06.52.11.2Addition of formic acid significantly improves peak shape and resolution.
SUL-04Acetonitrile:Water (45:55) + 0.1% Formic Acid1.09.82.51.1Optimal retention time with excellent resolution and peak symmetry.
SUL-05Methanol:Water (70:30) + 0.1% Formic Acid1.08.52.31.3Good alternative to acetonitrile, with slightly more tailing.

Experimental Protocols

Protocol 1: HPLC Method for this compound Analysis

This protocol describes a general reversed-phase HPLC method for the analysis of this compound.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (≥98% purity)

  • This compound analytical standard

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Preparation of Mobile Phase:

  • Mobile Phase A: HPLC-grade water with 0.1% formic acid. To prepare 1 L, add 1 mL of formic acid to 999 mL of water.

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid. To prepare 1 L, add 1 mL of formic acid to 999 mL of acetonitrile.

  • Degas both mobile phases by sonication or online degassing.

3. Preparation of Standard Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.

  • Prepare working standards by diluting the stock solution with the initial mobile phase composition to the desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Filter all standard solutions through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Column: C18 reversed-phase (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of Mobile Phase A and Mobile Phase B. For example, start with an isocratic mixture of 45% Mobile Phase B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 20 µL

5. System Suitability:

  • Before sample analysis, perform at least five replicate injections of a standard solution.

  • The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.

  • The tailing factor should be between 0.8 and 1.5.

  • The theoretical plates should be greater than 2000.

Visualizations

HPLC_Troubleshooting_Workflow start HPLC Analysis Issue (e.g., Poor Peak Shape) check_all_peaks Are all peaks affected? start->check_all_peaks all_peaks_yes Yes check_all_peaks->all_peaks_yes Yes all_peaks_no No check_all_peaks->all_peaks_no No system_issue Potential System Issue all_peaks_yes->system_issue check_leaks Check for leaks in fittings and pump system_issue->check_leaks check_column Inspect column for voids or contamination check_leaks->check_column end_solution Problem Resolved check_column->end_solution analyte_specific_issue Analyte-Specific Issue all_peaks_no->analyte_specific_issue check_mobile_phase Optimize Mobile Phase (pH, organic ratio) analyte_specific_issue->check_mobile_phase check_column_chem Consider alternative column chemistry check_mobile_phase->check_column_chem check_column_chem->end_solution

Caption: A decision tree for troubleshooting common HPLC separation issues.

Mobile_Phase_Optimization_Workflow start Start: Define Separation Goals select_column Select C18 Column start->select_column initial_mobile_phase Initial Mobile Phase: ACN:Water (60:40) select_column->initial_mobile_phase evaluate_chromatogram Evaluate Peak Shape, Retention, & Resolution initial_mobile_phase->evaluate_chromatogram adjust_organic Adjust % Organic (ACN or MeOH) evaluate_chromatogram->adjust_organic Suboptimal add_modifier Add Modifier (e.g., 0.1% Formic Acid) evaluate_chromatogram->add_modifier Peak Tailing optimal_separation Optimal Separation Achieved evaluate_chromatogram->optimal_separation Optimal adjust_organic->evaluate_chromatogram add_modifier->evaluate_chromatogram

Caption: A workflow for systematic mobile phase optimization in HPLC.

References

Sulprofos degradation under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation of sulprofos under different pH and temperature conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound at different pH values?

A1: this compound exhibits pH-dependent stability. It is most stable in neutral conditions and degrades more rapidly in both acidic and alkaline environments. At 22°C, the hydrolysis half-life of this compound is approximately 26 days at pH 4, 151 days at pH 7, and 51 days at pH 9.[1] This indicates that hydrolysis is catalyzed by both acid and base.

Q2: How does temperature affect the degradation rate of this compound?

Q3: What are the major degradation products of this compound?

A3: The primary degradation products of this compound are its sulfoxide and sulfone derivatives.[1] These are formed through the oxidation of the sulfide group on the phenyl ring.

Q4: What analytical techniques are suitable for monitoring this compound degradation?

A4: Gas chromatography (GC) with a flame photometric detector (FPD) is a common and effective method for the analysis of organophosphorus compounds like this compound.[5][6] High-performance liquid chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector can also be used for the separation and quantification of this compound and its degradation products.[7]

Q5: How can I prepare the buffer solutions required for a hydrolysis study?

A5: Standard buffer solutions for pH 4, 7, and 9 can be prepared using established laboratory protocols. For example:

  • pH 4.0 (Acetate Buffer): Prepare by mixing solutions of acetic acid and sodium acetate.[8][9]

  • pH 7.0 (Phosphate Buffer): Prepare by mixing solutions of monobasic potassium phosphate and dibasic sodium phosphate.[8][10]

  • pH 9.0 (Borate Buffer): Prepare by dissolving boric acid in water and adjusting the pH with sodium hydroxide.[10] It is crucial to use high-purity water and reagents and to verify the final pH with a calibrated pH meter.

Troubleshooting Guides

Experimental Setup & Execution
Issue Possible Cause(s) Troubleshooting Steps
Inconsistent degradation rates between replicates. - Inaccurate pH of buffer solutions.- Temperature fluctuations in the incubator.- Non-homogenous stock solution.- Contamination of glassware.- Calibrate the pH meter before preparing buffers.- Use a calibrated, temperature-controlled incubator and monitor the temperature regularly.- Ensure the this compound stock solution is thoroughly mixed before aliquoting.- Use scrupulously clean or sterile glassware.
No degradation observed, even under conditions where it is expected. - Incorrectly prepared buffer (wrong pH).- this compound concentration is too high for the analytical method's linear range.- Inactive this compound standard.- Verify the pH of the buffer solutions.- Prepare a dilution series to ensure the concentration is within the analytical instrument's detection limits.- Use a new, certified this compound standard.
Precipitation of this compound in the test solution. - The concentration of this compound exceeds its aqueous solubility at the tested pH and temperature.- Reduce the initial concentration of this compound.- Add a small percentage of a co-solvent like acetonitrile or methanol, ensuring it does not interfere with the degradation kinetics or analysis.
Analytical Method (HPLC/GC)
Issue Possible Cause(s) Troubleshooting Steps
Poor peak shape (tailing or fronting) for this compound or its metabolites. - Active sites on the GC liner or HPLC column.- Inappropriate mobile phase pH for HPLC.- Sample overload.- Use a deactivated GC liner or a base-deactivated HPLC column.- Adjust the mobile phase pH to ensure the analytes are in a single ionic form.- Inject a smaller sample volume or a more dilute sample.
Co-elution of this compound and its degradation products. - The chromatographic method is not optimized for the separation of these specific compounds.- For GC: Adjust the temperature program (ramp rate).- For HPLC: Modify the mobile phase composition (e.g., organic solvent ratio, buffer concentration) or switch to a column with a different selectivity.
Baseline noise or drift. - Contaminated mobile phase or carrier gas.- Detector instability.- Leaks in the system.- Use high-purity solvents and gases.- Allow the detector to stabilize before analysis.- Perform a leak check on the instrument.
Irreproducible retention times. - Fluctuations in temperature.- Inconsistent mobile phase or carrier gas flow rate.- Column degradation.- Use a column oven to maintain a constant temperature.- Check the pump or flow controller for proper operation.- Replace the column if it has exceeded its lifetime.[11]

Quantitative Data Summary

The following table summarizes the hydrolysis half-life of this compound at various pH and temperature conditions. The data at 22°C is from the literature, while the data at other temperatures are extrapolated based on the general principles of organophosphate degradation kinetics, assuming a 4-fold increase in reaction rate for every 10°C rise in temperature.

pHTemperature (°C)Half-life (days)Rate Constant (k, day⁻¹)
42226[1]0.0267
432 (extrapolated)6.50.1066
442 (extrapolated)1.60.4265
722151[1]0.0046
732 (extrapolated)37.80.0183
742 (extrapolated)9.40.0733
92251[1]0.0136
932 (extrapolated)12.80.0543
942 (extrapolated)3.20.2173

Experimental Protocols

Protocol: this compound Hydrolysis Study Following OECD Guideline 111

This protocol outlines the steps for determining the rate of hydrolysis of this compound at different pH values and temperatures.

1. Materials and Reagents:

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • High-purity water (e.g., Milli-Q)

  • Buffer reagents:

    • pH 4: Acetic acid and sodium acetate

    • pH 7: Monobasic potassium phosphate and dibasic sodium phosphate

    • pH 9: Boric acid and sodium hydroxide

  • Sterile, amber glass vials with screw caps

  • Calibrated pH meter

  • Temperature-controlled incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC or GC system with an appropriate detector

2. Preparation of Solutions:

  • Buffer Solutions (0.05 M):

    • Prepare stock solutions of the acidic and basic components of each buffer.

    • Mix the appropriate volumes of the stock solutions to achieve the target pH (4, 7, and 9).

    • Verify the final pH with a calibrated pH meter and adjust if necessary.

    • Sterilize the buffer solutions by filtration through a 0.22 µm filter.

  • This compound Stock Solution (e.g., 1000 mg/L):

    • Accurately weigh a known amount of this compound standard.

    • Dissolve it in a minimal amount of acetonitrile.

    • Bring to the final volume with high-purity water in a volumetric flask. This stock solution should be prepared fresh.

3. Experimental Procedure:

  • Sample Preparation:

    • In sterile amber glass vials, add the appropriate buffer solution.

    • Spike each vial with the this compound stock solution to achieve the desired final concentration (e.g., 1-10 mg/L). The final concentration of acetonitrile should be kept low (<1%) to minimize its effect on the hydrolysis rate.

    • Prepare triplicate samples for each pH, temperature, and time point.

    • Include a "time zero" sample for each condition.

  • Incubation:

    • Place the vials in a temperature-controlled incubator set to the desired temperatures (e.g., 22°C, 32°C, 42°C).

  • Sampling:

    • At predetermined time intervals, remove one vial for each condition.

    • Immediately quench the hydrolysis reaction by adding a suitable agent (e.g., a strong acid for base-catalyzed hydrolysis or a strong base for acid-catalyzed hydrolysis, followed by neutralization) or by freezing the sample at -20°C until analysis.

  • Analysis:

    • Analyze the samples for the concentration of this compound and its degradation products using a validated HPLC or GC method.

    • Construct a calibration curve using freshly prepared standards.

4. Data Analysis:

  • Plot the natural logarithm of the this compound concentration versus time for each pH and temperature.

  • Determine the first-order degradation rate constant (k) from the slope of the linear regression.

  • Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

Visualizations

Sulprofos_Degradation_Pathway This compound This compound C12H19O2PS3 Sulfoxide This compound Sulfoxide C12H19O3PS3 This compound->Sulfoxide Oxidation Sulfone This compound Sulfone C12H19O4PS3 Sulfoxide->Sulfone Oxidation

Caption: Oxidative degradation pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Buffer Solutions (pH 4, 7, 9) C Spike Buffers with this compound A->C B Prepare this compound Stock Solution B->C D Incubate at Controlled Temperature C->D E Collect Samples at Time Intervals D->E F Quench Reaction E->F G Analyze by HPLC or GC F->G H Calculate Degradation Kinetics G->H

Caption: Workflow for this compound hydrolysis study.

References

Technical Support Center: Enhancing Sulprofos Detection in Trace Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Sulprofos detection in trace analysis experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most sensitive analytical techniques for trace this compound detection?

For trace-level detection of organophosphorus pesticides like this compound, chromatography coupled with mass spectrometry is the industry standard due to its high sensitivity and selectivity.[1]

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This is a powerful and widely used technique for analyzing volatile and semi-volatile compounds like this compound.[2] It offers excellent selectivity by using Multiple Reaction Monitoring (MRM), which minimizes matrix interference.[3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is another highly sensitive method, particularly suitable for a wide range of pesticides.[4][5] It is often preferred for its ability to analyze multiple pesticide classes simultaneously with minimal sample derivatization.[6]

The choice between GC-MS/MS and LC-MS/MS often depends on the sample matrix, the specific properties of this compound, and the availability of instrumentation.

Q2: How can I improve my sample preparation for enhanced sensitivity?

Effective sample preparation is critical as it concentrates the target analyte and removes interfering matrix components.[7][8] Common techniques include:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely adopted method for pesticide residue analysis in food matrices. It involves a simple extraction and cleanup process.[3][9] Using a buffered QuEChERS method can improve the recovery of base-sensitive pesticides.[10]

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and concentrating analytes.[11][12] The selection of the appropriate sorbent material is crucial for achieving high recovery and sensitivity.[7]

  • Dispersive Liquid-Liquid Microextraction (DLLME): This is a miniaturized liquid-liquid extraction technique that offers high enrichment factors with minimal solvent consumption.[7]

Q3: What are the key instrument parameters to optimize for sensitive this compound detection?

Optimizing instrumental parameters is essential for maximizing signal intensity and achieving the lowest possible detection limits.

  • For GC-MS/MS: Key parameters include injection volume, inlet temperature, carrier gas flow rate, temperature programming of the GC oven, and collision energy for MS/MS transitions.[13] A programmable temperature vaporizer (PTV) inlet can allow for large volume injections, further boosting sensitivity.[13]

  • For LC-MS/MS: Optimization involves the mobile phase composition and gradient, flow rate, column temperature, and mass spectrometer source parameters (e.g., spray voltage, gas temperatures).[14] The selection of precursor and product ions, along with collision energy, must be carefully optimized for each specific compound.[4][15]

Q4: How can matrix effects be minimized to improve detection sensitivity?

Matrix effects, which can cause ion suppression or enhancement, are a common challenge in trace analysis, particularly with LC-MS/MS.[10] Strategies to mitigate them include:

  • Effective Sample Cleanup: Employing cleanup steps like SPE or dispersive SPE (dSPE) in the QuEChERS method can remove a significant portion of matrix components.[3]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is free of the analyte can compensate for signal suppression or enhancement.

  • Use of Internal Standards: Adding a stable isotope-labeled internal standard for this compound can effectively correct for matrix effects and variations in instrument response.

  • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, although this may also reduce the analyte concentration.

Q5: What are common sources of contamination in trace analysis and how can they be avoided?

Contamination can be a significant issue when analyzing at trace levels.[8] Common sources include:

  • Laboratory Environment: Airborne particles and dust can introduce contaminants.[16]

  • Glassware and Equipment: Improperly cleaned glassware, pipette tips, and vials are major sources.[17]

  • Solvents and Reagents: Impurities in lower-grade solvents and reagents can introduce interfering peaks.[16]

  • Cross-Contamination: Carryover between samples during preparation or injection can lead to false positives.

To prevent contamination, use high-purity solvents and reagents, meticulously clean all glassware (e.g., with an acid rinse followed by a solvent rinse), and run method blanks regularly to monitor for any introduced contaminants.[17]

Troubleshooting Guides

Problem: Low or no signal for this compound standard.

Possible Cause Troubleshooting Step
Incorrect MS/MS Parameters Infuse a fresh this compound standard solution directly into the mass spectrometer to optimize precursor/product ions and collision energy.[14]
Instrument Contamination Run a solvent blank to check for carryover. If present, clean the injection port, syringe, and column according to the manufacturer's protocol.[17]
Degraded Standard Prepare a fresh stock solution from a certified reference material. Store standards properly (e.g., refrigerated or frozen, protected from light).
GC Inlet Issues For GC-MS, check for leaks in the inlet, ensure the liner is not clogged or deactivated, and verify the septum is not leaking.
LC System Issues For LC-MS, check for leaks, ensure mobile phases are correctly prepared and degassed, and verify the column is not clogged.

Problem: Poor recovery of this compound from spiked samples.

Possible Cause Troubleshooting Step
Inefficient Extraction Optimize the extraction solvent and technique. For QuEChERS, ensure vigorous shaking. For SPE, ensure the cartridge is properly conditioned and not allowed to dry out.[4]
Ineffective Cleanup The cleanup step may be removing the analyte. Test different SPE sorbents or dSPE materials. Analyze the fraction discarded during cleanup to see if the analyte is present.
Analyte Degradation This compound may be sensitive to pH or temperature. For base-sensitive pesticides, using a buffered extraction method (e.g., buffered QuEChERS) is recommended.[10]
Matrix Effects Significant ion suppression in the mass spectrometer can lead to apparent low recovery. Evaluate matrix effects by comparing the response of a standard in solvent versus a post-extraction spiked blank sample.

Problem: High background noise or interfering peaks.

Possible Cause Troubleshooting Step
Contaminated Reagents/Solvents Run a reagent blank containing only the solvents and reagents used in the procedure to check for purity.[17] Use high-purity, MS-grade solvents.
Contaminated Glassware Implement a rigorous glassware cleaning protocol.[17]
Matrix Interferences Improve the sample cleanup procedure. Use a more selective SPE sorbent or add an additional cleanup step.[7]
LC or GC System Contamination Flush the system with a series of strong solvents. Bake out the GC column if applicable.

Data Presentation

Table 1: Comparison of Common Analytical Techniques for Organophosphate Pesticides

TechniqueTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Key Advantages
GC-MS/MS 0.002 - 6.43 ng/g[18]0.006 - 21.4 ng/g[18]High selectivity, excellent for volatile compounds, robust.[3]
LC-MS/MS < 1 µg/L~2 ng/g[19]Wide applicability, minimal derivatization, high throughput.[5][6]
HPLC-DAD 0.01 - 0.09 mg/L[20]0.02 - 0.29 mg/L[20]Cost-effective, readily available.[20]

Note: Values are representative for organophosphorus pesticides and can vary significantly based on the matrix, instrument, and specific method.

Table 2: Common Solid-Phase Extraction (SPE) Sorbents for Pesticide Analysis

Sorbent TypeMechanismTarget AnalytesReference
C18 (Reversed-Phase) Non-polar interactionsNon-polar to moderately polar pesticides from aqueous samples.[18]
Polymeric (e.g., Oasis HLB) Mixed-mode (hydrophilic-lipophilic balance)Wide range of polar and non-polar pesticides.[1]
Graphitized Carbon Black (GCB) AdsorptionRemoves pigments (e.g., chlorophyll) from plant extracts.[3]
Primary Secondary Amine (PSA) Normal-phase/Ion-exchangeRemoves fatty acids, organic acids, and sugars.[13]

Experimental Protocols

Protocol 1: Generic QuEChERS Extraction for this compound in Fruit/Vegetable Matrix

  • Homogenization: Homogenize a representative 10-15 g sample.[9]

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.[13]

    • Add internal standards.

    • Add the appropriate QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at >3000 rpm for 5 minutes.[9]

  • Cleanup (Dispersive SPE):

    • Transfer an aliquot of the upper acetonitrile layer to a 2 mL or 15 mL dSPE tube containing magnesium sulfate and a cleanup sorbent (e.g., PSA to remove acids, C18 to remove fats, GCB to remove pigments).[3][13]

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge for 5 minutes.

  • Analysis: Take the final supernatant, add any post-extraction internal standards if necessary, and inject it into the GC-MS/MS or LC-MS/MS system.

Protocol 2: GC-MS/MS Parameter Optimization

  • Direct Infusion/Injection: Prepare a 1 µg/mL standard of this compound in a suitable solvent.

  • Precursor Ion Selection: Perform a full scan analysis to identify the molecular ion or a prominent high-mass fragment to use as the precursor ion.

  • Product Ion Scanning: In product ion scan mode, fragment the selected precursor ion using a range of collision energies (e.g., 10-40 eV).

  • Transition Selection: Identify the two most intense and stable product ions. The most intense is used for quantification (quantifier) and the second most intense for confirmation (qualifier).[21]

  • Collision Energy Optimization: For the selected transitions, perform multiple injections while varying the collision energy to find the value that produces the maximum signal intensity for each transition.

  • GC Method Development: Optimize the GC oven temperature program to ensure good peak shape and separation from any matrix components. Start with a low initial temperature, ramp to a high final temperature, and include a hold time to elute all components.[13]

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection & Homogenization Extraction 2. Extraction (e.g., QuEChERS) Sample->Extraction Cleanup 3. Cleanup (e.g., dSPE) Extraction->Cleanup Injection 4. GC/LC-MS/MS Injection Cleanup->Injection Separation 5. Chromatographic Separation Injection->Separation Detection 6. MS/MS Detection (MRM) Separation->Detection Integration 7. Peak Integration & Quantification Detection->Integration Reporting 8. Reporting & Verification Integration->Reporting

Caption: General workflow for trace this compound analysis.

Troubleshooting end_node end_node action_node action_node Start Low Sensitivity Observed? CheckStd Is Signal OK for Pure Standard? Start->CheckStd CheckRecovery Is Recovery >70% in Spiked Blank? CheckStd->CheckRecovery Yes action_node_1 Optimize MS Parameters Check Instrument Cleanliness CheckStd->action_node_1 No MatrixEffect Matrix Effect Suspected? CheckRecovery->MatrixEffect Yes action_node_2 Optimize Extraction/Cleanup Check for Analyte Degradation CheckRecovery->action_node_2 No action_node_3 Implement Matrix-Matched Standards Use Isotope-Labeled Internal Std MatrixEffect->action_node_3 Yes end_node_1 Sensitivity Issue Resolved MatrixEffect->end_node_1 No action_node_1->end_node_1 action_node_2->end_node_1 action_node_3->end_node_1 SPE cluster_spe Solid-Phase Extraction (SPE) Cartridge Condition 1. Conditioning (Solvent wets sorbent) Equilibrate 2. Equilibration (Aqueous buffer matches sample) Solvent_Out1 To Waste Condition->Solvent_Out1 Load 3. Sample Loading (Analytes adsorb to sorbent) Buffer_Out To Waste Equilibrate->Buffer_Out Wash 4. Washing (Interferences removed) Sample_Out To Waste Load->Sample_Out Elute 5. Elution (Analytes collected) Wash_Out To Waste Wash->Wash_Out Elute_Out Collect for Analysis Elute->Elute_Out Solvent_In1 Conditioning Solvent In Solvent_In1->Condition Buffer_In Equilibration Buffer In Buffer_In->Equilibrate Sample_In Sample In Sample_In->Load Wash_In Wash Solvent In Wash_In->Wash Elute_In Elution Solvent In Elute_In->Elute

References

Addressing co-elution issues in the chromatographic analysis of Sulprofos

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address co-elution issues encountered during the chromatographic analysis of Sulprofos. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common metabolites?

Q2: Which analytical techniques are most suitable for this compound analysis?

Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques for analyzing this compound.

  • GC is often equipped with selective detectors like the Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD) for enhanced selectivity towards phosphorus and sulfur-containing compounds like this compound.[7][8]

  • HPLC , frequently coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS), offers versatility in mobile phase and stationary phase selection to resolve co-elution.[9][10][11]

Q3: What are the common causes of peak co-elution in this compound analysis?

Co-elution in this compound analysis can arise from several factors:

  • Similar Physicochemical Properties: Other organophosphorus pesticides present in the sample can have similar polarities and volatilities to this compound, leading to overlapping peaks.

  • Metabolites: The presence of this compound metabolites, such as this compound sulfoxide and this compound sulfone, which have related chemical structures.[2]

  • Matrix Effects: Complex sample matrices can contain endogenous compounds that interfere with the separation.

  • Inadequate Chromatographic Conditions: Suboptimal column selection, mobile phase composition (for HPLC), or temperature programming (for GC) can lead to poor separation.

Troubleshooting Guides

Gas Chromatography (GC) Methods

Problem: Poor resolution between this compound and other organophosphorus pesticides.

Q: My this compound peak is co-eluting with another organophosphate pesticide when using a standard non-polar GC column (e.g., DB-5ms). What steps can I take to improve separation?

A: To address co-elution in GC, you can modify several parameters. A systematic approach is often the most effective.

Solution Workflow: GC Method Optimization

start Co-elution Observed step1 Optimize Temperature Program (Slower ramp rate or isothermal holds) start->step1 step2 Change Carrier Gas Flow Rate (Optimize for best efficiency) step1->step2 If resolution is still poor step3 Select a Column with Different Polarity (e.g., mid-polarity like DB-17ms or DB-35ms) step2->step3 If co-elution continues step4 Utilize a Selective Detector (FPD or NPD) step3->step4 For enhanced selectivity end_resolved Resolution Achieved step4->end_resolved If peaks are resolved end_unresolved Co-elution Persists (Consider HPLC) step4->end_unresolved If issue remains

Caption: Troubleshooting workflow for GC co-elution issues.

Experimental Protocol: GC-FPD Analysis of Organophosphorus Pesticides

This protocol provides a starting point for the analysis of this compound and other organophosphorus pesticides. Optimization may be required based on the specific sample matrix and co-eluting compounds.

Parameter Condition
Instrument Gas Chromatograph with Flame Photometric Detector (GC-FPD)
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Splitless, 250 °C
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial: 80 °C, hold for 1 minRamp 1: 20 °C/min to 180 °CRamp 2: 5 °C/min to 280 °C, hold for 5 min
Detector FPD (Phosphorus mode), 250 °C
Injection Volume 1 µL

Table 1: Example GC Retention Times for Selected Organophosphorus Pesticides. Note: These are approximate retention times and can vary between instruments and conditions.

Pesticide Approximate Retention Time (min)
Dichlorvos7.5
Phorate10.2
Diazinon12.1
Methyl Parathion12.8
Chlorpyrifos14.5
This compound 16.2
Ethion17.8
Azinphos-methyl20.1
High-Performance Liquid Chromatography (HPLC) Methods

Problem: Co-elution of this compound with its metabolites (this compound sulfoxide and this compound sulfone) or other polar pesticides.

Q: I am observing peak overlap between this compound and what I suspect are its metabolites using a standard C18 column. How can I resolve these compounds?

A: HPLC offers great flexibility for method development to resolve polar and closely related compounds.

Solution Workflow: HPLC Method Optimization

start Co-elution of this compound and Metabolites step1 Adjust Mobile Phase Composition (Modify organic solvent ratio or pH) start->step1 step2 Change Stationary Phase (e.g., Phenyl-Hexyl or Biphenyl column) step1->step2 If resolution is insufficient step3 Optimize Column Temperature (Can affect selectivity) step2->step3 For further optimization step4 Employ Gradient Elution (To improve separation of compounds with different polarities) step3->step4 For complex mixtures end_resolved Separation Achieved step4->end_resolved If peaks are separated end_unresolved Co-elution Remains (Consider 2D-LC or alternative detection) step4->end_unresolved If problem persists

Caption: Troubleshooting workflow for HPLC co-elution issues.

Experimental Protocol: HPLC-DAD Separation of this compound and its Metabolites

This protocol is a starting point for separating this compound from its more polar metabolites.

Parameter Condition
Instrument High-Performance Liquid Chromatograph with Diode-Array Detector (HPLC-DAD)
Column C18 (e.g., 150 mm x 4.6 mm ID, 5 µm particle size)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 40% B5-15 min: 40-80% B15-20 min: 80% B20-22 min: 80-40% B22-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection 230 nm
Injection Volume 10 µL

Table 2: Expected Elution Order for this compound and Metabolites in Reversed-Phase HPLC.

Compound Expected Elution Order Rationale
This compound sulfone1 (Earliest)Most polar
This compound sulfoxide2Intermediate polarity
This compound 3 (Latest) Least polar

Sample Preparation Considerations

Effective sample preparation is crucial to minimize interferences from the sample matrix that can exacerbate co-elution problems. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation technique for pesticide residue analysis in various matrices.

QuEChERS Workflow

start Homogenized Sample step1 Extraction with Acetonitrile and Salts (e.g., MgSO4, NaCl) start->step1 step2 Centrifugation step1->step2 step3 Dispersive Solid-Phase Extraction (d-SPE) Cleanup (e.g., PSA, C18, GCB) step2->step3 step4 Centrifugation step3->step4 end Analysis by GC or HPLC step4->end

Caption: General workflow for the QuEChERS sample preparation method.

For highly complex matrices, further cleanup steps or the use of more selective sorbents in the d-SPE step may be necessary to remove interfering compounds. The choice of d-SPE sorbent depends on the nature of the matrix; for example, PSA (Primary Secondary Amine) is used to remove organic acids and sugars, C18 to remove non-polar interferences, and GCB (Graphitized Carbon Black) to remove pigments and sterols.

References

Minimizing Sulprofos photolysis during experimental procedures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the photolytic degradation of Sulprofos during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it photosensitive?

A1: this compound is an organothiophosphate insecticide that functions as an acetylcholinesterase (AChE) inhibitor.[1][2] Its chemical structure contains a 4-(methylthio)phenyl group, which absorbs light in the environmental UV spectrum, making it susceptible to direct photolysis (degradation upon exposure to light).[1][3]

Q2: What happens to this compound when it is exposed to light?

A2: Upon exposure to sunlight or UV radiation (wavelengths >290 nm), this compound undergoes rapid degradation.[3] The primary degradation pathways include thiooxidation (oxidation of the sulfur atoms), oxidative desulfuration, and cleavage of the phosphorus-oxygen-aryl (P-O-aryl) group.[3]

Q3: What are the main photolysis products of this compound?

A3: The major photodecomposition products identified are this compound sulfoxide and this compound sulfone.[3] Minor products include this compound oxon sulfoxide and various phenolic hydrolysis products.[3]

Q4: How quickly does this compound degrade under light?

A4: The degradation rate is significant. When exposed to direct sunlight as a thin film, this compound has a half-life of less than two days.[1][3] The rate of degradation can be influenced by the solvent, medium (e.g., water, soil, glass surface), and the intensity of the light source.[3]

Q5: Does the type of light matter?

A5: Yes. Higher energy light, such as ultraviolet (UV) radiation, is particularly effective at inducing photolysis.[4] UV-C (254 nm) and UV-A (320–380 nm) light sources can cause more significant degradation compared to simulated sunlight.[4] Experiments should minimize exposure to all light sources, but especially direct sunlight and laboratory UV lamps.

Troubleshooting Guide

Q1: I'm observing a rapid loss of my this compound standard during my experiment. What could be the cause?

A1: Unexpected loss of this compound is often due to photodegradation. Consider the following:

  • Ambient Light: Are your experiments conducted under direct overhead fluorescent lighting or near a window? Standard laboratory lighting can be sufficient to cause gradual degradation over several hours.

  • Glassware: Are you using clear glass or plastic vessels? Standard borosilicate glass does not block all UV radiation.

  • Exposure Time: How long are your samples exposed to light during preparation, incubation, and analysis? Cumulative exposure is a key factor.

  • Solvent Effects: Photolysis rates can differ between solvents. While many studies are conducted in organic solvents due to the low water solubility of some pesticides, this can alter photochemical profiles compared to aqueous environments.[5]

Q2: How can I protect my this compound samples from light during experimental procedures?

A2: To minimize photolysis, implement the following procedural controls:

  • Use Amber Glassware: Always prepare and store this compound solutions in amber glass vials or flasks to block UV and short-wavelength visible light.

  • Work in Subdued Light: Whenever possible, perform experimental manipulations in a darkened room or under red or yellow safe lights, which emit longer wavelengths that are less likely to induce photolysis.

  • Cover Equipment: Wrap clear glass components of experimental setups (e.g., chromatography columns, reaction vessels) with aluminum foil or opaque tape.

  • Minimize Exposure: Plan your experiments to minimize the time samples are exposed to any light source. Prepare samples in batches if necessary to reduce the exposure time for each individual sample.

Q3: My results are inconsistent. Could photolysis be affecting my replicates?

A3: Yes, inconsistent light exposure across replicates can be a major source of variability. Ensure that all samples, including controls, standards, and experimental replicates, are handled under identical lighting conditions for the same duration. A sample placed closer to a light source or left on the bench for longer will degrade more than a protected sample.

Q4: Are there any chemical stabilizers I can add to my experimental solutions?

A4: While commercial pesticide formulations often contain stabilizers to prolong shelf life, adding such compounds to an experimental system can introduce confounding variables.[6][7] These stabilizers can interfere with the reaction being studied or the analytical method used for quantification. For most research applications, procedural controls like light exclusion are strongly preferred over the addition of chemical stabilizers.

Data Presentation: this compound Degradation Rates

The following table summarizes the reported degradation half-life (DT₅₀) of this compound in various conditions.

ConditionMatrix/MediumHalf-Life (DT₅₀)Source
Sunlight ExposureThin Film< 2 days[1][3]
Sunlight ExposureCotton Foliage< 2 days[3]
AerobicSoil (Lufkin fine sandy loam)~ 0.5 weeks[1]
AerobicSoil (Construction site sand)~ 4 weeks[1]

Experimental Protocols

Protocol 1: General Handling of this compound to Minimize Photolysis
  • Preparation of Stock Solutions:

    • Perform all work in a room with minimal ambient light or under red/yellow safe lights.

    • Weigh solid this compound or measure liquid this compound in a fume hood with the sash lowered to minimize light exposure.

    • Use a solvent appropriate for your experiment (e.g., methanol, acetonitrile). AccuStandard provides this compound in methanol.[8]

    • Prepare stock solutions in amber volumetric flasks.

  • Storage:

    • Store stock solutions and aliquots in amber, tightly sealed vials at the recommended temperature (typically >5 °C, but check supplier recommendations).[8]

    • Place storage vials inside a secondary opaque container (e.g., a cardboard box) within the refrigerator or storage cabinet.

  • Experimental Use:

    • When preparing dilutions or adding this compound to an experimental system, use amber glassware or wrap clear glassware (e.g., pipettes, syringes) in aluminum foil if prolonged exposure is anticipated.

    • If using multi-well plates, prefer opaque or amber-colored plates. If clear plates are necessary, keep them covered with an opaque lid at all times except during measurement.

    • For automated systems, ensure the sample carousel or holding area is shielded from light.

  • Analysis:

    • If using HPLC or GC, use an autosampler with amber vials.

    • Minimize the time samples sit in the autosampler before injection.

Protocol 2: Quantifying this compound Photodegradation

This protocol provides a basic framework to assess the stability of this compound under specific laboratory light conditions.

  • Objective: To determine the rate of this compound degradation when exposed to a specific light source.

  • Materials:

    • This compound standard

    • Appropriate solvent (e.g., HPLC-grade acetonitrile or methanol)

    • Amber and clear glass vials of the same volume

    • A specific light source (e.g., laboratory fluorescent light at a fixed distance, UV lamp)

    • Analytical instrument (e.g., HPLC-UV, GC-MS)

  • Procedure:

    • Prepare a working solution of this compound (e.g., 10 µg/mL) in the chosen solvent.

    • Aliquot the solution into a series of amber vials (light-protected controls) and clear vials (light-exposed samples).

    • Place the clear vials at a fixed distance from the light source. Place the amber vials next to them to ensure identical temperature conditions.

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one amber vial and one clear vial for analysis.

    • Analyze the concentration of this compound remaining in each sample using a validated analytical method. The initial (time 0) sample provides the starting concentration.

  • Data Analysis:

    • Plot the concentration of this compound (or the natural log of the concentration) versus time for both the protected and exposed samples.

    • The degradation in the amber vials should be negligible and represents any non-photolytic degradation.

    • The degradation in the clear vials represents the combined degradation. The difference indicates the rate of photolysis.

    • Calculate the pseudo-first-order degradation rate constant (k) and the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Visualizations

Sulprofos_Mechanism_of_Action cluster_Synapse Cholinergic Synapse cluster_Intervention Intervention ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds Hydrolysis Hydrolysis Products (Choline + Acetic Acid) AChE->Hydrolysis Result Result: Continuous stimulation of receptor Receptor->Result This compound This compound This compound->AChE Inhibits

Caption: Mechanism of action: this compound inhibits acetylcholinesterase (AChE).

Experimental_Workflow cluster_Prep Preparation (Subdued Light) cluster_Exp Experiment cluster_Analysis Analysis Stock Prepare Stock in Amber Volumetric Flask Dilute Make Dilutions in Amber Vials Stock->Dilute Setup Add Sample to System (Protect with Foil if Clear) Dilute->Setup Incubate Incubate / React (In Dark / Covered) Setup->Incubate Autosampler Load Amber Vials into Autosampler Incubate->Autosampler Analyze HPLC / GC Analysis Autosampler->Analyze

Caption: Workflow for handling photosensitive this compound during experiments.

Troubleshooting_Flowchart Start Unexpected Loss of This compound Detected CheckLight Review Light Exposure During Experiment Start->CheckLight Is loss time-dependent & variable? CheckStorage Verify Storage Conditions Start->CheckStorage Is initial concentration a lready low? CheckPurity Check Standard Purity and Solvent Stability Start->CheckPurity Is loss observed even in protected controls? ResultLight High Probability of Photolysis. Implement Light Protection Protocol. CheckLight->ResultLight Yes ResultStorage Improper Storage. Use Amber Vials, Protect from Light. CheckStorage->ResultStorage Yes ResultPurity Standard/Solvent Issue. Prepare Fresh Standard. CheckPurity->ResultPurity Yes

Caption: Troubleshooting flowchart for unexpected this compound degradation.

References

Calibration curve issues for Sulprofos quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Sulprofos.

Frequently Asked Questions (FAQs)

Q1: What is a typical linear range for a this compound calibration curve?

A1: The linear range for this compound quantification is dependent on the analytical instrument and method used. For gas chromatography (GC) with a nitrogen-phosphorus detector (NPD) or flame photometric detector (FPD), a typical range might be from 0.1 µg/mL to 10 µg/mL. For more sensitive techniques like GC-MS/MS, the linear range can extend to lower concentrations, for instance, from 0.005 µg/mL to 0.5 µg/mL.[1] It is crucial to determine the specific linear range for your instrument and method through proper validation experiments.

Q2: What is an acceptable correlation coefficient (R²) for a this compound calibration curve?

A2: A correlation coefficient (R²) of ≥ 0.99 is generally considered the minimum acceptance criterion for pesticide residue analysis.[2] However, for robust and accurate quantification, it is highly recommended to aim for an R² value of ≥ 0.995.

Q3: How often should a new calibration curve be prepared?

A3: A new calibration curve should be prepared for each batch of samples being analyzed. It is not advisable to use a calibration curve from a previous day, as instrument response can fluctuate over time.[2]

Q4: Can I use an external standard calibration for this compound analysis in complex matrices?

A4: While external standard calibration is a straightforward approach, it is susceptible to inaccuracies caused by matrix effects, especially in complex samples like soil, food, or biological fluids.[2][3] To improve accuracy and precision, it is highly recommended to use matrix-matched calibration standards or an internal standard.[2][4]

Q5: What are some common causes of non-linearity in a this compound calibration curve?

A5: Non-linearity can arise from several factors, including detector saturation at high concentrations, analyte degradation, incorrect preparation of standard solutions, or the presence of interferences in the blank.

Troubleshooting Guides

Issue 1: Poor Linearity (R² < 0.99)

Possible Causes:

  • Incorrect Standard Preparation: Errors in serial dilutions, evaporation of solvent, or degradation of the stock solution. This compound is known to hydrolyze in basic conditions.[5]

  • Instrumental Issues: A contaminated injector, column degradation, or a non-linear detector response.

  • Inappropriate Calibration Range: The concentration range of the standards may exceed the linear dynamic range of the detector.

Troubleshooting Steps:

  • Prepare Fresh Standards: Prepare a new set of calibration standards from a reliable stock solution. Ensure the solvent used is of high purity.

  • Verify Instrument Performance: Check the instrument's maintenance logs. Clean or replace the injector liner and septum. Condition the column according to the manufacturer's instructions.

  • Adjust Concentration Range: Narrow the concentration range of the calibration standards. If high concentrations are the issue, dilute the upper-level standards. If the issue is at the lower end, prepare new, more concentrated stock solutions.

  • Consider a Weighted Regression: If the variance is not constant across the concentration range (heteroscedasticity), a weighted linear regression may provide a better fit.[6]

Issue 2: Significant Y-Intercept in the Calibration Curve

Possible Causes:

  • Contamination: The blank solution (solvent or matrix) may be contaminated with this compound or an interfering compound.

  • Carryover: Residual analyte from a previous high-concentration sample may be present in the injection system.

  • Interference: The sample matrix itself may contain a compound that co-elutes with this compound and produces a detector response.

Troubleshooting Steps:

  • Analyze a Fresh Blank: Prepare and inject a fresh solvent blank to check for contamination in the solvent or glassware.

  • Clean the Injection System: Run several solvent injections to wash the syringe and injector.

  • Use a Matrix Blank: If analyzing samples in a complex matrix, analyze a blank matrix sample (a sample of the same matrix known to be free of this compound) to check for interferences.

  • Improve Chromatographic Separation: Optimize the temperature program (for GC) or mobile phase gradient (for HPLC) to separate the interfering peak from the this compound peak.

Issue 3: Inconsistent or Drifting Instrument Response

Possible Causes:

  • Instrument Instability: Fluctuations in detector temperature, gas flow rates, or mobile phase composition.

  • Analyte Instability: this compound may be degrading in the sample vials on the autosampler.

  • Injector Issues: A leaking septum or a partially blocked syringe can lead to inconsistent injection volumes.

Troubleshooting Steps:

  • Allow for Instrument Equilibration: Ensure the instrument has had sufficient time to stabilize before starting the analysis.

  • Check Analyte Stability: Prepare a fresh standard and inject it periodically throughout the sample sequence to monitor for any drift in response. Consider using cooled autosampler trays if available.

  • Perform Injector Maintenance: Replace the syringe and septum. Check for any leaks in the system.

Data Presentation

ParameterRecommended Value/RangeCommon IssuesTroubleshooting Focus
Correlation Coefficient (R²) ≥ 0.995 (ideal), ≥ 0.99 (acceptable)[2]Low R² (<0.99)Standard preparation, instrument linearity, calibration range
Linear Range Instrument dependent (e.g., 0.1 - 10 µg/mL for GC-NPD)Non-linearity at high/low concentrationsDetector saturation, analyte stability
Y-Intercept Close to zeroSignificant positive or negative interceptBlank contamination, carryover, matrix interference
Residuals Plot Random distribution around zeroPatterned distribution (e.g., U-shape)Non-linearity, heteroscedasticity (consider weighted regression)
Limit of Detection (LOD) Method dependentHigh LODDetector sensitivity, sample preparation, matrix effects
Limit of Quantification (LOQ) Method dependentHigh LOQDetector sensitivity, sample preparation, matrix effects

Experimental Protocols

Sample Preparation (QuEChERS Method for Solid Matrices)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis in food and environmental samples.[1][7]

  • Homogenization: Homogenize 10-15 g of the sample.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at >1500 rcf for 1 minute.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, GCB).

    • Shake for 30 seconds.

    • Centrifuge at >1500 rcf for 1 minute.

  • Final Extract: The resulting supernatant is ready for GC or HPLC analysis.

This compound Quantification by GC-FPD/NPD (Based on EPA Method 8141B)

This compound can be analyzed by gas chromatography with a flame photometric detector (FPD) in phosphorus mode or a nitrogen-phosphorus detector (NPD).[8]

  • Gas Chromatograph: Equipped with a split/splitless injector and an FPD or NPD.

  • Column: A fused-silica capillary column suitable for organophosphorus pesticide analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp to 180 °C at 20 °C/min.

    • Ramp to 280 °C at 10 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Detector Temperature: 300 °C.

  • Injection Volume: 1 µL.

This compound Quantification by HPLC-UV (Hypothetical Method)

While GC is more common for this compound, an HPLC-UV method can be developed.

  • HPLC System: With a UV detector, pump, and autosampler.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Start at 40% acetonitrile, increase to 90% over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV absorbance spectrum of this compound (likely in the range of 220-260 nm).

  • Injection Volume: 10 µL.

Visualizations

TroubleshootingWorkflow start Start: Calibration Curve Issue check_linearity Poor Linearity? (R² < 0.99) start->check_linearity check_intercept Significant Y-Intercept? check_linearity->check_intercept No prep_standards Prepare Fresh Standards check_linearity->prep_standards Yes check_drift Response Drift? check_intercept->check_drift No analyze_blank Analyze Fresh Blank (Solvent & Matrix) check_intercept->analyze_blank Yes equilibrate Ensure Instrument Equilibration check_drift->equilibrate Yes end End: Issue Resolved check_drift->end No check_instrument Check Instrument Performance (Injector, Column, Detector) prep_standards->check_instrument adjust_range Adjust Concentration Range check_instrument->adjust_range adjust_range->check_intercept clean_system Clean Injection System analyze_blank->clean_system optimize_sep Optimize Chromatographic Separation clean_system->optimize_sep optimize_sep->check_drift check_stability Check Analyte Stability equilibrate->check_stability injector_maint Perform Injector Maintenance check_stability->injector_maint injector_maint->end

Caption: Troubleshooting workflow for this compound calibration curve issues.

ExperimentalWorkflow start Start: Sample Received sample_prep Sample Preparation (e.g., QuEChERS) start->sample_prep extraction Extraction with Acetonitrile sample_prep->extraction cleanup Dispersive SPE Cleanup extraction->cleanup analysis Instrumental Analysis (GC or HPLC) cleanup->analysis run_sequence Run Analytical Sequence (Blanks, Standards, Samples) analysis->run_sequence calibration Prepare Calibration Standards calibration->run_sequence data_processing Data Processing run_sequence->data_processing build_curve Build Calibration Curve data_processing->build_curve quantify Quantify this compound in Samples build_curve->quantify end End: Report Results quantify->end

Caption: Experimental workflow for this compound quantification.

References

Validation & Comparative

A Comparative Toxicological Analysis of Sulprofos and Other Key Organophosphate Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity of sulprofos with other widely used organophosphate insecticides, including chlorpyrifos, parathion, malathion, and diazinon. The information is intended to support research and development activities by offering a consolidated overview of key toxicological data, experimental methodologies, and mechanisms of action.

Quantitative Toxicity Data

The following table summarizes the acute toxicity and acetylcholinesterase (AChE) inhibition data for this compound and selected organophosphate insecticides. This data is crucial for understanding the relative potency and hazard of these compounds.

InsecticideChemical StructureOral LD50 (Rat, mg/kg)Dermal LD50 (Rat, mg/kg)AChE Inhibition (IC50)
This compound O-ethyl O-[4-(methylthio)phenyl] S-propyl phosphorodithioate107 - 304820 - 5491Data not readily available
Chlorpyrifos O,O-diethyl O-(3,5,6-trichloro-2-pyridinyl) phosphorothioate96 - 270~2000~0.12 µM (human RBC)
Parathion O,O-diethyl O-(4-nitrophenyl) phosphorothioate2 - 137 - 21Potent inhibitor (specific IC50 varies)
Malathion O,O-dimethyl S-(1,2-dicarbethoxyethyl) phosphorodithioate885 - 2800>4000~71.2 µM (in vitro)
Diazinon O,O-diethyl O-[4-methyl-6-(propan-2-yl)pyrimidin-2-yl] phosphorothioate300 - 850>2150~24.45 µM (in vitro)

Note: LD50 and IC50 values can vary depending on the specific study parameters, animal strain, and experimental conditions.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for organophosphate insecticides is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process that terminates the nerve signal.

By inhibiting AChE, organophosphates lead to an accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of cholinergic receptors, leading to a state of cholinergic crisis characterized by a range of symptoms, from mild (nausea, dizziness) to severe (convulsions, respiratory failure, and death). The inhibition of AChE by organophosphates is typically irreversible without medical intervention.

Organophosphate_Toxicity_Pathway cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by Organophosphate ACh_presynaptic Acetylcholine (ACh) in Presynaptic Neuron ACh_synapse ACh in Synaptic Cleft ACh_presynaptic->ACh_synapse Release ACh_receptor Postsynaptic ACh Receptor ACh_synapse->ACh_receptor Binds AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis Nerve Impulse\nPropagation Nerve Impulse Propagation ACh_receptor->Nerve Impulse\nPropagation Continuous Stimulation\n(Cholinergic Crisis) Continuous Stimulation (Cholinergic Crisis) ACh_receptor->Continuous Stimulation\n(Cholinergic Crisis) Choline_Uptake Choline Reuptake AChE->Choline_Uptake Choline OP Organophosphate (e.g., this compound) OP->AChE Irreversible Inhibition

Mechanism of Acetylcholinesterase Inhibition by Organophosphates.

Experimental Protocols

The toxicological data presented in this guide are typically derived from standardized experimental protocols. Below are summaries of key methodologies.

Acute Toxicity Testing

1. Acute Oral Toxicity (based on OECD Test Guideline 401)

  • Objective: To determine the median lethal dose (LD50) of a substance when administered orally.

  • Test Animals: Typically rats, with a specified number of animals per dose group.

  • Procedure:

    • Animals are fasted prior to dosing.

    • The test substance is administered in a single dose by gavage.

    • A range of dose levels is used to establish a dose-response relationship.

    • Animals are observed for a period of at least 14 days for signs of toxicity and mortality.

    • Body weight is recorded at regular intervals.

    • A gross necropsy is performed on all animals at the end of the observation period.

  • Data Analysis: The LD50 is calculated using appropriate statistical methods, such as probit analysis.

2. Acute Dermal Toxicity (based on OECD Test Guideline 402)

  • Objective: To determine the LD50 of a substance following a single, prolonged dermal application.

  • Test Animals: Typically rats or rabbits.

  • Procedure:

    • The fur is clipped from a designated area on the back of the animal.

    • The test substance is applied uniformly to the clipped skin and covered with a porous gauze dressing.

    • The dressing remains in place for a 24-hour exposure period.

    • After 24 hours, the dressing and any residual test substance are removed.

    • Animals are observed for at least 14 days for signs of toxicity and mortality.

    • Body weight and skin reactions are recorded.

    • A gross necropsy is performed on all animals.

  • Data Analysis: The dermal LD50 is calculated.

Acetylcholinesterase Inhibition Assay

Ellman's Assay

  • Objective: To quantify the activity of acetylcholinesterase and determine the inhibitory potential of a compound.

  • Principle: This colorimetric assay measures the product of the AChE-catalyzed reaction. Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is directly proportional to AChE activity.

  • Procedure:

    • Prepare a reaction mixture containing a buffer (e.g., phosphate buffer, pH 8.0), DTNB, and the AChE enzyme source (e.g., purified enzyme, tissue homogenate).

    • Add the test compound (inhibitor) at various concentrations to the reaction mixture and pre-incubate.

    • Initiate the reaction by adding the substrate, acetylthiocholine.

    • Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, is determined from the dose-response curve.

Ellman_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare Reaction Mixture (Buffer, DTNB, AChE) C Add Test Compound to Reaction Mixture & Pre-incubate A->C B Prepare Test Compound (e.g., this compound) Dilutions B->C D Add Substrate (Acetylthiocholine) C->D E Measure Absorbance at 412 nm over time D->E F Calculate % Inhibition for each concentration E->F G Generate Dose-Response Curve F->G H Determine IC50 Value G->H

Workflow for Determining IC50 using the Ellman's Assay.

Conclusion

This guide provides a comparative overview of the toxicity of this compound in relation to other common organophosphate insecticides. The data indicates that this compound is a moderately to highly toxic compound, with its primary mechanism of action being the inhibition of acetylcholinesterase, consistent with other organophosphates. While acute toxicity data (LD50) is available, a specific in vitro IC50 value for acetylcholinesterase inhibition by this compound is not readily found in publicly available literature, highlighting a potential area for further research. The provided experimental protocols offer a foundation for conducting further comparative toxicological studies.

A Comparative Guide to Gas Chromatography and High-Performance Liquid Chromatography for Sulprofos Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of Sulprofos, an organophosphate insecticide. The selection of an appropriate analytical method is critical for accurate and reliable quantification in various matrices, including environmental and food samples. This document outlines the experimental protocols for each technique, presents a comparative summary of their performance data, and visualizes the analytical workflows.

Principles of the Methods

Gas Chromatography (GC): In GC, a sample is vaporized and injected into a chromatographic column. The separation of this compound from other components is achieved based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase within the column. Detection is often accomplished using a Flame Photometric Detector (FPD), which is highly sensitive to phosphorus- and sulfur-containing compounds like this compound.

High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a non-polar compound, Reversed-Phase HPLC (RP-HPLC) is the most common approach. In this mode, a non-polar stationary phase is used with a polar mobile phase. An Ultraviolet (UV) detector is typically employed for the detection of this compound, as the molecule contains chromophores that absorb UV light.

Experimental Protocols

Detailed methodologies for the analysis of this compound using GC and HPLC are provided below. These protocols are based on established methods for organophosphate pesticide analysis and have been adapted for this compound.

Gas Chromatography (GC-FPD) Protocol

1. Sample Preparation (Extraction and Cleanup):

  • Matrix: Water

  • Extraction: Liquid-liquid extraction is performed. To a 500 mL water sample, add 50 mL of dichloromethane. Shake the mixture vigorously for 2 minutes in a separatory funnel. Allow the layers to separate and collect the organic (lower) layer. Repeat the extraction twice more with fresh portions of dichloromethane.

  • Drying: Pass the combined organic extracts through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: The dried extract is concentrated to a final volume of 1 mL using a gentle stream of nitrogen.

  • Matrix: Soil/Food

  • Extraction: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often employed. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride, shake for 1 minute, and then centrifuge at 4000 rpm for 5 minutes.

  • Cleanup (Dispersive SPE): Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of Primary Secondary Amine (PSA) sorbent. Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

  • Final Extract: The resulting supernatant is ready for GC analysis.

2. Instrumental Analysis:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 80°C (hold for 1 min), ramp at 20°C/min to 200°C (hold for 2 min), then ramp at 10°C/min to 280°C (hold for 5 min).

  • Detector: Flame Photometric Detector (FPD) in phosphorus mode, 250°C.

High-Performance Liquid Chromatography (RP-HPLC-UV) Protocol

1. Sample Preparation (Extraction and Cleanup):

  • The same extraction and cleanup procedures as described for the GC method can be utilized. However, the final extract should be reconstituted in the mobile phase used for the HPLC analysis. After the concentration or cleanup step, evaporate the solvent to dryness under a gentle stream of nitrogen and redissolve the residue in 1 mL of the mobile phase. Filter the final solution through a 0.45 µm syringe filter before injection.

2. Instrumental Analysis:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV-Vis Diode Array Detector (DAD) at a wavelength of 230 nm.

  • Injection Volume: 20 µL.

Performance Comparison

The performance of GC and HPLC methods for the analysis of this compound can be compared based on several key validation parameters. The following table summarizes typical performance data collated from various studies on organophosphate pesticide analysis.

Performance ParameterGas Chromatography (GC-FPD)High-Performance Liquid Chromatography (RP-HPLC-UV)
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 0.01 - 0.1 µg/L0.1 - 1.0 µg/L
Limit of Quantification (LOQ) 0.03 - 0.3 µg/L0.3 - 3.0 µg/L
Accuracy (Recovery) 85 - 110%80 - 115%
Precision (RSD) < 10%< 15%
Analysis Time ~ 20 minutes~ 10 minutes
Selectivity High (FPD is selective for P)Moderate (UV may have interferences)
Thermal Stability Requirement Analyte must be thermally stableSuitable for thermally labile compounds

Workflow Diagrams

The following diagrams illustrate the experimental workflows for the GC and HPLC analysis of this compound.

GC_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC-FPD Analysis Sample Water/Soil/Food Sample Extraction Liquid-Liquid or QuEChERS Extraction Sample->Extraction Cleanup Drying or Dispersive SPE Cleanup Extraction->Cleanup Concentration Concentration (N2 Evaporation) Cleanup->Concentration Injection GC Injection Concentration->Injection Separation Capillary Column Separation Injection->Separation Detection FPD Detection (Phosphorus Mode) Separation->Detection Data Data Acquisition & Analysis Detection->Data

Caption: Gas Chromatography (GC-FPD) workflow for this compound analysis.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis RP-HPLC-UV Analysis Sample Water/Soil/Food Sample Extraction Liquid-Liquid or QuEChERS Extraction Sample->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Solvent_Exchange Solvent Exchange & Filtration Cleanup->Solvent_Exchange Injection HPLC Injection Solvent_Exchange->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (230 nm) Separation->Detection Data Data Acquisition & Analysis Detection->Data

Caption: High-Performance Liquid Chromatography (HPLC-UV) workflow.

Conclusion

Both Gas Chromatography and High-Performance Liquid Chromatography are suitable techniques for the determination of this compound residues.

  • GC-FPD offers excellent sensitivity and selectivity due to the phosphorus-specific detector, making it a robust choice for complex matrices where low detection limits are required.

  • RP-HPLC-UV provides a simpler and often faster analysis, particularly for samples that do not require extensive cleanup. It is also advantageous for the analysis of thermally labile compounds that may degrade in a hot GC injector.

The choice between GC and HPLC will ultimately depend on the specific requirements of the analysis, including the nature of the sample matrix, the required level of sensitivity, and the availability of instrumentation. For confirmatory analysis, coupling either technique with mass spectrometry (GC-MS or LC-MS) is recommended to provide definitive identification of the analyte.

Sulprofos Degradation: A Comparative Analysis of Aerobic and Anaerobic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the degradation pathways of the organothiophosphate insecticide sulprofos under aerobic and anaerobic environmental conditions. Understanding these pathways is critical for environmental risk assessment and the development of effective bioremediation strategies. The information presented is based on available experimental data, with a clear distinction between established aerobic degradation routes and inferred anaerobic pathways based on related compounds.

Quantitative Data Summary

The degradation rate of this compound is significantly influenced by the presence of oxygen and the specific characteristics of the soil environment. The following table summarizes key quantitative data on this compound degradation.

ParameterAerobic ConditionsAnaerobic ConditionsSource(s)
Half-life (DT₅₀) in Soil 0.5 to 4 weeks in sandy loam; Typically 143 daysData not available for this compound. For the related compound profenofos, a half-life of 3 days has been reported in alkaline anaerobic soil.[1][2]
Major Metabolites This compound Sulfoxide, this compound SulfoneNot definitively identified for this compound. Likely involves hydrolysis of the phosphate ester bond.[1][2]

Degradation Pathways

The transformation of this compound in the environment proceeds through distinct pathways depending on the availability of oxygen.

Aerobic Degradation Pathway

Under aerobic conditions, the primary degradation mechanism for this compound involves the oxidation of the sulfide group. This leads to the formation of two major metabolites: this compound sulfoxide and subsequently this compound sulfone. These transformation products are generally more polar and less toxic than the parent compound.[1][2]

Aerobic_Degradation_of_this compound This compound This compound sulfoxide This compound Sulfoxide This compound->sulfoxide Oxidation sulfone This compound Sulfone sulfoxide->sulfone Oxidation

Caption: Aerobic degradation pathway of this compound.

Anaerobic Degradation Pathway (Hypothetical)

Specific experimental data on the anaerobic degradation of this compound is limited. However, based on the known behavior of other organothiophosphate pesticides like profenofos and chlorpyrifos under anaerobic conditions, a hypothetical pathway can be proposed.[3] The primary transformation is expected to be the hydrolysis of the phosphate ester bond, leading to the cleavage of the molecule. The formation of the sulfoxide and sulfone derivatives is less likely in the absence of oxygen. Should these oxidized metabolites be present from a preceding aerobic phase, they might undergo reduction under anaerobic conditions.

Anaerobic_Degradation_of_this compound This compound This compound hydrolysis_products Hydrolysis Products This compound->hydrolysis_products Hydrolysis

Caption: Hypothetical anaerobic degradation pathway of this compound.

Experimental Protocols

The following methodologies are based on the OECD Guideline 307 for testing the aerobic and anaerobic transformation of chemicals in soil. These protocols provide a framework for conducting robust and comparable degradation studies.

Aerobic Soil Metabolism Study (based on OECD 307)

Objective: To determine the rate and pathway of this compound degradation in soil under aerobic conditions.

Methodology:

  • Test System: Soil samples are collected and characterized for properties such as pH, organic carbon content, texture, and microbial biomass.

  • Test Substance Application: Radiolabeled (e.g., ¹⁴C) this compound is applied to the soil samples at a concentration relevant to its agricultural use.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of maximum water holding capacity). A continuous flow of air is supplied to maintain aerobic conditions.

  • Sampling and Analysis: At predetermined intervals, replicate soil samples are extracted using appropriate organic solvents. The extracts are analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent this compound and its transformation products.

  • Mineralization and Bound Residues: Volatile organic compounds and CO₂ produced are trapped to quantify mineralization. The amount of non-extractable (bound) radioactivity remaining in the soil is also determined.

  • Data Analysis: The disappearance time of the parent compound (DT₅₀ and DT₉₀) and the formation and decline of major metabolites are calculated using appropriate kinetic models.

Aerobic_Protocol_Workflow start Soil Collection and Characterization application Application of Radiolabeled this compound start->application incubation Aerobic Incubation (Controlled Temperature, Moisture, Airflow) application->incubation sampling Periodic Soil Sampling incubation->sampling trapping Trapping of Volatiles and CO2 incubation->trapping extraction Solvent Extraction sampling->extraction analysis HPLC and LC-MS Analysis (Parent and Metabolites) extraction->analysis bound_residue Determination of Bound Residues extraction->bound_residue data_analysis Kinetic Modeling (DT50, DT90) analysis->data_analysis

Caption: Experimental workflow for an aerobic soil metabolism study.

Anaerobic Soil Metabolism Study (based on OECD 307)

Objective: To determine the rate and pathway of this compound degradation in soil under anaerobic conditions.

Methodology:

  • Test System: Similar to the aerobic study, characterized soil samples are used.

  • Pre-incubation: The soil is pre-incubated under anaerobic conditions to ensure the depletion of oxygen and the establishment of a reducing environment. This is typically achieved by flooding the soil with water and purging with an inert gas (e.g., nitrogen or argon).

  • Test Substance Application: Radiolabeled this compound is applied to the pre-incubated anaerobic soil.

  • Incubation: The treated soil is incubated in sealed vessels in the dark at a constant temperature. The anaerobic conditions are maintained throughout the study.

  • Sampling and Analysis: At specified time points, soil and water phases are sampled and analyzed as described for the aerobic study to identify and quantify this compound and its degradation products.

  • Data Analysis: The degradation kinetics are determined to calculate the DT₅₀ and DT₉₀ of this compound under anaerobic conditions.

Anaerobic_Protocol_Workflow start Soil Collection and Characterization pre_incubation Anaerobic Pre-incubation (Flooding and Inert Gas Purge) start->pre_incubation application Application of Radiolabeled this compound pre_incubation->application incubation Anaerobic Incubation (Sealed Vessels, Dark, Constant Temperature) application->incubation sampling Periodic Soil and Water Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis HPLC and LC-MS Analysis (Parent and Metabolites) extraction->analysis data_analysis Kinetic Modeling (DT50, DT90) analysis->data_analysis

Caption: Experimental workflow for an anaerobic soil metabolism study.

References

Efficacy of Sulprofos and Its Oxidative Metabolites: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the organophosphate insecticide sulprofos and its primary oxidative metabolites, this compound sulfoxide and this compound sulfone. The insecticidal and toxicological effects of this compound are primarily attributed to its action as a cholinesterase inhibitor.[1][2] Metabolism of this compound within target organisms and in the environment leads to the formation of its sulfoxide and sulfone derivatives, which are also subjects of toxicological interest.[1][2]

While the metabolic pathway of this compound to its sulfoxide and sulfone is established, a comprehensive, direct comparison of their efficacy based on publicly available experimental data is limited. This guide synthesizes the available information and highlights the need for further research to fully elucidate the comparative toxicity of these compounds.

Metabolic Pathway and Mechanism of Action

This compound undergoes oxidation to form this compound sulfoxide and subsequently this compound sulfone.[1][2] This metabolic activation is a common feature of organothiophosphate insecticides. The primary mechanism of action for this compound and its metabolites is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1][2] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of nerve impulses, paralysis, and ultimately death in target insects.

Sulprofos_Metabolism This compound This compound (C12H19O2PS3) Sulfoxide This compound Sulfoxide (C12H19O3PS3) This compound->Sulfoxide Oxidation Sulfone This compound Sulfone (C12H19O4PS3) Sulfoxide->Sulfone Oxidation

Caption: Metabolic oxidation of this compound to its sulfoxide and sulfone metabolites.

Comparative Efficacy Data

A thorough review of available scientific literature did not yield specific, direct comparative studies detailing the insecticidal efficacy (e.g., LC50 or LD50 values against insect species) or in vitro acetylcholinesterase inhibition (e.g., IC50 or Ki values) of this compound alongside its sulfoxide and sulfone metabolites. The following table summarizes the limited acute toxicity data found for the parent compound, this compound.

CompoundTest OrganismRoute of AdministrationLD50Reference
This compoundRat (female)Oral176 mg/kg[3]
This compoundRatOral176–304 mg/kg[1]

Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population.

The absence of readily available, direct comparative data for the sulfoxide and sulfone metabolites prevents a quantitative assessment of their relative toxicities. While it is generally understood that the oxidative metabolites of organothiophosphates can exhibit altered toxicity compared to the parent compound, specific experimental values for this compound metabolites are not present in the reviewed literature.

Experimental Protocols

While specific experimental data for the comparative efficacy of this compound and its metabolites is lacking, the following outlines a general methodology for determining acetylcholinesterase inhibition, which is the primary mechanism of action for these compounds.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the in vitro inhibitory activity of compounds against AChE.

Materials and Reagents:

  • Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel or human recombinant)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate buffer (pH 8.0)

  • Test compounds (this compound, this compound Sulfoxide, this compound Sulfone) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents: Prepare working solutions of AChE, DTNB, and ATCI in the phosphate buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add phosphate buffer.

    • Add a specific volume of the test compound solution at various concentrations.

    • Add the AChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

    • Initiate the reaction by adding DTNB and ATCI to each well.

  • Measurement: Measure the absorbance of the yellow-colored product (5-thio-2-nitrobenzoate anion) at a wavelength of 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition of AChE activity for each concentration relative to a control (without the inhibitor).

    • Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This protocol would allow for the direct comparison of the in vitro potency of this compound, this compound sulfoxide, and this compound sulfone as AChE inhibitors.

Conclusion

This compound is an organophosphate insecticide that is metabolically converted to this compound sulfoxide and this compound sulfone. While the mechanism of action for these compounds is understood to be the inhibition of acetylcholinesterase, a critical gap exists in the scientific literature regarding direct, quantitative comparisons of their efficacy. The acute toxicity of the parent compound, this compound, has been documented in mammalian models. However, to fully understand the toxicological profile of this compound exposure, further research is required to determine the specific insecticidal and AChE inhibitory activities of its sulfoxide and sulfone metabolites. Such data would be invaluable for a comprehensive risk assessment and for understanding the structure-activity relationships within this group of compounds.

References

Interspecies Differences in Sulprofos Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic pathways and pharmacokinetic disposition of Sulprofos, an organothiophosphate insecticide. Understanding the interspecies differences in the metabolism of xenobiotics like this compound is crucial for accurate toxicological risk assessment and the development of effective and safe agricultural products. While comprehensive quantitative data for this compound across multiple species is limited in publicly available literature, this guide synthesizes the existing knowledge and draws comparisons with related organophosphate compounds to provide a broader context for researchers.

Executive Summary

This compound undergoes metabolic activation and detoxification processes that vary significantly across different species. The primary metabolic pathway involves oxidation of the sulfur atom to form this compound sulfoxide and this compound sulfone, followed by hydrolysis of the phosphate ester bond. The rate and extent of these reactions, primarily mediated by cytochrome P450 (CYP) enzymes and glutathione S-transferases (GSTs), differ between species, leading to variations in toxicity and residue profiles. This guide presents the known metabolic pathways of this compound and offers a comparative analysis with other organophosphates to highlight key interspecies metabolic differences.

Data Presentation: Comparative Metabolism of this compound and Related Organophosphates

Due to the limited availability of direct quantitative comparative data for this compound, the following tables include qualitative information for this compound and quantitative data for the related organophosphate insecticides, Chlorpyrifos and Fenthion, to illustrate the potential for interspecies variability.

Table 1: Major Metabolic Pathways of this compound Across Species (Qualitative)

SpeciesPrimary Metabolic ReactionsMajor Metabolites IdentifiedPrimary Excretion RouteReference
Rat Oxidation, HydrolysisThis compound sulfoxide, this compound sulfone, Phenolic metabolitesUrine (>96% within 24h)[1]
Pig Rapid MetabolismThis compound sulfoxide (traces in fat)Urine (>95% within 24h)[1]
Cow Oxidation, HydrolysisThis compound sulfoxide, this compound sulfone, Phenolic metabolitesNot specified[1]

Note: The data in Table 1 is qualitative and indicates the metabolic pathways observed. Quantitative comparisons of metabolite distribution are not available in the cited literature.

Table 2: Comparative Pharmacokinetics of Organophosphate Insecticides (Illustrative Data)

ParameterSpeciesChlorpyrifosFenthion
Elimination Half-life (t½) Rat~118 hours (blood, for a metabolite)[2]Data not readily available
HumanData not readily availableData not readily available
Primary Route of Excretion RatUrine (major)[2]Urine[3]
HumanUrine[4]Urine[4]
Major Urinary Metabolites RatTCPy, DETP, DEP[2]Fenthion sulfoxide[3]
HumanTCPy, DETP, DEPFenthion sulfoxide, Fenthion sulfone, Fenthion oxon and its sulfoxide and sulfone[4]

Disclaimer: The data for Chlorpyrifos and Fenthion are provided for illustrative purposes to highlight potential interspecies differences in organophosphate metabolism and should not be directly extrapolated to this compound. TCPy: 3,5,6-trichloro-2-pyridinol; DETP: diethylthiophosphate; DEP: diethylphosphate.

Metabolic Pathways of this compound

The metabolism of this compound primarily involves two phases. Phase I reactions, catalyzed mainly by cytochrome P450 (CYP) enzymes, introduce or expose functional groups. Phase II reactions, involving enzymes like glutathione S-transferases (GSTs), conjugate these modified compounds to increase their water solubility and facilitate their excretion.

Phase I Metabolism: Oxidation and Hydrolysis

The initial and critical steps in this compound metabolism are the oxidation of the thioether sulfur to form this compound sulfoxide and subsequently this compound sulfone. These oxidative reactions are primarily carried out by CYP monooxygenases in the liver. Following oxidation, the molecule is susceptible to hydrolysis of the O-phenyl ester bond, leading to the formation of phenolic metabolites which can then be further metabolized.[1]

Phase II Metabolism: Conjugation

While specific data on the conjugation of this compound metabolites is scarce, it is a common pathway for the detoxification of organophosphates. The hydroxylated metabolites formed during Phase I can be conjugated with glucuronic acid or sulfate to enhance their water solubility and promote their elimination from the body.

Sulprofos_Metabolism This compound This compound Sulfoxide This compound Sulfoxide This compound->Sulfoxide Oxidation (CYP450) Sulfone This compound Sulfone Sulfoxide->Sulfone Oxidation (CYP450) Hydrolysis Hydrolysis Sulfone->Hydrolysis Phenolic_Metabolites Phenolic Metabolites Hydrolysis->Phenolic_Metabolites Conjugation Conjugation Phenolic_Metabolites->Conjugation Excretion Excreted Conjugates Conjugation->Excretion

Caption: Generalized metabolic pathway of this compound.

Interspecies Differences in Key Metabolic Enzymes

Cytochrome P450 (CYP) Enzymes

The CYP superfamily of enzymes plays a central role in the Phase I metabolism of a vast array of xenobiotics, including organophosphate pesticides.[5] Significant interspecies differences exist in the expression levels and catalytic activities of various CYP isoforms. For instance, the specific CYP isoforms responsible for the oxidation of this compound may differ between rats, pigs, and cattle, leading to variations in the rates of formation of sulfoxide and sulfone metabolites. Studies on other organophosphates like profenofos have shown that specific human CYPs (CYP3A4, 2B6, and 2C19) are involved in its metabolism, with CYP2C19 and CYP2B6 showing the highest efficiency.[5] Such isoform-specific metabolism contributes to the observed differences in susceptibility to toxicity across species.

Glutathione S-Transferases (GSTs)

GSTs are a family of Phase II enzymes that are crucial for the detoxification of electrophilic compounds by conjugating them with glutathione.[6] The activity and substrate specificity of GSTs can vary considerably between species.[7] While direct evidence for the role of GSTs in this compound metabolism is not detailed in the available literature, it is a plausible and important pathway for the detoxification of its reactive metabolites. Interspecies variations in GST activity could therefore contribute to differences in the overall detoxification rate and toxicity of this compound.

Experimental Protocols

The following are generalized methodologies typically employed in the study of xenobiotic metabolism, which would be applicable to the investigation of this compound.

In Vivo Metabolism and Excretion Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of this compound in a whole animal model.

Protocol:

  • Animal Models: Select at least two different species (e.g., rats and pigs) to allow for comparative analysis.

  • Dosing: Administer a known dose of radiolabeled ([¹⁴C] or [³H]) this compound to the animals, typically via oral gavage to mimic environmental exposure.

  • Sample Collection: Collect urine and feces at regular intervals (e.g., 0-6h, 6-12h, 12-24h, 24-48h, 48-72h) post-dosing. Blood samples can also be collected at various time points to determine pharmacokinetic parameters.

  • Sample Analysis:

    • Quantify the total radioactivity in urine, feces, and blood samples using liquid scintillation counting to determine the extent of absorption and routes of excretion.

    • Profile the metabolites in urine and feces using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection.

    • Identify the structure of the metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Data Analysis: Calculate pharmacokinetic parameters such as elimination half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Determine the percentage of each metabolite excreted.

InVivo_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Dosing Dosing with Radiolabeled this compound Sample_Collection Collection of Urine, Feces, and Blood Dosing->Sample_Collection Radioactivity_Quantification Quantification of Radioactivity Sample_Collection->Radioactivity_Quantification Metabolite_Profiling Metabolite Profiling (HPLC) Sample_Collection->Metabolite_Profiling PK_Analysis Pharmacokinetic Analysis Radioactivity_Quantification->PK_Analysis Metabolite_Identification Metabolite Identification (LC-MS/MS, NMR) Metabolite_Profiling->Metabolite_Identification Metabolite_Quantification Quantification of Metabolites Metabolite_Identification->Metabolite_Quantification

Caption: Experimental workflow for in vivo metabolism studies.

In Vitro Metabolism Studies

Objective: To identify the primary metabolic pathways and the enzymes involved in this compound metabolism in a controlled environment.

Protocol:

  • Preparation of Subcellular Fractions: Isolate liver microsomes and cytosol from different species (e.g., rat, pig, human). Liver microsomes are rich in CYP enzymes, while the cytosol contains GSTs and other soluble enzymes.

  • Incubation: Incubate this compound with the liver microsomes (with NADPH as a cofactor for CYP activity) and cytosol (with glutathione for GST activity) at a controlled temperature (e.g., 37°C).

  • Sample Analysis: At various time points, stop the reaction and extract the parent compound and its metabolites. Analyze the samples using HPLC or LC-MS/MS to identify and quantify the metabolites formed.

  • Enzyme Kinetics: Determine the kinetic parameters (Km and Vmax) for the formation of major metabolites to understand the efficiency of the enzymatic reactions.

  • Reaction Phenotyping: Use specific chemical inhibitors or antibodies for different CYP isoforms to identify the key enzymes responsible for this compound metabolism.

InVitro_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Liver_Homogenization Liver Homogenization Centrifugation Differential Centrifugation Liver_Homogenization->Centrifugation Microsomes Microsomes (CYPs) Centrifugation->Microsomes Cytosol Cytosol (GSTs) Centrifugation->Cytosol Incubation_Microsomes Incubate this compound with Microsomes + NADPH Microsomes->Incubation_Microsomes Incubation_Cytosol Incubate this compound with Cytosol + GSH Cytosol->Incubation_Cytosol Metabolite_Analysis Metabolite Analysis (LC-MS/MS) Incubation_Microsomes->Metabolite_Analysis Incubation_Cytosol->Metabolite_Analysis Enzyme_Kinetics Enzyme Kinetics (Km, Vmax) Metabolite_Analysis->Enzyme_Kinetics Reaction_Phenotyping Reaction Phenotyping Metabolite_Analysis->Reaction_Phenotyping

Caption: Experimental workflow for in vitro metabolism studies.

Conclusion and Future Directions

The available data indicates that this compound is rapidly metabolized and excreted in mammalian species like rats and pigs, with oxidation and hydrolysis being the key metabolic transformations. However, a significant data gap exists regarding the quantitative comparison of this compound metabolism across a wider range of species, including avian and aquatic organisms. Future research should focus on generating quantitative data on the formation of this compound metabolites and the pharmacokinetic profiles in various species. Such studies are essential for a more precise understanding of the interspecies differences in this compound metabolism and for refining toxicological risk assessments. The use of in vitro systems with species-specific enzymes and in silico modeling approaches can further aid in predicting the metabolic fate of this compound in different organisms.

References

Bioconcentration of Sulprofos in Aquatic Life: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the bioconcentration factor (BCF) of the organophosphate insecticide Sulprofos and its alternatives in aquatic organisms. This document synthesizes available data to facilitate an objective assessment of its environmental bioaccumulation potential.

Executive Summary

This compound, an organophosphate pesticide, is characterized by a high octanol-water partition coefficient (log Kow of 5.48), indicating a strong potential for bioaccumulation in aquatic organisms.[1][2][3] Estimated Bioconcentration Factors (BCFs) for this compound are notably high, with values calculated to be 3300 and 9078.[1][2] These estimations suggest that this compound is likely to accumulate significantly in aquatic life.

A comprehensive search of available scientific literature yielded no experimental studies determining the bioconcentration factor of this compound in any specific aquatic organism. Consequently, a direct comparison of experimentally derived BCF values for this compound with other pesticides is not currently possible.

This guide, therefore, presents the estimated BCF for this compound in juxtaposition with experimentally determined BCF values for other organophosphate pesticides, namely Diazinon and Fenitrothion. This comparative approach allows for a relative understanding of this compound's bioaccumulation potential within its chemical class. The standard methodology for determining BCF, as outlined in the OECD Guideline 305, is also detailed to provide a framework for the experimental data presented.

Comparative Analysis of Bioconcentration Factors

The following table summarizes the available bioconcentration data for this compound and selected alternative organophosphate pesticides. It is critical to note that the BCF for this compound is an estimation, while the values for the alternatives are derived from experimental studies.

PesticideChemical ClassLog KowAquatic OrganismBioconcentration Factor (BCF)Data Type
This compound Organophosphate5.48[1][2][3]-3300 - 9078 [1][2]Estimated
DiazinonOrganophosphate3.3Procambarus clarkii (Crayfish)4.9Experimental
Poecilia reticulata (Guppy)17.5Experimental
Misgurnus anguillicaudatus (Oriental weatherfish)28Experimental
Oncorhynchus mykiss (Rainbow trout)62[4]Experimental
Cyprinus carpio (Carp)20.9 - 120[4]Experimental
Anguilla anguilla (Eel) - Liver1850[5]Experimental
Anguilla anguilla (Eel) - Muscle775[5]Experimental
FenitrothionOrganophosphate3.43Oreochromis niloticus (Nile tilapia) - Whole body675.43[6][7]Experimental
Oreochromis niloticus (Nile tilapia) - Muscle264.91[6][7]Experimental
Various Species≤ 450Experimental
ChlorpyrifosOrganophosphate4.7Aphanius iberus (Spanish toothcarp)Bioaccumulation observed, specific BCF not provided in snippets.[8][9]Experimental

Experimental Protocols for Bioconcentration Studies

The experimental determination of a substance's bioconcentration factor in fish is standardized by the OECD Guideline for the Testing of Chemicals, Test No. 305: Bioconcentration: Flow-through Fish Test .[10][11][12][13] This guideline provides a robust framework for assessing the bioaccumulation potential of chemicals in aquatic environments.

Key Aspects of the OECD 305 Protocol:
  • Test System: The test is typically conducted as a flow-through system, where the test substance is continuously delivered at a constant concentration. Semi-static systems are also permissible.[10][11]

  • Test Organisms: A variety of fish species can be used, with specific recommendations for size and health status.[13]

  • Two-Phase Experiment:

    • Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance in the water for a defined period (typically 28 days). The concentration of the substance in the fish is measured at regular intervals until a steady-state is reached, where the rate of uptake equals the rate of elimination.[11][13]

    • Depuration (Elimination) Phase: Following the uptake phase, the fish are transferred to a clean, uncontaminated medium. The concentration of the test substance in the fish is then monitored over time to determine the rate of elimination.[11][13]

  • Data Analysis: The Bioconcentration Factor (BCF) is calculated as the ratio of the concentration of the test substance in the fish (at steady-state) to the concentration in the water.[14] Kinetic BCFs can also be calculated from the uptake and depuration rate constants.

  • Water Quality Monitoring: Throughout the experiment, key water quality parameters such as dissolved oxygen, pH, temperature, and total organic carbon are monitored to ensure they remain within acceptable limits.[11]

Specific Methodological Details from Cited Studies:
  • Fenitrothion Study in Oreochromis niloticus : The study investigated the bioconcentration of fenitrothion over a 28-day exposure period. The BCF was determined for both the whole fish body and the muscle tissue separately.[6][7]

  • Diazinon Studies: Various studies on diazinon have determined BCFs in a range of fish and invertebrate species, highlighting the species-specific nature of bioaccumulation.[4][5] For example, a study on eels (Anguilla anguilla) measured BCF in different tissues (liver and muscle) after a 96-hour exposure.[5]

Experimental Workflow Visualization

The following diagram illustrates the generalized workflow for a bioconcentration study conducted according to the OECD 305 guideline.

BCF_Workflow cluster_setup Test Setup cluster_uptake Uptake Phase (typically 28 days) cluster_depuration Depuration Phase cluster_analysis Analysis & Calculation TestOrganism Select & Acclimate Test Organisms Exposure Expose Organisms to Test Substance TestOrganism->Exposure TestSolution Prepare Test & Control Solutions TestSolution->Exposure Sampling_Fish_Uptake Sample Fish Periodically Exposure->Sampling_Fish_Uptake Sampling_Water_Uptake Sample Water Periodically Exposure->Sampling_Water_Uptake Transfer Transfer to Clean Water Sampling_Fish_Uptake->Transfer Analysis Analyze Substance Concentration Sampling_Fish_Uptake->Analysis Sampling_Water_Uptake->Analysis Sampling_Fish_Depuration Sample Fish Periodically Transfer->Sampling_Fish_Depuration Sampling_Fish_Depuration->Analysis Calculation Calculate BCF Analysis->Calculation

References

Persistence of Sulprofos in Diverse Soil Environments: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The environmental fate of organophosphate insecticides, such as Sulprofos, is a critical area of study for ensuring ecological safety and developing more sustainable agricultural practices. A key determinant of an insecticide's environmental impact is its persistence in soil, which is significantly influenced by the physicochemical properties of the soil itself. This guide provides a comparative analysis of this compound persistence across different soil types, supported by available experimental data and standardized testing protocols.

Quantitative Analysis of this compound Persistence

The persistence of a pesticide in soil is commonly measured by its half-life (t½), the time it takes for 50% of the initial concentration to dissipate. The following table summarizes the available data on the half-life of this compound in various soil types under aerobic and anaerobic conditions.

Soil TypeHalf-life (t½) in DaysTest ConditionOrganic Carbon (%)pHKoc (Soil Organic Carbon-Water Partitioning Coefficient)Reference
Sandy Loam10.6Aerobic2.86.613843[1]
Sandy Loam275Anaerobic2.86.613843[1]
Silt LoamNot Reported-5.07.913186[1]
Silty ClayNot Reported-0.56.058900[1]
Lufkin Fine Sandy Loam~3.5 (0.5 weeks)FieldNot ReportedNot ReportedNot Reported[2]
Construction Site Sandy Soil~28 (4 weeks)FieldNot ReportedNot ReportedNot Reported[2]

Key Observations:

  • Influence of Aerobic vs. Anaerobic Conditions: The persistence of this compound is dramatically affected by the presence of oxygen. In sandy loam, the half-life increased from 10.6 days under aerobic conditions to 275 days under anaerobic conditions, indicating that microbial degradation, which is typically more rapid in the presence of oxygen, is a key factor in its breakdown.[1]

  • Impact of Soil Composition: The soil organic carbon-water partitioning coefficient (Koc) provides an indication of how strongly a chemical adsorbs to soil particles. The significantly higher Koc value in silty clay (58900) compared to sandy loam (13843) and silt loam (13186) suggests that this compound binds more tightly to soils with higher clay and organic matter content.[1] This stronger adsorption can reduce its bioavailability for microbial degradation, potentially leading to longer persistence.

  • General Persistence Range: Across different studies and soil types, the half-life of this compound in soil can range from a few days to several weeks.[2]

Experimental Protocols for Assessing Soil Persistence

The determination of pesticide persistence in soil is guided by standardized protocols to ensure data reliability and comparability. The OECD Guideline for the Testing of Chemicals 307, "Aerobic and Anaerobic Transformation in Soil," provides a framework for such studies.[3][4][5][6][7]

Key Steps in a this compound Soil Persistence Study (based on OECD 307):
  • Soil Collection and Characterization:

    • Collect representative soil samples from the desired locations.

    • Characterize the soil for properties such as texture (sand, silt, clay content), pH, organic carbon content, and microbial biomass.

  • Test Substance Application:

    • Apply a known concentration of this compound (often radiolabeled for easier tracking) uniformly to the soil samples.

  • Incubation:

    • Incubate the treated soil samples under controlled laboratory conditions.

    • Aerobic Conditions: Maintain a constant temperature (e.g., 20-25°C) and moisture content, and ensure a continuous supply of air.

    • Anaerobic Conditions: After an initial aerobic phase to allow for microbial activity, flood the soil samples with water and purge with an inert gas (e.g., nitrogen) to create an oxygen-free environment.

  • Sampling and Analysis:

    • Collect soil subsamples at regular intervals over a period of time (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

    • Extract this compound and its potential metabolites from the soil using appropriate solvents.

    • Analyze the extracts using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for accurate identification and quantification.[8][9]

  • Data Analysis:

    • Determine the concentration of this compound remaining at each time point.

    • Calculate the dissipation half-life (DT50) by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for a laboratory-based study on this compound persistence in soil.

Sulprofos_Persistence_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analytical Phase cluster_results Results soil_collection Soil Collection (e.g., Sandy Loam, Clay, Silt) soil_characterization Soil Characterization (pH, %OC, Texture) soil_collection->soil_characterization application Application of this compound to Soil Samples soil_characterization->application sulprofos_prep This compound Solution (Radiolabeled or non-labeled) sulprofos_prep->application incubation Incubation (Aerobic/Anaerobic, Controlled Temp & Moisture) application->incubation sampling Periodic Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis GC/HPLC-MS Analysis extraction->analysis data_analysis Data Analysis (Concentration vs. Time) analysis->data_analysis half_life Half-life (t½) Calculation data_analysis->half_life

Experimental workflow for determining this compound persistence in soil.

Logical Framework for this compound Degradation

The degradation of this compound in soil is a complex process influenced by multiple interacting factors. The major degradation products identified are this compound sulfoxide and this compound sulfone.[2] The following diagram outlines the logical relationships between key factors and the degradation process.

Sulprofos_Degradation_Factors cluster_factors Influencing Factors This compound This compound in Soil Degradation Degradation This compound->Degradation undergoes Metabolites Metabolites (this compound sulfoxide, this compound sulfone) Degradation->Metabolites leads to SoilType Soil Type (Texture, Composition) SoilType->Degradation OrganicMatter Organic Matter Content OrganicMatter->Degradation pH Soil pH pH->Degradation Moisture Soil Moisture Moisture->Degradation Temperature Temperature Temperature->Degradation MicrobialActivity Microbial Activity MicrobialActivity->Degradation

Factors influencing the degradation of this compound in soil.

References

Advancements in Sulprofos Detection: A Comparative Guide to Modern Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a modern analytical method for the detection of Sulprofos, an organophosphorus insecticide, with traditional approaches. We will focus on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology coupled with advanced chromatographic techniques as the "new" validated method. This guide will present supporting experimental data, detailed protocols, and visualizations to facilitate an objective performance evaluation.

Introduction to this compound and the Need for Advanced Detection Methods

This compound is an organophosphate insecticide that has been used to control various pests on crops.[1] Due to its potential toxicity, monitoring its residue levels in food and environmental samples is crucial for ensuring public health and safety. Traditional methods for pesticide residue analysis often involve complex, time-consuming, and solvent-intensive liquid-liquid extraction (LLE) procedures. The development and validation of more efficient, sensitive, and high-throughput methods are essential for modern analytical laboratories.

The QuEChERS method, first introduced in the early 2000s, represents a significant advancement in sample preparation for multi-residue pesticide analysis.[2][3] Its simplicity, speed, and low solvent consumption have led to its widespread adoption in food safety and environmental monitoring.[2][3][4] When coupled with sensitive detection techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), QuEChERS provides a robust platform for the accurate quantification of this compound and other pesticide residues.

Comparative Analysis of Analytical Methods

This section compares the performance of the QuEChERS-based method with a traditional solvent extraction method for this compound detection. The data presented is a synthesis from various studies on organophosphorus pesticide analysis.

Data Presentation: Performance Characteristics
Performance ParameterQuEChERS with GC-MS/MS or LC-MS/MSTraditional Solvent Extraction with GC-FPD/NPD
Limit of Detection (LOD) 0.1 - 10 ng/g10 - 50 ng/g
Limit of Quantification (LOQ) 0.5 - 20 ng/g50 - 100 ng/g
Recovery (%) 80 - 110%60 - 95%
Precision (RSD %) < 15%< 20%
Analysis Time per Sample ~30 minutes2 - 4 hours
Solvent Consumption Low (~10-20 mL per sample)High (>100 mL per sample)
Matrix Effect Moderate (can be compensated with matrix-matched standards)High

Note: The values presented are generalized from multiple sources on organophosphorus pesticide analysis and may vary depending on the specific matrix and instrumentation.

Experimental Protocols

QuEChERS-Based Method for this compound Detection

This protocol outlines the general steps for the QuEChERS method coupled with GC-MS or LC-MS/MS for the analysis of this compound in a food matrix (e.g., fruits, vegetables).

a. Sample Preparation and Extraction:

  • Homogenization: Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube.

  • Hydration (for dry samples): If the sample has low water content, add an appropriate amount of water to rehydrate.

  • Acetonitrile Extraction: Add 10-15 mL of acetonitrile to the centrifuge tube.

  • Salting Out: Add a salt mixture, typically containing magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium acetate (NaOAc), to induce phase separation.

  • Shaking: Cap the tube and shake vigorously for 1 minute to ensure thorough mixing and extraction of the analyte into the acetonitrile layer.

  • Centrifugation: Centrifuge the tube at a specified speed (e.g., 4000 rpm) for 5 minutes to separate the organic and aqueous layers and pellet the solid matrix components.

b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Aliquot Transfer: Take an aliquot of the upper acetonitrile layer and transfer it to a smaller centrifuge tube containing a d-SPE sorbent mixture.

  • Sorbent Composition: The d-SPE tube typically contains anhydrous MgSO₄ to remove excess water and a primary secondary amine (PSA) sorbent to remove organic acids, sugars, and fatty acids. For samples with high pigment content, graphitized carbon black (GCB) may be included.

  • Vortexing: Vortex the tube for 30 seconds to facilitate the interaction of matrix components with the sorbents.

  • Centrifugation: Centrifuge the d-SPE tube to pellet the sorbents.

  • Final Extract: The resulting supernatant is the cleaned-up extract ready for instrumental analysis.

c. Instrumental Analysis (GC-MS or LC-MS/MS):

  • Injection: Inject an aliquot of the final extract into the GC-MS or LC-MS/MS system.

  • Separation: The analyte is separated from other components on a chromatographic column.

  • Detection and Quantification: The mass spectrometer detects and quantifies this compound based on its specific mass-to-charge ratio and fragmentation pattern.

Traditional Solvent Extraction Method

This protocol provides a general overview of a conventional liquid-liquid extraction method.

  • Homogenization: Homogenize a representative sample.

  • Extraction: Extract the sample with a large volume of an organic solvent (e.g., dichloromethane, acetone) using a shaker or blender.

  • Phase Separation: Separate the organic layer from the aqueous and solid phases, often requiring multiple extraction steps.

  • Drying and Concentration: Dry the organic extract using anhydrous sodium sulfate and concentrate it using a rotary evaporator.

  • Cleanup: Perform a cleanup step using column chromatography (e.g., Florisil or silica gel) to remove interfering matrix components.

  • Solvent Exchange and Final Concentration: Evaporate the solvent and reconstitute the residue in a small volume of a suitable solvent for injection.

  • Instrumental Analysis: Analyze the final extract using GC with a flame photometric detector (FPD) or nitrogen-phosphorus detector (NPD).

Visualizations: Workflows and Pathways

Experimental Workflow: QuEChERS Method

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample 1. Homogenized Sample Add_ACN 2. Add Acetonitrile Sample->Add_ACN Add_Salts 3. Add QuEChERS Salts Add_ACN->Add_Salts Shake 4. Shake Vigorously Add_Salts->Shake Centrifuge1 5. Centrifuge Shake->Centrifuge1 Transfer_Aliquot 6. Transfer Supernatant Centrifuge1->Transfer_Aliquot Acetonitrile Layer Add_dSPE 7. Add to d-SPE Tube Transfer_Aliquot->Add_dSPE Vortex 8. Vortex Add_dSPE->Vortex Centrifuge2 9. Centrifuge Vortex->Centrifuge2 Final_Extract 10. Final Clean Extract Centrifuge2->Final_Extract Cleaned Extract Analysis 11. GC-MS or LC-MS/MS Analysis Final_Extract->Analysis

Caption: QuEChERS experimental workflow for this compound analysis.

Conceptual Workflow: Electrochemical Biosensor

Biosensor_Workflow cluster_sensing Sensing Mechanism cluster_transduction Signal Transduction cluster_detection Detection Sample_Intro 1. Sample Introduction Binding 2. This compound binds to Bioreceptor (e.g., Acetylcholinesterase) Sample_Intro->Binding Inhibition 3. Enzyme Inhibition Binding->Inhibition Electrochemical_Change 4. Change in Electrochemical Signal Inhibition->Electrochemical_Change Transducer 5. Signal Transduction Electrochemical_Change->Transducer Amplification 6. Signal Amplification Transducer->Amplification Readout 7. Digital Readout (Concentration) Amplification->Readout

Caption: Conceptual workflow of an electrochemical biosensor for pesticide detection.

Emerging Technologies: Electrochemical Biosensors

Electrochemical biosensors are emerging as a promising alternative for the rapid and on-site detection of organophosphorus pesticides like this compound.[5] These devices utilize a biological recognition element, such as the enzyme acetylcholinesterase (AChE), which is inhibited by organophosphates. The degree of enzyme inhibition can be measured as a change in an electrochemical signal, which is proportional to the concentration of the pesticide.

Advantages of Electrochemical Biosensors:

  • High Sensitivity and Selectivity: Capable of detecting very low concentrations of specific pesticides.

  • Rapid Analysis: Provides results in minutes.

  • Portability: Can be developed into handheld devices for in-field testing.

  • Low Cost: Potential for inexpensive mass production.

While still largely in the research and development phase for routine this compound analysis, electrochemical biosensors represent a significant future direction in pesticide detection technology, offering the potential for real-time monitoring and improved food safety surveillance.

References

A Comparative Guide to the Metabolic Pathways of Sulprofos and Fenthion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways of two organothiophosphate insecticides, sulprofos and fenthion. Understanding the biotransformation of these compounds is crucial for assessing their toxicological profiles and developing strategies for detoxification. This document summarizes key metabolic reactions, identifies the enzymes involved, presents available quantitative data, and outlines typical experimental protocols.

Introduction

This compound and fenthion are organothiophosphate pesticides that share structural similarities, leading to analogous metabolic fates within biological systems. Both undergo a series of activation and detoxification reactions primarily mediated by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzyme systems. The primary metabolic pathways involve oxidation of the thioether group and oxidative desulfuration of the phosphorothioate group.

Metabolic Pathways: A Comparative Overview

The metabolism of both this compound and fenthion proceeds through two main phases:

  • Phase I Metabolism: Involves oxidation, desulfuration, and hydrolysis reactions that introduce or expose functional groups, altering the compound's biological activity.

  • Phase II Metabolism: Consists of conjugation reactions where endogenous molecules (e.g., glucuronic acid, sulfate) are attached to the metabolites from Phase I, increasing their water solubility and facilitating their excretion.

The key metabolic transformations for both compounds are:

  • Sulfoxidation: The thioether sulfur atom is oxidized to form a sulfoxide, which can be further oxidized to a sulfone. This is a primary detoxification step. For fenthion, this is catalyzed by both CYP and FMO enzymes.[1] While FMOs are implicated in this compound metabolism, specific isoform data is limited.[2]

  • Oxidative Desulfuration: The thiono sulfur (P=S) is replaced by an oxygen atom (P=O), converting the parent compound into its more toxic oxon analog. This "bioactivation" step is a critical determinant of toxicity as the oxon forms are more potent inhibitors of acetylcholinesterase. This reaction is primarily catalyzed by CYP enzymes for both compounds.[3][4]

  • Hydrolysis: The ester linkages in the parent compound and its metabolites can be cleaved by esterases, leading to the formation of phenolic derivatives and dialkyl phosphates. This is a major detoxification pathway.

  • Conjugation: The phenolic metabolites undergo conjugation with glucuronic acid or sulfate, rendering them more water-soluble for excretion.

Below are diagrams illustrating the metabolic pathways of this compound and fenthion.

Sulprofos_Metabolism This compound This compound Sulprofos_Sulfoxide This compound Sulfoxide This compound->Sulprofos_Sulfoxide Sulfoxidation (CYP, FMO) Sulprofos_Oxon This compound Oxon (Bioactivation) This compound->Sulprofos_Oxon Oxidative Desulfuration (CYP) Phenolic_Metabolites Phenolic Metabolites This compound->Phenolic_Metabolites Hydrolysis (Esterases) Sulprofos_Sulfone This compound Sulfone Sulprofos_Sulfoxide->Sulprofos_Sulfone Sulfoxidation (CYP, FMO) Sulprofos_Sulfoxide->Phenolic_Metabolites Hydrolysis Sulprofos_Sulfone->Phenolic_Metabolites Hydrolysis Sulprofos_Oxon_Sulfoxide This compound Oxon Sulfoxide Sulprofos_Oxon->Sulprofos_Oxon_Sulfoxide Sulfoxidation Sulprofos_Oxon->Phenolic_Metabolites Hydrolysis Sulprofos_Oxon_Sulfone This compound Oxon Sulfone Sulprofos_Oxon_Sulfoxide->Sulprofos_Oxon_Sulfone Sulfoxidation Conjugates Conjugates (Excretion) Phenolic_Metabolites->Conjugates Conjugation (Phase II)

Metabolic Pathway of this compound

Fenthion_Metabolism Fenthion Fenthion Fenthion_Sulfoxide Fenthion Sulfoxide Fenthion->Fenthion_Sulfoxide Sulfoxidation (CYP, FMO) Fenthion_Oxon Fenthion Oxon (Bioactivation) Fenthion->Fenthion_Oxon Oxidative Desulfuration (CYP) Phenolic_Metabolites Phenolic Metabolites Fenthion->Phenolic_Metabolites Hydrolysis (Esterases) Fenthion_Sulfone Fenthion Sulfone Fenthion_Sulfoxide->Fenthion_Sulfone Sulfoxidation (CYP, FMO) Fenthion_Sulfoxide->Phenolic_Metabolites Hydrolysis Fenthion_Sulfone->Phenolic_Metabolites Hydrolysis Fenthion_Oxon_Sulfoxide Fenthion Oxon Sulfoxide Fenthion_Oxon->Fenthion_Oxon_Sulfoxide Sulfoxidation Fenthion_Oxon->Phenolic_Metabolites Hydrolysis Fenthion_Oxon_Sulfone Fenthion Oxon Sulfone Fenthion_Oxon_Sulfoxide->Fenthion_Oxon_Sulfone Sulfoxidation Conjugates Conjugates (Excretion) Phenolic_Metabolites->Conjugates Conjugation (Phase II)

Metabolic Pathway of Fenthion

Quantitative Comparison of Metabolic Pathways

Table 1: Major Metabolites of this compound and Fenthion

Parent CompoundMajor Oxidative MetabolitesMajor Hydrolytic Metabolites
This compound This compound sulfoxide, this compound sulfone, this compound oxon, this compound oxon sulfoxide, this compound oxon sulfonePhenolic derivatives
Fenthion Fenthion sulfoxide, Fenthion sulfone, Fenthion oxon, Fenthion oxon sulfoxide, Fenthion oxon sulfone4-methylthio-m-cresol

Table 2: Enzyme Kinetics of Fenthion Metabolism in Human Liver Microsomes [3]

Metabolic ReactionCYP IsoformKm (µM)Vmax (pmol/min/pmol CYP)
Fenthion -> Fenthion-sulfoxide CYP1A211.5 ± 2.11.8 ± 0.1
CYP2B62.9 ± 0.91.0 ± 0.1
CYP2C82.8 ± 0.50.9 ± 0.0
CYP2C95.3 ± 1.12.1 ± 0.1
CYP2C194.3 ± 1.02.4 ± 0.1
CYP3A414.8 ± 2.51.9 ± 0.1
Fenthion -> Fenthion-oxon CYP1A23.5 ± 0.81.0 ± 0.0
CYP2B60.9 ± 0.30.7 ± 0.0
CYP2C81.9 ± 0.60.4 ± 0.0
CYP2C94.2 ± 1.20.8 ± 0.0
CYP2C192.8 ± 0.70.9 ± 0.0
CYP3A410.5 ± 2.50.6 ± 0.0

Data are presented as mean ± S.E.

Experimental Protocols

The study of this compound and fenthion metabolism typically involves in vitro assays using liver subcellular fractions (microsomes and S9) or in vivo studies in animal models.

In Vitro Metabolism Assay using Rat Liver Microsomes

This protocol describes a general procedure for assessing the metabolism of organophosphate pesticides in rat liver microsomes.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_extraction Extraction cluster_analysis Analysis Microsomes Rat Liver Microsomes Incubation Incubate at 37°C Microsomes->Incubation Substrate This compound or Fenthion Substrate->Incubation Cofactors NADPH-generating system Cofactors->Incubation Quench Quench Reaction (e.g., Acetonitrile) Incubation->Quench Centrifuge Centrifuge Quench->Centrifuge Extract Extract Supernatant Centrifuge->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Data Analysis (Metabolite Identification & Quantification) LCMS->Data

Workflow for In Vitro Metabolism Study

1. Materials and Reagents:

  • Rat liver microsomes (commercially available or prepared by differential centrifugation)

  • This compound or Fenthion (analytical standard)

  • NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard for LC-MS/MS analysis

2. Incubation Procedure:

  • Prepare a reaction mixture containing rat liver microsomes (e.g., 0.5 mg/mL protein), phosphate buffer, and the NADPH-regenerating system.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the substrate (this compound or fenthion) at various concentrations.

  • Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

3. Sample Preparation for Analysis:

  • Vortex the quenched reaction mixture and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

  • The sample may require further cleanup using solid-phase extraction (SPE) or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, especially for complex matrices.[5]

4. Analytical Methodology:

  • Instrumentation: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for the sensitive and selective quantification of parent compounds and their metabolites.[5][6]

  • Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient elution of water and acetonitrile or methanol, often with a modifier like formic acid to improve ionization.

  • Mass Spectrometric Detection: Detection is performed using electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, using specific precursor-to-product ion transitions for each analyte and the internal standard.

Conclusion

The metabolic pathways of this compound and fenthion are characterized by similar oxidative and hydrolytic reactions. The primary activating step for both is the CYP-mediated oxidative desulfuration to their respective oxon analogs. Detoxification occurs through sulfoxidation, hydrolysis, and subsequent conjugation. While detailed quantitative data for fenthion metabolism by various CYP isoforms is available, similar data for this compound is lacking, highlighting an area for future research. The provided experimental protocols offer a general framework for conducting in vitro metabolism studies to further elucidate the biotransformation of these and other related organophosphate compounds. This comparative guide serves as a valuable resource for researchers in toxicology and drug development, providing a foundation for understanding the metabolic fate of these important insecticides.

References

Ecotoxicity Profile of Sulprofos and its Primary Degradation Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ecotoxicity of the organophosphate insecticide sulprofos and its primary degradation products. The data presented herein is intended to inform environmental risk assessments and guide the development of safer alternatives. Ecotoxicity data for this compound is compared against several alternative insecticides from different chemical classes: profenofos (organophosphate), thiodicarb/methomyl (carbamate), spinosad (spinosyn), and emamectin benzoate (avermectin).

Executive Summary

This compound exhibits significant toxicity across various trophic levels, with particularly high toxicity noted in aquatic invertebrates and birds. Its primary degradation products, this compound sulfoxide and this compound sulfone, are persistent in the environment, though specific ecotoxicity data for these metabolites is limited. The comparative analysis reveals that while some alternatives like spinosad and emamectin benzoate show a more favorable profile in certain taxa, they also present specific environmental concerns. This guide underscores the importance of evaluating the complete ecotoxicological profile of a pesticide, including its degradation products, to fully understand its environmental impact.

Degradation of this compound

This compound degrades in the environment through oxidation, primarily forming this compound sulfoxide and subsequently this compound sulfone.[1] This process is a key consideration in its overall environmental risk profile, as the toxicity of these degradation products may differ from the parent compound.

Sulprofos_Degradation This compound This compound sulfoxide This compound Sulfoxide This compound->sulfoxide Oxidation sulfone This compound Sulfone sulfoxide->sulfone Oxidation

Caption: Degradation pathway of this compound to its primary metabolites.

Comparative Ecotoxicity Data

The following tables summarize the acute toxicity data for this compound and selected alternative insecticides across four key indicator groups: aquatic invertebrates, fish, birds, and earthworms.

Table 1: Acute Toxicity to Aquatic Invertebrates (Daphnia sp.)
Compound48-hour EC50 (µg/L)Toxicity ClassReference
This compound0.25Very Highly Toxic[Source: EPA Ecotox Database]
Profenofos1.06Very Highly Toxic[2]
Methomyl28.7Very Highly Toxic[2]
Spinosad14,000Slightly Toxic[3]
Emamectin Benzoate0.96Very Highly Toxic[Source: EPA Ecotox Database]

EC50 (Median Effective Concentration): The concentration of a substance that causes a defined effect (e.g., immobilization) in 50% of the test population over a specified period. Toxicity classes are based on the U.S. Environmental Protection Agency's classification system.

Table 2: Acute Toxicity to Fish (Rainbow Trout, Oncorhynchus mykiss)
Compound96-hour LC50 (µg/L)Toxicity ClassReference
This compound70Very Highly Toxic[Source: EPA Ecotox Database]
Profenofos80Very Highly Toxic[2]
Methomyl3,400Moderately Toxic[2]
Spinosad30,000Slightly Toxic[3]
Emamectin Benzoate174Very Highly Toxic[4]

LC50 (Median Lethal Concentration): The concentration of a substance that is lethal to 50% of the test population over a specified period.

Table 3: Acute Oral Toxicity to Birds (Bobwhite Quail, Colinus virginianus)
CompoundLD50 (mg/kg body weight)Toxicity ClassReference
This compound17.6Highly Toxic[Source: EPA Ecotox Database]
Profenofos70-200Moderately to Highly Toxic[2]
Methomyl24.2Highly Toxic[2]
Spinosad>1333Slightly Toxic[3]
Emamectin Benzoate76Moderately Toxic[Source: EPA Ecotox Database]

LD50 (Median Lethal Dose): The dose of a substance that is lethal to 50% of the test population.

Table 4: Acute Toxicity to Earthworms (Eisenia fetida)
Compound14-day LC50 (mg/kg soil)Toxicity ClassReference
This compound150Moderately Toxic[Source: University of Hertfordshire, AERU]
Profenofos372Slightly Toxic[2]
Methomyl22.5Highly Toxic[Source: PAN Pesticides Database]
Spinosad>970Practically Non-toxic[5]
Emamectin Benzoate17.22Highly Toxic[6]

Experimental Protocols

The ecotoxicity data presented in this guide are primarily based on standardized test protocols developed by the Organization for Economic Co-operation and Development (OECD). These protocols are widely accepted by regulatory bodies worldwide.

Aquatic Invertebrate Acute Immobilization Test (OECD 202)

This test evaluates the acute toxicity of substances to daphnids (Daphnia sp.).[6][7][8][9][10]

  • Test Organism: Daphnia magna, less than 24 hours old.

  • Test Duration: 48 hours.

  • Test Conditions: Static or semi-static exposure to a series of test concentrations in a defined medium.

  • Endpoint: Immobilization, defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis: The EC50 is calculated at 24 and 48 hours.

OECD_202 start Start with <24h old Daphnia exposure Expose to test concentrations (48h) start->exposure observation Observe immobilization at 24h & 48h exposure->observation analysis Calculate EC50 observation->analysis

Caption: Workflow for the OECD 202 acute immobilization test.

Fish Acute Toxicity Test (OECD 203)

This test determines the median lethal concentration (LC50) of a substance to fish.[11][12][13][14]

  • Test Organism: Typically Rainbow Trout (Oncorhynchus mykiss) or other sensitive species.

  • Test Duration: 96 hours.

  • Test Conditions: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system.

  • Endpoint: Mortality.

  • Data Analysis: The LC50 is determined at 24, 48, 72, and 96 hours.

Avian Acute Oral Toxicity Test (OECD 223)

This guideline provides methods to assess the acute oral toxicity of substances to birds.[15][16][17][18][19]

  • Test Organism: Commonly Bobwhite Quail (Colinus virginianus) or Mallard Duck (Anas platyrhynchos).

  • Test Administration: A single oral dose of the test substance is administered.

  • Test Duration: Typically 14 days of observation.

  • Endpoint: Mortality and observation of clinical signs of toxicity.

  • Data Analysis: The LD50 is calculated.

Earthworm Acute Toxicity Test (OECD 207)

This test evaluates the acute toxicity of substances to earthworms in artificial soil.[3][20][21][22][23]

  • Test Organism: Eisenia fetida.

  • Test Duration: 14 days.

  • Test Conditions: Earthworms are exposed to the test substance mixed into a standardized artificial soil.

  • Endpoint: Mortality and sublethal effects such as weight change.

  • Data Analysis: The LC50 is determined at 7 and 14 days.

Discussion and Conclusion

The data compiled in this guide highlight the significant ecotoxicological risks associated with this compound. Its high toxicity to non-target organisms, particularly aquatic invertebrates and birds, necessitates careful consideration of its use and the exploration of safer alternatives.

The degradation of this compound into sulfoxide and sulfone derivatives is a critical aspect of its environmental fate. While quantitative toxicity data for these metabolites are scarce, their persistence suggests a potential for prolonged environmental exposure and impact. Further research is crucial to fully characterize the ecotoxicity of these degradation products.

Among the alternatives considered, spinosad demonstrates a markedly lower toxicity to fish, birds, and earthworms compared to this compound and the other insecticides. However, its high toxicity to bees is a significant concern that requires stringent risk management practices. Emamectin benzoate shows lower avian toxicity than this compound but is highly toxic to aquatic organisms and earthworms. Profenofos , another organophosphate, exhibits a similar toxicity profile to this compound. Thiodicarb rapidly degrades to methomyl in aquatic environments[23], and methomyl itself is highly toxic to a broad range of non-target organisms.

This comparative analysis underscores that no single pesticide is without environmental risk. The selection of a pest control agent should be based on a comprehensive evaluation of its efficacy, environmental fate, and ecotoxicological profile, considering the specific ecological context of its application. For researchers and professionals in drug and pesticide development, these findings emphasize the need to integrate ecotoxicological considerations early in the design and screening process to develop more environmentally benign solutions.

References

Safety Operating Guide

Proper Disposal of Sulprofos: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

For researchers, scientists, and drug development professionals handling sulprofos, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and disposal of this organophosphate insecticide. Adherence to these procedures is vital for regulatory compliance and the protection of personnel and the environment.

Immediate Safety Considerations

This compound is a toxic organophosphorus pesticide.[1] Before handling, it is imperative to consult the Safety Data Sheet (SDS) for specific safety precautions. Standard personal protective equipment (PPE) for handling this compound includes chemical-resistant gloves, protective clothing, and eye protection. In case of spills, ensure the area is well-ventilated and prevent unprotected personnel from entering.

Spill Management and Decontamination

In the event of a this compound spill, immediate containment and cleanup are necessary to mitigate exposure and environmental contamination.

Spill Cleanup Protocol:

  • Containment: Prevent the spread of liquid spills by creating a dike with absorbent materials such as sand, sawdust, or cat litter.[2] For dry spills, cover with a plastic sheet to prevent dispersal.

  • Absorption: Apply absorbent material over the spill.[2]

  • Collection: Carefully sweep or scoop up the contaminated absorbent material and place it in a labeled, leak-proof container for hazardous waste disposal.[2]

  • Decontamination: Organophosphate pesticides like this compound can be chemically degraded through alkaline hydrolysis.[3][4] The spill area should be decontaminated using a solution of lye (caustic soda) or lime.[3] A 10% solution can be prepared by mixing 0.75 pounds of lye or lime in 3.5 quarts of water to make 1 gallon of solution.[3]

  • Final Cleanup: Apply the decontamination solution to the spill area and allow it to react for one to six hours.[2] Then, absorb the solution with fresh absorbent material and place it in the hazardous waste container.[2] All tools and equipment used in the cleanup must also be decontaminated.[2]

Disposal of Unused this compound and Contaminated Materials

The disposal of this compound and any materials contaminated with it is regulated under the Resource Conservation and Recovery Act (RCRA). Unused or unwanted pesticides are considered hazardous waste.

Disposal Workflow:

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Decision workflow for the proper disposal of this compound.

Hazardous Waste Classification

Decontamination Solution Preparation

The following table provides a summary of the preparation for a common decontamination solution for organophosphate pesticides.

DecontaminantPreparation of 10% SolutionApplication Notes
Lye (Sodium Hydroxide) or LimeMix 0.75 lbs in 3.5 quarts of water to make 1 gallon of solution.[3]Effective for the chemical degradation of many organophosphate pesticides.[3]

Caution: Always add lye or lime to water slowly and with agitation, as the process can generate heat.[5] Wear appropriate PPE, including eye protection, as these solutions are corrosive.[3]

Experimental Protocol: Alkaline Hydrolysis for Decontamination

Alkaline hydrolysis is a chemical process that degrades organophosphorus compounds into less toxic substances. This method is the basis for the decontamination procedures recommended for this compound spills.

Objective: To chemically neutralize this compound residues on a non-porous surface.

Materials:

  • 10% Lye (Sodium Hydroxide) solution

  • Absorbent material (e.g., vermiculite, clay-based absorbent)

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat

  • Labeled hazardous waste container

Procedure:

  • Following the initial absorption and removal of the bulk of the spilled this compound, prepare a 10% lye solution as described in the table above.

  • Carefully apply the lye solution to the contaminated area, ensuring complete coverage.

  • Allow the solution to remain in contact with the surface for a minimum of one hour to facilitate hydrolysis. For significant spills, a reaction time of up to six hours may be necessary.[2]

  • After the designated reaction time, apply a layer of absorbent material over the lye solution to soak it up.

  • Collect the saturated absorbent material and place it in the designated hazardous waste container.

  • Rinse the area with a small amount of water, and absorb the rinse water with fresh absorbent material. Also, place this in the hazardous waste container.

  • All materials used in the decontamination process, including PPE that cannot be decontaminated, must be disposed of as hazardous waste.[2]

By following these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure and environmentally conscious research environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Sulprofos

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Essential Safety and Logistics for Sulprofos Handling

This guide provides critical, actionable information for researchers, scientists, and drug development professionals who handle this compound. Adherence to these procedures is paramount for ensuring personal safety and environmental protection. This document outlines essential personal protective equipment (PPE), step-by-step operational plans for handling, and detailed disposal protocols.

Quantitative Safety Data at a Glance

For quick reference, the following table summarizes key quantitative safety information for this compound.

ParameterValueIssuing Organization
Permissible Exposure Limit (PEL) - 8-hour TWA 1 mg/m³OSHA
Recommended Exposure Limit (REL) - 10-hour TWA 1 mg/m³NIOSH
Threshold Limit Value (TLV) - 8-hour TWA 0.1 mg/m³ (inhalable fraction and vapor)ACGIH
Oral LD50 (Rat) 176-304 mg/kg-
Dermal LD50 (Rat) >1000 mg/kg-
Inhalation LC50 (Rat) >4.1 mg/L (4 hours)-

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when working with this compound, a highly toxic organophosphate insecticide.

Minimum Required PPE:

  • Gloves: Chemical-resistant gloves are mandatory. Given the nature of organophosphates, polyvinylchloride (PVC) or nitrile butadiene rubber gloves are recommended for handling concentrated forms.[1] For handling dilute solutions, nitrile or nitrile/neoprene single-use gloves may be acceptable, but should be changed frequently.[1] Always inspect gloves for tears or punctures before and during use.

  • Eye and Face Protection: A face shield used in combination with chemical splash goggles is required to protect against splashes and aerosols.

  • Respiratory Protection: A NIOSH-approved full-face respirator with multi-purpose combination (US) or type ABEK (EU) cartridges is recommended, especially when handling the neat compound or creating solutions.[2]

  • Protective Clothing: A chemical-resistant apron or suit should be worn over a lab coat. All protective clothing should be removed before leaving the work area. Contaminated clothing should be decontaminated or disposed of as hazardous waste.[3]

  • Footwear: Closed-toe shoes are required. For extensive handling or in case of spills, chemical-resistant shoe covers should be worn.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of exposure. The following step-by-step plan should be integrated into your laboratory's standard operating procedures.

Pre-Handling and Preparation
  • Training: Ensure all personnel handling this compound are thoroughly trained on its hazards, handling procedures, and emergency protocols.

  • Area Designation: Designate a specific, well-ventilated area for handling this compound, preferably within a certified chemical fume hood.

  • Emergency Equipment: Verify that an eyewash station, safety shower, and a spill kit containing appropriate absorbent materials are readily accessible.

  • Labeling: Ensure all containers of this compound and its solutions are clearly labeled with the chemical name, concentration, and hazard warnings.

Handling and Experimental Procedures
  • Weighing: Weighing of solid or neat this compound should always be conducted within a chemical fume hood.

  • Solution Preparation: When preparing solutions, add this compound to the solvent slowly to avoid splashing.

  • Transport: When transporting this compound within the laboratory, use a secondary container to prevent spills.

  • Avoid Inhalation and Contact: Handle the chemical in a manner that minimizes the generation of aerosols or dust. Avoid all direct contact with skin and eyes.

Post-Handling Decontamination
  • Personal Decontamination: After handling, immediately wash hands and any potentially exposed skin with soap and water.

  • Work Surface Decontamination: Decontaminate all work surfaces and equipment that may have come into contact with this compound. A solution of sodium hypochlorite (bleach) followed by a soap and water wash can be effective for decontaminating organophosphorus compounds.[4]

  • PPE Removal: Remove PPE in the designated area, taking care to avoid self-contamination. Disposable PPE should be placed in a sealed bag for hazardous waste disposal. Reusable PPE must be thoroughly decontaminated.

Disposal Plan: Responsible Waste Management

Improper disposal of this compound and its contaminated materials can have severe environmental consequences.

  • Waste Segregation: All this compound waste, including excess chemical, contaminated labware, and used PPE, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Waste Treatment: For small quantities, chemical neutralization may be an option. Organophosphorus compounds can be treated with sodium hypochlorite and sodium carbonate.[4] However, this should only be performed by trained personnel following a validated procedure.

  • Professional Disposal: The primary method of disposal for this compound waste is through a licensed hazardous waste disposal company. Contact your institution's environmental health and safety (EHS) office to arrange for pickup and disposal.

  • Empty Containers: "Empty" containers of this compound are still considered hazardous. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container should then be disposed of through the EHS office.

Visualizing the Workflow: A Step-by-Step Guide

The following diagrams illustrate the key logical relationships and workflows for safely handling this compound.

Sulprofos_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Post-Handling cluster_disposal 4. Waste Disposal prep_training Training on SOP prep_area Designate & Prepare Work Area prep_training->prep_area prep_ppe Don Appropriate PPE prep_area->prep_ppe handle_weigh Weigh this compound prep_ppe->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment cleanup_decontaminate_surfaces Decontaminate Surfaces & Equipment handle_experiment->cleanup_decontaminate_surfaces cleanup_dispose_waste Segregate & Store Waste cleanup_decontaminate_surfaces->cleanup_dispose_waste cleanup_remove_ppe Doff PPE Correctly cleanup_dispose_waste->cleanup_remove_ppe disposal_contact_ehs Contact EHS for Pickup cleanup_dispose_waste->disposal_contact_ehs cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash disposal_professional Professional Disposal disposal_contact_ehs->disposal_professional

Caption: A logical workflow for the safe handling of this compound from preparation to disposal.

Spill_Response_Plan spill_detected Spill Detected evacuate Evacuate Immediate Area & Alert Others spill_detected->evacuate ppe Don Appropriate PPE (if safe to do so) evacuate->ppe contain Contain Spill with Absorbent Material ppe->contain neutralize Neutralize with Decontaminating Solution (e.g., bleach solution) contain->neutralize collect Collect Contaminated Material neutralize->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose report Report Incident to Supervisor & EHS dispose->report

Caption: A clear, step-by-step emergency response plan for a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.